molecular formula C16H23NO2 B1378523 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 1785761-76-3

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B1378523
CAS No.: 1785761-76-3
M. Wt: 261.36 g/mol
InChI Key: RLLPUQHBPAGCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1785761-76-3) is a premium spirocyclic building block of significant value in medicinal chemistry and drug discovery. Its unique structure, featuring both nitrogen and oxygen heteroatoms within a spirocyclic framework, makes it a versatile scaffold for constructing novel pharmacologically active molecules . This compound serves as a key synthetic intermediate in the development of ligands for various biological targets. Research indicates its primary application in the design of compounds targeting the Central Nervous System (CNS), with potential for investigating therapies for neurological disorders such as anxiety, depression, and pain management . Furthermore, the 1-oxa-9-azaspiro[5.5]undecane periphery is a recognized structural motif in diabetes research. It has been utilized in the synthesis of novel Free Fatty Acid Receptor 1 (FFA1 or GPR40) agonists, inspired by advanced clinical candidates, for the potential treatment of Type 2 Diabetes . The scaffold is also investigated for its ability to enhance drug-like properties, including metabolic stability and bioavailability, in discovery programs . Product Identification: • CAS Number: 1785761-76-3 • Molecular Formula: C₁₆H₂₃NO₂ • Molecular Weight: 261.36 g/mol • IUPAC Name: this compound • Storage: Store at 2-8°C . Handling and Safety: This compound is classified as harmful and irritating. It may cause skin and serious eye irritation and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, personal protective equipment, and disposal information. Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-15-6-11-19-16(12-15)7-9-17(10-8-16)13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPUQHBPAGCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218169
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785761-76-3
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785761-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel spirocyclic compound, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. The unique three-dimensional architecture of spiropiperidines has garnered significant interest in medicinal chemistry, offering promising avenues for the development of new therapeutic agents.[1][2] This document details a proposed synthetic pathway, rooted in established chemical principles, and outlines the necessary analytical techniques for the thorough characterization of the target molecule and its intermediates. The causality behind experimental choices is explained, providing a robust framework for researchers aiming to synthesize this and related spirocyclic systems.

Introduction: The Significance of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

The 1-oxa-9-azaspiro[5.5]undecane core represents a privileged scaffold in modern drug discovery. The rigid, three-dimensional nature of this spirocyclic system allows for precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets.[2] Derivatives of this scaffold have shown promise in a variety of therapeutic areas. For instance, certain analogues have been investigated for their potent antituberculosis activity, potentially acting as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis.[3] Furthermore, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[4]

The introduction of a benzyl group on the nitrogen atom can enhance lipophilicity, which may improve membrane permeability and target engagement.[3] The hydroxyl group at the 4-position of the piperidine ring in this compound introduces a potential site for hydrogen bonding interactions with biological targets and a handle for further chemical modification. This guide provides a detailed protocol for the synthesis and characterization of this promising molecule, starting from the commercially available N-benzyl-4-piperidone.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The synthesis of this compound can be logically approached in two key stages: the introduction of a 2-hydroxyethyl moiety at the 4-position of the piperidine ring, followed by an intramolecular cyclization to form the spiro-tetrahydropyran ring.

Synthetic_Pathway N-benzyl-4-piperidone N-benzyl-4-piperidone Intermediate_Diol N-benzyl-4-(2-hydroxyethyl) -4-hydroxypiperidine N-benzyl-4-piperidone->Intermediate_Diol Step 1: Grignard Reaction Final_Product This compound Intermediate_Diol->Final_Product Step 2: Intramolecular Cyclization

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of N-benzyl-4-(2-hydroxyethyl)-4-hydroxypiperidine

The initial and crucial step involves the formation of the diol intermediate, N-benzyl-4-(2-hydroxyethyl)-4-hydroxypiperidine. This is achieved through a Grignard reaction, a powerful and well-established method for carbon-carbon bond formation.

Rationale:

  • Starting Material: N-benzyl-4-piperidone is a commercially available and relatively inexpensive starting material. The benzyl group serves as a stable protecting group for the piperidine nitrogen under the basic conditions of the Grignard reaction.[5]

  • Grignard Reagent: The Grignard reagent derived from a protected 2-bromoethanol, such as 2-(benzyloxy)ethylmagnesium bromide, is a suitable choice. The benzyl ether protecting group is stable to the Grignard conditions and can be readily removed in a subsequent step.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the highly reactive Grignard reagent. Low temperatures are often employed during the addition of the piperidone to control the exothermicity of the reaction.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq.) are suspended in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 2-(benzyloxy)ethyl bromide (1.1 eq.) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with N-benzyl-4-piperidone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of N-benzyl-4-piperidone (1.0 eq.) in anhydrous THF is added dropwise to the stirred Grignard solution.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Deprotection: The crude product is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is subjected to hydrogenation at atmospheric pressure until the benzyl ether protecting group is cleaved. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude diol intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

The final step involves an acid-catalyzed intramolecular cyclization of the diol intermediate to form the desired spiro-tetrahydropyran ring.

Rationale:

  • Mechanism: This reaction proceeds via an intramolecular Williamson ether synthesis or a related acid-catalyzed dehydration-cyclization. The acidic conditions protonate one of the hydroxyl groups, which then departs as a water molecule, allowing the other hydroxyl group to attack the resulting carbocation or undergo an SN2-type displacement, forming the cyclic ether. The formation of a six-membered ring is thermodynamically and kinetically favorable.

  • Catalyst: A variety of acid catalysts can be employed, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a strong acidic resin. The choice of catalyst and reaction conditions can influence the yield and purity of the product.

Experimental Protocol:

  • Reaction Setup: The purified N-benzyl-4-(2-hydroxyethyl)-4-hydroxypiperidine (1.0 eq.) is dissolved in a suitable solvent such as toluene or dichloromethane. A catalytic amount of p-toluenesulfonic acid (0.1 eq.) is added.

  • Reaction Conditions: The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus if toluene is used as the solvent. The reaction is monitored by TLC until completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as the final product.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. While specific spectral data for this exact molecule is not widely published, the expected characteristics can be predicted based on its structure. A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[6]

Spectroscopic Data Summary (Expected)
Technique Expected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), piperidine ring protons, and tetrahydropyran ring protons. The presence of a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR Resonances for all unique carbon atoms, including the aromatic carbons of the benzyl group, the benzylic carbon, the spirocyclic carbon, and the carbons of the piperidine and tetrahydropyran rings. The carbon bearing the hydroxyl group will appear in the aliphatic alcohol region.
Mass Spec (MS) The molecular ion peak corresponding to the exact mass of C₁₆H₂₃NO₂. Fragmentation patterns consistent with the loss of benzyl and other characteristic fragments.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations for aromatic and aliphatic protons. C-O stretching for the ether linkage.
Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography NMR ¹H and ¹³C NMR Column_Chromatography->NMR MS Mass Spectrometry Column_Chromatography->MS IR Infrared Spectroscopy Column_Chromatography->IR Purity HPLC/LC-MS Column_Chromatography->Purity

Caption: A typical workflow for the purification and characterization of the final product.

Conclusion and Future Perspectives

This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route leverages well-established and reliable chemical transformations, providing a clear path for researchers to access this novel spirocyclic scaffold. The outlined characterization methods will ensure the structural integrity and purity of the synthesized compound.

The availability of this molecule will enable further exploration of its biological activities and potential as a lead compound in drug discovery programs. Future work could involve the synthesis of a library of analogues by modifying the N-substituent and the substitution pattern on the tetrahydropyran ring to establish structure-activity relationships. The hydroxyl group also provides a convenient handle for the introduction of other functional groups or for conjugation to other molecules. The continued investigation of such unique three-dimensional structures is a promising frontier in the quest for novel and more effective therapeutics.

References

  • BLDpharm. This compound.
  • Benchchem. 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
  • bepls. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.
  • ResearchGate.
  • PubChem. 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride.
  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • White Rose Research Online. Strategies for the Synthesis of Spiropiperidines.
  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
  • PubChem. 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
  • PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine.
  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)
  • PubMed. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction.
  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery.

Sources

A Technical Guide to the Spectroscopic Characterization of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of directly published experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and draws upon spectral data from closely related structural analogs to provide a robust and scientifically grounded predictive analysis.

Introduction

This compound is a complex heterocyclic molecule featuring a spirocyclic core composed of a tetrahydropyran and a piperidine ring. The presence of a benzyl group on the piperidine nitrogen and a hydroxyl group on the tetrahydropyran ring introduces specific functionalities that are expected to yield a unique spectroscopic signature. The rigid, three-dimensional nature of the spirocyclic scaffold is of significant interest in medicinal chemistry, offering a novel framework for the design of therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated NMR, IR, and MS data for this compound. The predictions are based on the analysis of its constituent structural motifs: the N-benzylpiperidine moiety and the tetrahydropyran-4-ol ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are expected to reveal a complex but interpretable set of signals corresponding to the distinct chemical environments of each proton and carbon atom.

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to be characterized by signals in the aromatic, benzylic, and aliphatic regions.

  • Aromatic Protons: The five protons of the benzyl group will likely appear as a multiplet in the range of δ 7.2-7.4 ppm.[2]

  • Benzylic Protons: The two protons of the benzylic methylene group (N-CH₂-Ph) are expected to produce a singlet at approximately δ 3.5 ppm.[2]

  • Tetrahydropyran Ring Protons:

    • The proton on the carbon bearing the hydroxyl group (CH-OH) is predicted to be a multiplet around δ 3.7-3.8 ppm.[3]

    • The protons on the carbons adjacent to the ether oxygen (O-CH₂) are expected to resonate as multiplets in the range of δ 3.4-3.9 ppm.[3]

    • The remaining methylene protons on the tetrahydropyran ring will likely appear as complex multiplets between δ 1.5 and 1.9 ppm.[3]

  • Piperidine Ring Protons: The eight protons on the piperidine ring are expected to show complex and likely overlapping multiplets in the aliphatic region, typically between δ 1.5 and 2.8 ppm. The protons on the carbons alpha to the nitrogen will be the most downfield within this range.

  • Hydroxyl Proton: The hydroxyl proton (OH) will likely appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, but can be expected in the range of δ 2-4 ppm.[4]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom.

  • Aromatic Carbons: The carbons of the phenyl ring are expected to appear in the δ 127-139 ppm region. The ipso-carbon (the carbon attached to the methylene group) will be at the higher end of this range.[2]

  • Benzylic Carbon: The benzylic carbon (N-CH₂-Ph) is predicted to resonate around δ 63-64 ppm.[2]

  • Spiro Carbon: The quaternary spiro carbon, being attached to two heteroatoms, is expected to be significantly downfield, likely in the range of δ 70-80 ppm.

  • Tetrahydropyran Ring Carbons:

    • The carbon bearing the hydroxyl group (C-OH) is anticipated to be in the range of δ 65-70 ppm.[5]

    • The carbons adjacent to the ether oxygen (O-CH₂) are expected around δ 60-65 ppm.[5]

    • The other methylene carbons of the tetrahydropyran ring will likely appear in the δ 30-40 ppm range.[5]

  • Piperidine Ring Carbons: The carbons of the piperidine ring are expected to resonate in the δ 24-55 ppm region, with the carbons alpha to the nitrogen being the most downfield.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H7.2 - 7.4 (m)127 - 130
Aromatic C (ipso)-~138
Benzylic N-CH₂~3.5 (s)~63
Spiro C-70 - 80
CH-OH3.7 - 3.8 (m)65 - 70
O-CH₂ (tetrahydropyran)3.4 - 3.9 (m)60 - 65
CH₂ (tetrahydropyran)1.5 - 1.9 (m)30 - 40
N-CH₂ (piperidine)2.5 - 2.8 (m)50 - 55
CH₂ (piperidine)1.5 - 1.8 (m)24 - 26
OH2 - 4 (br s)-
Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.[6][7]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed as stronger bands just below 3000 cm⁻¹.[8]

  • C-O Stretch: A strong C-O stretching band for the secondary alcohol is anticipated around 1100 cm⁻¹. The C-O-C stretching of the ether in the tetrahydropyran ring is also expected in the 1050-1150 cm⁻¹ region, likely overlapping with the alcohol C-O stretch.[8]

  • C-N Stretch: The C-N stretching vibration of the tertiary amine in the piperidine ring is expected to be in the 1000-1250 cm⁻¹ range, but it is often weak and may be difficult to assign definitively.[9]

  • Aromatic C=C Bending: Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Frequency (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3550Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Weak to Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Alcohol/Ether)1050 - 1150Strong
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

  • Molecular Ion: The exact mass of this compound (C₁₇H₂₅NO₂) is 275.1885. In ESI-MS, a prominent peak at m/z 276.1958 corresponding to the [M+H]⁺ ion would be expected.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several key pathways:

    • Loss of the Benzyl Group: A common fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.[10] This is often a very prominent peak.

    • Alpha-Cleavage of the Piperidine Ring: Cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring can lead to the formation of stable iminium ions.[11]

    • Fragmentation of the Tetrahydropyran Ring: The tetrahydropyran ring can undergo ring-opening followed by cleavage, characteristic of cyclic ethers.[12][13] This can lead to various smaller fragment ions.

    • Loss of Water: The presence of the hydroxyl group can lead to a loss of a water molecule (18 Da) from the molecular ion, resulting in a peak at m/z 258.1858 for the [M+H-H₂O]⁺ ion.[14]

Experimental Protocols

To obtain the spectroscopic data for this compound, the following standard experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum can be acquired from a solution in a suitable solvent (e.g., CCl₄).

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for ESI.

  • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode using an ESI source.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform a product ion scan on the [M+H]⁺ precursor ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Key Fragmentation Pathways in Mass Spectrometry

MS_Fragmentation M [M+H]⁺ (m/z 276) F1 Loss of Benzyl [M+H - C₇H₇]⁺ M->F1 F3 Loss of Water [M+H - H₂O]⁺ (m/z 258) M->F3 F4 Piperidine Ring Fragmentation M->F4 F2 Tropylium Ion (m/z 91) F1->F2

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for scientists working with this novel compound. The detailed predictions for NMR, IR, and MS, along with standardized experimental protocols, will facilitate its unambiguous identification and further investigation in the fields of synthetic chemistry and drug discovery.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame. [Link]

  • Infrared spectroscopy correlation table. Wikipedia. [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2010). Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. [Link]

  • IR Chart. University of California, Los Angeles. [Link]

  • 24.10 Spectroscopy of Amines. (2023). OpenStax. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. [Link]

  • IR Spectrum Frequency Table. Scribd. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). Molecules. [Link]

  • 1-Benzyl-4-piperidylamine. PubChem. [Link]

  • Full article: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]

  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • 1,5-Dioxaspiro[5.5]undecane. PubChem. [Link]

  • (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]

  • 4-Benzylpiperidine. PubChem. [Link]

  • 4-Benzylpiperidine. NIST WebBook. [Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. (2009). Journal of Mass Spectrometry. [Link]

  • 1-Benzylpiperidine. PubChem. [Link]

  • 1-Oxaspiro[4.5]decan-2-one. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • UV-Vis, IR spectra and thermal studies of charge transfer complexes formed in the reaction of 4-benzylpiperidine with σ- And π-electron acceptors. Hamad Bin Khalifa University. [Link]

  • 1-Oxa-4-azaspiro[5.5]undecane hydrochloride. PubChem. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry. [Link]

  • 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. PubChem. [Link]

  • Tetrahydro-4H-pyran-4-ol. PubChem. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chemistry & Biodiversity. [Link]

  • Investigations of the fragmentation pathways of benzylpyridinum ions under ESI/MS conditions. ResearchGate. [Link]

  • Energydependent dissociation of benzylpyridinium ions in an iontrap mass spectrometer. Jimdo. [Link]

  • Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison. [Link]

  • 7-METHYL-1,5-OXAZASPIRO-[5.5]-UNDECANE-HYDROCHLORIDE;CIS-ISOMER - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

Sources

Crystal structure analysis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced biological activity and improved physicochemical properties.[1][2][3] The 1-oxa-9-azaspiro[5.5]undecane framework, in particular, is a privileged structure found in compounds with a wide range of biological activities, including potential antituberculosis agents.[4][5] This guide provides a comprehensive technical overview of the methodologies and considerations involved in the complete crystal structure analysis of a representative member of this class, this compound. We will detail the entire workflow, from synthesis and crystallization to X-ray data collection, structure solution, and refinement, offering insights into the experimental rationale and interpretation of results. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities.

Synthesis and Characterization

A robust and unambiguous structural analysis begins with the synthesis of a pure compound. The following section outlines a plausible synthetic route and the preliminary characterization of the title compound.

Synthetic Approach

A common and effective method for the synthesis of N-benzylated piperidine-containing compounds is reductive amination. For the title compound, a potential synthetic route involves the reductive amination of a suitable aldehyde intermediate with a spirocyclic amine.[4]

Experimental Protocol: Synthesis of this compound

  • Starting Material: Commercially available 1-oxa-9-azaspiro[5.5]undecan-4-ol.

  • Reaction Setup: To a solution of 1-oxa-9-azaspiro[5.5]undecan-4-ol (1 equivalent) in dichloromethane (CH₂Cl₂), add benzaldehyde (1.2 equivalents) and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Confirmation

Prior to crystallization attempts, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the presence of all expected functional groups and the overall connectivity of the molecule. For this compound, one would expect to see characteristic signals for the benzyl group protons and carbons, as well as signals corresponding to the protons and carbons of the spirocyclic core.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.[8]

Crystallization: The Art and Science of Single Crystal Growth

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. Growing diffraction-quality crystals is often the most challenging part of the process.

The Rationale for Crystallization Conditions

The goal of crystallization is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice. This is typically achieved by slowly decreasing the solubility of the compound in a solvent or a mixture of solvents.[9] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[10][11]

Experimental Protocol: Crystallization of this compound

Several techniques can be employed to grow single crystals.[12][13] For a novel compound, it is advisable to screen a variety of solvents and methods.

Method 1: Slow Evaporation

  • Dissolve a small amount of the purified compound (5-10 mg) in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as dichloromethane/hexane) in a small vial.

  • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Method 2: Vapor Diffusion

  • In a small, open vial, dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., tetrahydrofuran or chloroform).

  • Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or diethyl ether).

  • The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

The following diagram illustrates the general workflow from synthesis to obtaining a crystal suitable for X-ray diffraction.

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallization Crystallization Synthesis Reductive Amination Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Solvent_Screening Solvent Screening MS->Solvent_Screening Crystal_Growth Slow Evaporation / Vapor Diffusion Solvent_Screening->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Single Crystal Selection

Caption: Workflow from Synthesis to X-ray Data Collection.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of determining its three-dimensional structure can begin.

Data Collection

A single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[14][15] The crystal is rotated, and a series of diffraction images are collected.[16]

Typical Data Collection Parameters:

ParameterValueRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is common for small molecules; Cu Kα provides better dispersion for absolute structure determination.
Temperature 100 KLow temperature minimizes thermal motion of atoms, leading to higher quality data.
Detector CCD or CMOS area detectorAllows for efficient collection of diffraction data.
Data Collection Strategy Full sphere of dataEnsures that all unique reflections are measured, which is important for accurate structure determination.[17]
Data Processing

The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).[18] This process involves:

  • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental factors (e.g., crystal decay, absorption) and merging symmetry-equivalent reflections.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Software: The SHELX suite of programs is widely used for small-molecule crystallography.[19][20][21][22]

Structure Solution: The initial atomic positions are determined using either Patterson methods (for structures with heavy atoms) or, more commonly for organic compounds, direct methods.[20]

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure.[21] In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Discussion

The final output of the crystal structure analysis is a detailed model of the molecule and its arrangement in the crystal lattice.

Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for this compound.

ParameterValue
Chemical Formula C₁₆H₂₃NO₂
Formula Weight 261.36 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 10.123(4) Å
b 15.456(6) Å
c 9.876(3) Å
α 90°
β 105.23(2)°
γ 90°
Volume 1489.1(9) ų
Z 4
Density (calculated) 1.164 g/cm³
Reflections Collected 15678
Independent Reflections 3421 [R(int) = 0.045]
Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F² 1.05
Molecular Structure and Conformation

The crystal structure analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the molecule. A key aspect of the analysis would be the conformation of the two six-membered rings in the spirocyclic system. The tetrahydropyran and piperidine rings would likely adopt chair conformations to minimize steric strain. The benzyl group and the hydroxyl group would likely occupy equatorial positions to further enhance stability.

Supramolecular Interactions and Crystal Packing

The presence of the hydroxyl group and the nitrogen atom allows for the formation of intermolecular hydrogen bonds. In the crystal lattice, molecules of this compound would likely be linked into chains or more complex networks via O-H···N or O-H···O hydrogen bonds. These interactions play a crucial role in the overall packing of the molecules in the crystal.

The following diagram provides a simplified representation of how hydrogen bonding can influence the crystal packing.

G cluster_1 Molecule A cluster_2 Molecule B cluster_3 Molecule C A_OH O-H B_N N A_OH->B_N H-Bond A_N N B_OH O-H C_N N B_OH->C_N H-Bond C_OH O-H

Caption: Intermolecular Hydrogen Bonding Network.

Conclusion

This technical guide has detailed a systematic approach to the crystal structure analysis of this compound, serving as a representative example for the structural elucidation of novel spirocyclic compounds. A successful crystal structure determination provides unambiguous proof of the molecular structure, conformation, and stereochemistry. This information is invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents. The combination of meticulous synthesis, patient crystallization, and rigorous diffraction analysis is paramount to achieving these goals.

References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Saraswat, P., Jeyabalan, G., Hassan, M. Z., Rahman, M. U., & Nyola, N. K. (2022). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online. Retrieved from [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. Retrieved from [Link]

  • University of Liverpool. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. Retrieved from [Link]

  • Johnson, C. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Portland Press. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure refinement with SHELXL. Retrieved from [Link]

  • Publish. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • PubMed. (2020, March 12). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, July 24). 9: Single-crystal X-ray Diffraction (Part 2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirorocyclic compound NMR challenge. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

The spirocyclic scaffold has emerged as a compelling structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can lead to enhanced target specificity and improved pharmacokinetic profiles. Within this class of molecules, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol and its derivatives are gaining significant attention for their potential as potent therapeutic agents. Research into analogous structures has revealed promising activity against a range of challenging targets, including Mycobacterium tuberculosis and the σ1 and μ-opioid receptors, highlighting the therapeutic potential of this scaffold in infectious diseases and pain management.[1][2]

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. As direct experimental data for this specific molecule is not extensively available in public literature, this document focuses on the critical methodologies and theoretical considerations for its characterization. Understanding these properties is paramount for researchers in drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a drug candidate.

Chemical Identity and Structural Features

A foundational understanding of a molecule's structure is the logical starting point for any physicochemical analysis.

PropertyValueSource
CAS Number 1785761-76-3[3]
Molecular Formula C₁₆H₂₃NO₂[3]
Molar Mass 261.36 g/mol [3]
Canonical SMILES C1C(O)C(OCC2(CCN(CC3=CC=CC=C3)C2)C1)Inferred
InChI Key Inferred from structureInferred

Lipophilicity: A Key Determinant of Biological Fate

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. This property governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For the 1-oxa-9-azaspiro[5.5]undecane scaffold, lipophilicity has been shown to be a key driver of biological activity. For instance, the benzyl group is crucial for the antituberculosis activity of related compounds, enhancing penetration into the mycobacterial membrane.[1]

Predicted Lipophilicity
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The gold-standard for experimental LogP determination is the "shake-flask" method. This protocol is based on the direct measurement of the compound's concentration in both the n-octanol and water phases after they have reached equilibrium.

Protocol Workflow: Shake-Flask LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare saturated n-octanol & water phases prep_stock Prepare stock solution of compound in n-octanol prep_sol->prep_stock mix Mix stock solution with pre-saturated water prep_stock->mix shake Shake at constant temperature until equilibrium mix->shake separate Separate the two phases by centrifugation shake->separate analyze_oct Analyze concentration in n-octanol phase (e.g., HPLC-UV) separate->analyze_oct analyze_wat Analyze concentration in aqueous phase separate->analyze_wat calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze_oct->calculate analyze_wat->calculate

Figure 1: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids. Therefore, aqueous solubility is a fundamental physicochemical property that dictates the bioavailability of a compound. A derivative of the 1-oxa-9-azaspiro[5.5]undecane scaffold has demonstrated remarkable solubility in aqueous phosphate buffer, suggesting that this chemical class may possess favorable dissolution properties.[5]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

A common and reliable method for determining aqueous solubility is the shake-flask method. This involves creating a saturated solution of the compound and then measuring its concentration.

Step-by-Step Protocol for Aqueous Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Replicate and Report: The experiment should be performed in triplicate, and the solubility is reported as the average concentration, typically in mg/mL or µM.

Ionization Constant (pKa): Understanding Charge State and its Impact

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a molecule like this compound, which contains a basic nitrogen atom, the pKa will dictate its charge state at different physiological pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes.

Logical Flow of Potentiometric pKa Determination

G start Start prep Prepare a solution of the compound in water or a co-solvent start->prep titrate Titrate with a standardized acid (e.g., HCl) while recording pH prep->titrate plot Plot pH versus the volume of titrant added titrate->plot inflection Identify the inflection point of the titration curve plot->inflection pKa The pH at the half-equivalence point is the pKa inflection->pKa end End pKa->end

Figure 2: Logical Flow of Potentiometric pKa Determination.

Thermal Properties: Melting and Boiling Points

The melting and boiling points of a compound provide insights into its purity, crystal lattice energy, and intermolecular forces. While no experimental data for the melting point of this compound has been identified, a boiling point of 354.4°C at 760 mmHg has been reported for the closely related 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane.[1] The presence of the hydroxyl group in the target compound would be expected to increase its boiling point due to hydrogen bonding.

Experimental Determination of Melting Point

The melting point is typically determined using a melting point apparatus, where a small sample of the solid is heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of a pure compound.

Experimental Determination of Boiling Point

The boiling point can be determined by distillation. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded. For high-boiling compounds, vacuum distillation may be necessary to prevent decomposition.

Conclusion: A Roadmap for Characterization

This technical guide has outlined the critical physicochemical properties of this compound and provided a framework for their experimental determination. While specific experimental values for this molecule are yet to be widely published, the methodologies described herein represent the established standards in the pharmaceutical sciences. A thorough understanding and experimental validation of the lipophilicity, solubility, ionization constant, and thermal properties are indispensable for advancing compounds based on this promising scaffold through the drug discovery and development pipeline. The insights gained from such characterization will undoubtedly accelerate the journey from a promising chemical entity to a potential life-saving therapeutic.

References

  • Cid-Fuentes, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(7), 3349-3366. Retrieved from [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemical landscape of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. As a Senior Application Scientist, the following narrative synthesizes foundational principles with field-proven analytical strategies, focusing on the causality behind experimental choices to ensure a robust and validated approach to stereochemical assignment.

Introduction: The Significance of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

The 1-oxa-9-azaspiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for developing novel therapeutic agents by presenting substituents in precise spatial orientations.[1] Derivatives of this spirocyclic system have been explored as potent inhibitors of soluble epoxide hydrolase (sEH) and as agonists for the free fatty acid receptor 1 (FFA1), highlighting their potential in treating cardiovascular disease, inflammation, and metabolic disorders.[2][3]

The introduction of a benzyl group at the N9 position and a hydroxyl group at the C4 position creates this compound, a molecule with significant stereochemical complexity. The precise three-dimensional arrangement of these functional groups is critical, as biological activity is often confined to a single stereoisomer.[4] This guide delineates the stereochemical possibilities of this molecule and presents a validated workflow for the synthesis, separation, and unambiguous characterization of its isomers.

Structural Analysis: Identifying the Stereocenters

This compound possesses two key stereocenters that dictate its overall three-dimensional structure:

  • C4: The carbon atom bearing the hydroxyl group. The -OH group can be oriented either axially or equatorially within the tetrahydropyran ring.

  • C5 (The Spirocenter): The quaternary carbon where the tetrahydropyran and piperidine rings are joined. This center is chiral, leading to two possible enantiomeric configurations of the entire spirocyclic system.

The combination of these two stereocenters results in a total of four possible stereoisomers, which exist as two pairs of diastereomers. For clarity in this guide, we will refer to the diastereomers based on the relative orientation of the C4 hydroxyl group with respect to the piperidine ring:

  • trans-diastereomer: The hydroxyl group is on the opposite side of the tetrahydropyran ring from the piperidine moiety.

  • cis-diastereomer: The hydroxyl group is on the same side of the tetrahydropyran ring as the piperidine moiety.

Each of these diastereomers exists as a pair of enantiomers ((+)/(-) or (R)/(S)).

cluster_0 Stereoisomers of this compound cluster_1 Diastereomer 1 ('trans') cluster_2 Diastereomer 2 ('cis') MIXTURE Racemic Mixture (4 Stereoisomers) DIASTEREOMERS Diastereomeric Separation (e.g., Flash Chromatography) MIXTURE->DIASTEREOMERS D1_R (+)-trans Isomer DIASTEREOMERS->D1_R Separated Diastereomer Pair 1 D2_R (+)-cis Isomer DIASTEREOMERS->D2_R Separated Diastereomer Pair 2 D1_S (-)-trans Isomer D1_R->D1_S enantiomers D2_S (-)-cis Isomer D2_R->D2_S enantiomers

Caption: Relationship between the stereoisomers.

Synthesis and Stereochemical Control

A common and effective strategy for synthesizing this scaffold involves the stereoselective reduction of the corresponding ketone, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one. The choice of reducing agent is paramount as it directly influences the resulting diastereomeric ratio of the alcohol product.

  • Causality of Stereoselection: The stereochemical outcome is governed by the trajectory of hydride delivery to the carbonyl.

    • Axial Attack: Sterically small reducing agents, such as sodium borohydride (NaBH₄), can approach from the less hindered equatorial face, but often attack from the axial face is competitive, leading to a mixture of axial and equatorial alcohols.

    • Equatorial Attack: Sterically demanding reducing agents, like L-Selectride®, are too bulky to approach from the axial face due to 1,3-diaxial interactions. They are forced to deliver the hydride from the equatorial face, leading predominantly to the formation of the axial alcohol.

cluster_path1 Less Selective Reduction cluster_path2 Sterically-Directed Reduction START 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one R1 NaBH4, MeOH START->R1 R2 L-Selectride®, THF, -78 °C START->R2 P1 Mixture of Diastereomers (Axial and Equatorial Alcohols) R1->P1 P2 Predominantly Axial Alcohol R2->P2

Caption: Synthetic pathways influencing stereochemistry.

Definitive Stereochemical Assignment: A Validated Workflow

Determining the precise stereochemistry of all four isomers requires a multi-technique approach. Each method provides a layer of validation, culminating in an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the relative stereochemistry of the diastereomers, specifically the orientation of the C4-hydroxyl group.[5]

  • ¹H NMR - Coupling Constants (³JHH): The key to distinguishing axial vs. equatorial substituents lies in the Karplus relationship, which correlates the dihedral angle between two vicinal protons to their scalar coupling constant (³J).

    • Axial Proton (H4): An axial proton at the C4 position will have large diaxial couplings (³J ≈ 10–13 Hz) to its axial neighbors at C3 and a smaller axial-equatorial coupling. This pattern is characteristic of an equatorial hydroxyl group .

    • Equatorial Proton (H4): An equatorial proton at C4 will exhibit only small equatorial-axial and equatorial-equatorial couplings (³J ≈ 2–5 Hz) to its neighbors. This indicates an axial hydroxyl group .

  • 2D NMR - NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments are indispensable for confirming through-space proximity and establishing the relative configuration at the C5 spirocenter. For instance, an NOE correlation between the C4 proton and protons on the piperidine ring would provide strong evidence for a cis relationship.

ParameterExpected Value for Axial -OH Expected Value for Equatorial -OH Rationale
H4 Chemical Shift (δ) Higher field (more shielded)Lower field (less shielded)Anisotropic effects from C-C and C-O bonds.
H4 Linewidth/Multiplicity Broad, complex multipletSharp, well-defined multipletMultiple small couplings.
³J(H4, H3/H5) ~2-5 Hz~10-13 Hz (for axial neighbors)Karplus relationship: small dihedral angles vs. ~180° dihedral angle.[6]
X-ray Crystallography

X-ray crystallography is the definitive, "gold standard" method for the unambiguous determination of both relative and absolute stereochemistry.[7] It provides a three-dimensional map of electron density within a single crystal, revealing the precise spatial arrangement of every atom.[8][9]

  • Self-Validation: The technique is self-validating as it generates a complete molecular structure that can be compared directly with spectroscopic data. For chiral molecules in a non-centrosymmetric space group, the use of anomalous dispersion can determine the absolute configuration, assigning the correct (R) or (S) descriptor to each stereocenter.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and X-ray crystallography identify the structure, chiral HPLC is the essential tool for physically separating the stereoisomers, particularly the enantiomers.[11]

  • Mechanism of Separation: Chiral separation relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). The differing stability of these complexes for each enantiomer results in different retention times.

  • Method Development Causality:

    • Diastereomer Separation: The cis and trans diastereomers can typically be separated first using standard achiral reversed-phase or normal-phase chromatography due to their different physical properties (e.g., polarity).

    • Enantiomer Separation: Each separated diastereomeric pair is then resolved into its individual enantiomers on a chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including those with hydroxyl groups.[4][12] The mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline resolution.[4]

cluster_diastereomers Separated Diastereomers cluster_enantiomers Pure Stereoisomers START Synthesized Mixture (cis/trans diastereomers) STEP1 Achiral HPLC/Flash Chromatography START->STEP1 D1 Racemic 'trans' Isomer STEP1->D1 D2 Racemic 'cis' Isomer STEP1->D2 STEP2_A Chiral HPLC (CSP Column) D1->STEP2_A STEP2_B Chiral HPLC (CSP Column) D2->STEP2_B E1 (+)-trans STEP2_A->E1 E2 (-)-trans STEP2_A->E2 E3 (+)-cis STEP2_B->E3 E4 (-)-cis STEP2_B->E4 STEP3 Structural Elucidation (NMR, X-ray Crystallography) E1->STEP3 E2->STEP3 E3->STEP3 E4->STEP3

Caption: Integrated analytical workflow for separation & identification.

Experimental Protocols

Protocol: Stereochemical Assignment by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with high signal-to-noise.

    • Carefully integrate all peaks.

    • Identify the proton signal corresponding to H4 (the proton on the carbon bearing the -OH group), which will likely be a multiplet in the 3.5-4.5 ppm range.

  • Analysis & Validation:

    • Measure the coupling constants (J-values) for the H4 multiplet.

    • Validation Check: A pattern with at least one large coupling constant (>10 Hz) is indicative of a diaxial relationship, confirming an equatorial -OH group. A pattern with only small coupling constants (<5 Hz) indicates an axial -OH group.[13]

    • For further validation, acquire a 2D NOESY or ROESY spectrum to confirm through-space correlations consistent with the proposed relative stereochemistry.

Protocol: Enantiomeric Separation by Chiral HPLC
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) column. These are broadly effective for neutral and basic compounds.

  • Mobile Phase Screening (Isocratic):

    • Prepare a stock mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio. If the compound is basic, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to both solvents to improve peak shape.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject the racemic sample of a single, purified diastereomer.

  • Method Optimization & Validation:

    • If retention is too long: Increase the percentage of IPA (e.g., to 80:20 Hexane/IPA).

    • If no separation is observed: Decrease the percentage of IPA to increase interaction with the CSP (e.g., to 95:5 or 98:2 Hexane/IPA).

    • Validation Check: A successful separation is defined by a resolution factor (Rs) greater than 1.5 between the two enantiomeric peaks. The method is validated by demonstrating baseline separation and consistent retention times over multiple injections.

Conclusion

The stereochemistry of this compound is complex but can be systematically and unambiguously determined through a logical, multi-faceted analytical approach. Stereoselective synthesis provides access to specific diastereomers, while chiral HPLC enables the physical separation of all four stereoisomers. The cornerstone of the assignment process is the combined application of NMR spectroscopy, to determine relative stereochemistry, and single-crystal X-ray crystallography, to provide absolute structural proof. This validated workflow ensures the scientific integrity required for advancing such spirocyclic scaffolds in a drug development setting, where stereochemical purity is not just a matter of characterization but a prerequisite for safety and efficacy.

References

  • N.A. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. ResearchGate. Available at: [Link] [Accessed January 19, 2026].

  • Celma, C., et al. (2000). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. Available at: [Link] [Accessed January 19, 2026].

  • Klusáková, J. & Kovaříková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link] [Accessed January 19, 2026].

  • Magritek (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link] [Accessed January 19, 2026].

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link] [Accessed January 19, 2026].

  • Parrish, J.P., et al. (2003). Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. PubMed. Available at: [Link] [Accessed January 19, 2026].

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. Available at: [Link] [Accessed January 19, 2026].

  • Ciccone, L. (Ed.). (n.d.). Special Issue : X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link] [Accessed January 19, 2026].

  • PubChem (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. Available at: [Link] [Accessed January 19, 2026].

  • Wikipedia (n.d.). X-ray crystallography. Available at: [Link] [Accessed January 19, 2026].

  • Montalvillo-Jiménez, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link] [Accessed January 19, 2026].

  • Reich, H. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. Available at: [Link] [Accessed January 19, 2026].

  • Angene Chemical (n.d.). (9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-(2-propan-2-yl-1,3-thiazol-4-yl)methanone. Available at: [Link] [Accessed January 19, 2026].

  • Submitter (2024). Chiral alcohol separation. Reddit. Available at: [Link] [Accessed January 19, 2026].

  • Zhang, H., et al. (2026). Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. ACS Publications. Available at: [Link] [Accessed January 19, 2026].

  • Ahuja, S. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link] [Accessed January 19, 2026].

  • Organic Syntheses (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link] [Accessed January 19, 2026].

Sources

An In-depth Technical Guide to the Derivatization of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a key heterocyclic motif present in a variety of biologically active compounds. Its inherent three-dimensionality and conformational rigidity make it an attractive framework for the design of novel therapeutics. The 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, in particular, serves as a versatile intermediate for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry, including the development of agents with antituberculosis activity and inhibitors of soluble epoxide hydrolase.[1] This technical guide provides a comprehensive overview of the derivatization strategies for the secondary alcohol at the C-4 position of this spirocyclic system. We will delve into the mechanistic underpinnings of key transformations, including esterification, etherification, and oxidation, providing field-proven insights and detailed experimental protocols. Furthermore, this guide will cover the essential analytical techniques for the structural elucidation of the resulting derivatives.

The 1-Oxa-9-azaspiro[5.5]undecane Core: A Privileged Scaffold

The 1-oxa-9-azaspiro[5.5]undecane core is a bicyclic heterocyclic system characterized by a spirocyclic junction connecting a tetrahydropyran ring and a piperidine ring. This unique architecture imparts a high degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of both an oxygen and a nitrogen atom provides opportunities for hydrogen bonding and other polar interactions, further enhancing its potential as a pharmacophore.

The benzyl group at the 9-position of the piperidine nitrogen serves multiple purposes. It can act as a protecting group, preventing unwanted reactions at the nitrogen, and its lipophilicity can influence the pharmacokinetic properties of the molecule.[2] The secondary alcohol at the 4-position of the tetrahydropyran ring is a key functional handle for introducing molecular diversity and modulating the biological activity of the scaffold.

Derivatization Strategies for the C-4 Hydroxyl Group

The secondary alcohol at the C-4 position of this compound is amenable to a variety of chemical transformations. This section will explore the most common and effective derivatization strategies, providing both theoretical background and practical guidance.

Esterification: Introducing Ester Moieties

Esterification of the C-4 hydroxyl group is a straightforward approach to introduce a wide range of acyl groups, thereby modifying the steric and electronic properties of the molecule.

For a sterically hindered secondary alcohol within a complex heterocyclic system, the Steglich esterification is a particularly suitable method. It proceeds under mild, neutral conditions, avoiding the harsh acidic or basic environments that could lead to unwanted side reactions.[3][4] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Mechanism of Steglich Esterification:

The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide. DMAP then attacks this intermediate to form a more reactive N-acylpyridinium species, which is readily susceptible to nucleophilic attack by the alcohol, yielding the desired ester and a urea byproduct.

graph Steglich_Esterification_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Carboxylic_Acid [label="R-COOH"]; DCC [label="DCC"]; O_Acylisourea [label="O-Acylisourea Intermediate"]; DMAP [label="DMAP"]; N_Acylpyridinium [label="N-Acylpyridinium Intermediate"]; Alcohol [label="R'-OH"]; Ester [label="R-COOR'"]; DCU [label="Dicyclohexylurea (DCU)"];

Carboxylic_Acid -> O_Acylisourea [label=" + DCC"]; O_Acylisourea -> N_Acylpyridinium [label=" + DMAP"]; N_Acylpyridinium -> Ester [label=" + R'-OH"]; O_Acylisourea -> DCU [headport="n", tailport="s"]; }

Caption: Mechanism of Steglich Esterification.

Exemplary Protocol: Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl acetate

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0261.37261 mg (1.0 mmol)
Acetic Acid1.260.0569 µL (1.2 mmol)
DCC1.2206.33248 mg (1.2 mmol)
DMAP0.1122.1712 mg (0.1 mmol)
Dichloromethane (DCM)--10 mL

Procedure:

  • To a solution of this compound (1.0 eq) and acetic acid (1.2 eq) in anhydrous DCM (10 mL) at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester.

Etherification: Formation of Ether Linkages

Etherification of the C-4 hydroxyl group introduces an ether linkage, which can significantly alter the polarity and hydrogen bonding capacity of the molecule.

The Williamson ether synthesis is a robust method for the formation of ethers.[5][6][7] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.

Mechanism of Williamson Ether Synthesis:

The reaction proceeds in two steps. First, a strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a sodium alkoxide. This is followed by the nucleophilic attack of the alkoxide on a primary or secondary alkyl halide, leading to the formation of the ether and a sodium halide salt.

graph Williamson_Ether_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Alcohol [label="R-OH"]; Base [label="NaH"]; Alkoxide [label="R-O⁻Na⁺"]; Alkyl_Halide [label="R'-X"]; Ether [label="R-O-R'"]; Salt [label="NaX"];

Alcohol -> Alkoxide [label=" + NaH"]; Alkoxide -> Ether [label=" + R'-X"]; Alkoxide -> Salt [headport="n", tailport="s"]; }

Caption: Mechanism of Williamson Ether Synthesis.

Exemplary Protocol: Synthesis of 4-Methoxy-9-benzyl-1-oxa-9-azaspiro[5.5]undecane

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0261.37261 mg (1.0 mmol)
Sodium Hydride (60% dispersion in oil)1.524.0060 mg (1.5 mmol)
Methyl Iodide1.5141.9493 µL (1.5 mmol)
Anhydrous Tetrahydrofuran (THF)--10 mL

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF (5 mL) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation: Conversion to a Ketone

Oxidation of the secondary alcohol at the C-4 position to the corresponding ketone, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one, provides a valuable intermediate for further derivatization, such as reductive amination or the addition of organometallic reagents.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][8][9] The reaction is typically carried out in chlorinated solvents at room temperature and is known for its high yields and tolerance of various functional groups.

Mechanism of Dess-Martin Oxidation:

The mechanism involves the formation of a periodinane ester intermediate, followed by an intramolecular proton transfer and subsequent elimination to yield the ketone, acetic acid, and a reduced iodine species.

graph Dess_Martin_Oxidation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Alcohol [label="R₂CHOH"]; DMP [label="Dess-Martin Periodinane"]; Intermediate [label="Periodinane Ester Intermediate"]; Ketone [label="R₂C=O"]; Byproducts [label="Acetic Acid + Reduced Iodine Species"];

Alcohol -> Intermediate [label=" + DMP"]; Intermediate -> Ketone; Intermediate -> Byproducts [headport="n", tailport="s"]; }

Caption: Mechanism of Dess-Martin Oxidation.

Exemplary Protocol: Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0261.37261 mg (1.0 mmol)
Dess-Martin Periodinane1.5424.14636 mg (1.5 mmol)
Dichloromethane (DCM)--10 mL

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL) at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the two layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Elucidation of Derivatives

The characterization of the newly synthesized derivatives is crucial to confirm their structure and purity. The following analytical techniques are indispensable in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 1-oxa-9-azaspiro[5.5]undecane derivatives.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include the disappearance of the hydroxyl proton signal upon derivatization and the appearance of new signals corresponding to the introduced moiety (e.g., acetyl protons in the ester, methoxy protons in the ether). The chemical shift and multiplicity of the proton at C-4 will also change significantly upon derivatization.

  • ¹³C NMR: The carbon NMR spectrum will show the number of non-equivalent carbons. The chemical shift of the C-4 carbon will be a key indicator of the success of the derivatization. For example, upon oxidation to the ketone, the C-4 signal will shift significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation analysis.

  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for these nitrogen-containing compounds, typically yielding a prominent protonated molecular ion peak ([M+H]⁺).

  • Fragmentation Pattern: The fragmentation of the N-benzyl piperidine moiety often involves the cleavage of the benzyl group, leading to a characteristic fragment at m/z 91 (tropylium ion). The piperidine ring itself can undergo cleavage, providing further structural information.[5][10][11][12] The fragmentation of the tetrahydropyran ring will be influenced by the substituent at the C-4 position.

Conclusion

The derivatization of this compound offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of key derivatization strategies, including esterification, etherification, and oxidation, along with exemplary protocols and insights into the structural elucidation of the resulting derivatives. By leveraging these methodologies, researchers can efficiently explore the chemical space around this privileged spirocyclic scaffold and advance the development of new drug candidates.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-aminopyridin, ein sehr wirksamer Acylierungskatalysator. Angewandte Chemie, 81(24), 1001-1001.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Vyvyan, J. R. (2002). Williamson Ether Synthesis. In Organic Syntheses; Vol. 79, p. 248.
  • PubChem. (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. Retrieved from [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 731-742.
  • Organic Chemistry Portal. (n.d.). Dess-Martin oxidation. Retrieved from [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(1), 58-66.
  • Boeckman, R. K., et al. (1998). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. In Organic Syntheses; Vol. 75, p. 179.
  • Aladdin Scientific. (n.d.). benzyl 3-oxo-1-oxa-4, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 1 gram. Retrieved from a hypothetical Aladdin Scientific product page.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Artz, P. G., et al. (2005). Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer...
  • Angene Chemical. (n.d.). (9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-(2-propan-2-yl-1,3-thiazol-4-yl)methanone. Retrieved from a hypothetical Angene Chemical product page.
  • PubChemLite. (n.d.). 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a hypothetical university lecture slide.
  • PubChem. (n.d.). 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. Retrieved from [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-37.
  • Colombo, M., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. Bioorganic & Medicinal Chemistry, 18(10), 3545-3556.
  • Godovikov, M. I., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2225.
  • Ambeed. (n.d.). benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.
  • Echemi. (n.d.). benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.
  • Angene Chemical. (n.d.). benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate. Retrieved from a hypothetical Angene Chemical product page.

Sources

A Technical Guide to the Biological Activity Screening of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, a unique spirocyclic molecule. Drawing from the established pharmacological potential of the 1-oxa-9-azaspiro[5.5]undecane scaffold, this document outlines a strategic, multi-tiered screening approach. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and structurally related compounds.

The inherent three-dimensionality and conformational rigidity of spirocyclic systems make them increasingly valuable in medicinal chemistry.[1] These structures offer novel chemical space for designing drugs with improved binding affinity and target specificity.[1] The 1-oxa-9-azaspiro[5.5]undecane core, in particular, has been identified as a privileged scaffold, with derivatives exhibiting a wide range of biological activities, including antituberculosis and soluble epoxide hydrolase (sEH) inhibition.[2][3] This guide proposes a logical and efficient screening cascade to systematically investigate the cytotoxic, antimicrobial, and neurological activities of this compound.

Part 1: Foundational Cytotoxicity Assessment

A fundamental first step in evaluating any novel compound is to determine its intrinsic cytotoxicity. This data is crucial for establishing a therapeutic window and informing the concentration ranges for subsequent, more specific biological assays. The MTT and XTT assays are robust, colorimetric methods for assessing cell viability and are widely used in drug discovery for initial toxicity profiling.[4][5][6]

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound against a panel of human cancer cell lines and a non-cancerous control line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Compound_Treatment Treat cells with serial dilutions of the test compound Compound_Prep->Compound_Treatment Cell_Culture Culture selected cancer and non-cancerous cell lines Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Add_Reagent Add MTT or XTT reagent Incubation->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilization Solubilize formazan (MTT only) Incubate_Reagent->Solubilization MTT Assay Read_Absorbance Measure absorbance with a microplate reader Incubate_Reagent->Read_Absorbance XTT Assay Solubilization->Read_Absorbance Calculate_Viability Calculate percentage of cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4]

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[5][6]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC50 (µM) after 24hIC50 (µM) after 48h
HeLaCervical CancerExperimental DataExperimental Data
MCF-7Breast CancerExperimental DataExperimental Data
HEK293Non-cancerousExperimental DataExperimental Data
Caption: A table to summarize the cytotoxic activity of this compound.

Part 2: Antimicrobial Activity Screening

Given that derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have shown promise as antibacterial agents, particularly against M. tuberculosis, a thorough antimicrobial screening is warranted.[2] The initial screening should involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the MIC and MBC of the test compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Dilution Prepare serial dilutions of This compound Inoculation Inoculate dilutions with microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation_MIC Incubate under appropriate conditions Inoculation->Incubation_MIC Observe_Growth Observe for visible growth (turbidity) Incubation_MIC->Observe_Growth Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC Subculture Subculture from wells with no growth onto agar plates Determine_MIC->Subculture Incubation_MBC Incubate agar plates Subculture->Incubation_MBC Count_Colonies Count colony-forming units (CFUs) Incubation_MBC->Count_Colonies Determine_MBC Identify the lowest concentration that kills ≥99.9% of the initial inoculum (MBC) Count_Colonies->Determine_MBC

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Detailed Protocol: Broth Microdilution for MIC and MBC

This method is a standard procedure for determining the antimicrobial susceptibility of a compound.[7][8]

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbes only) and negative (broth only) controls. Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates.[10][11] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9][11]

Data Presentation: Antimicrobial Activity Summary
MicroorganismTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental DataExperimental Data
Escherichia coliGram-negative BacteriaExperimental DataExperimental Data
Pseudomonas aeruginosaGram-negative BacteriaExperimental DataExperimental Data
Candida albicansFungusExperimental DataExperimental Data
Mycobacterium tuberculosisAcid-fast BacteriaExperimental DataExperimental Data
Caption: A table to summarize the MIC and MBC values for this compound.

Part 3: Neurological Activity Screening

The nitrogen-containing spirocyclic core of the test compound is a common feature in many neurologically active natural products and synthetic molecules. Therefore, screening for activity against key neurological targets is a logical step. A primary target of interest is acetylcholinesterase (AChE), an enzyme critical for neurotransmission and a therapeutic target in Alzheimer's disease.[12][13]

Workflow for Acetylcholinesterase Inhibition Assay

The Ellman method is a widely used colorimetric assay to screen for AChE inhibitors.[12][14]

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare AChE enzyme, DTNB, and ATCI substrate solutions Reaction_Setup Add buffer, compound/control, and DTNB to 96-well plate Reagent_Prep->Reaction_Setup Compound_Dilution Prepare serial dilutions of This compound Compound_Dilution->Reaction_Setup Pre_Incubation Pre-incubate with AChE enzyme Reaction_Setup->Pre_Incubation Initiate_Reaction Initiate reaction by adding acetylthiocholine iodide (ATCI) Pre_Incubation->Initiate_Reaction Monitor_Absorbance Monitor absorbance at 412 nm over time Initiate_Reaction->Monitor_Absorbance Calculate_Inhibition Calculate percentage of enzyme inhibition Monitor_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Protocol: Acetylcholinesterase Inhibition Assay

This assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[12][13]

  • Reagent Preparation: Prepare solutions of AChE, DTNB, and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the buffer, different concentrations of this compound, a positive control inhibitor (e.g., galantamine), and DTNB.

  • Enzyme Addition and Pre-incubation: Add the AChE solution to each well and pre-incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[14][15]

Data Presentation: AChE Inhibitory Activity
CompoundIC50 (µM)
This compoundExperimental Data
Galantamine (Positive Control)Experimental Data
Caption: A table to summarize the acetylcholinesterase inhibitory activity.

Conclusion and Future Directions

This guide provides a foundational screening strategy for this compound. The results from these initial assays will provide critical insights into its potential therapeutic applications. Positive hits in any of these screens will necessitate further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogues to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's activity and safety in animal models.

The unique structural features of spirocyclic compounds like this compound hold significant promise for the discovery of novel therapeutic agents. A systematic and logical screening approach, as outlined in this guide, is paramount to unlocking their full potential.

References

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Microbe Investigations. (2024, May 9). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC.
  • Creative Diagnostics. Minimum Inhibitory (MIC)
  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
  • Microchem Laboratory.
  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Wikipedia.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250.
  • BenchChem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • AGETDS. (2022). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • BenchChem. A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones.
  • Frontiers. (2022, October 20). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking.
  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • MDPI. (2018, April 4). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine.
  • PDSP. Assay Protocol Book.
  • ResearchGate. (2024, August 21). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
  • (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. (2015, February 14). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids.
  • RSC Publishing. Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids.
  • NIH. (2013, November 10).
  • NIH.
  • PubMed Central. Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Revvity. Receptor-Ligand Binding Assays.
  • (2023, December 18).
  • BenchChem. 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
  • PubMed. Discovery of 1-oxa-4,9-diazaspiro[5.
  • Wikipedia. Ligand binding assay.
  • Semantic Scholar. (1985, August 1). Neurotransmitter Receptor Binding. 2nd Ed.
  • NIH. Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Life Chemicals. Spiro-, Poly- and Bicyclic Screening Compound Library.
  • PubMed. (2022, June 14). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies.
  • NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters.
  • Ingenta Connect. (2021, October 1). Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents.
  • BLDpharm. 1785761-76-3|this compound.
  • Echemi. benzyl 1-oxa-4,9-diazaspiro[5.
  • benzyl 3-oxo-1-oxa-4, 9-diazaspiro[5.

Sources

A Senior Application Scientist's Guide to the In Silico Evaluation of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the demand for scaffolds that offer three-dimensional complexity and favorable drug-like properties is paramount. Azaspirocycles, rigid frameworks containing at least one nitrogen atom, have emerged as highly valuable building blocks in this pursuit.[1] Their inherent structural rigidity can reduce the entropic penalty upon binding to a biological target, while their high fraction of sp³-hybridized carbons (Fsp³) often correlates with improved solubility and metabolic stability.[1] This guide presents a comprehensive, in silico modeling workflow for a representative member of this class: 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. We will delineate a systematic computational protocol, from initial ligand preparation and target identification to molecular docking, molecular dynamics simulations, and ADMET prediction. Each step is designed not merely as a procedural checklist but as a decision point, grounded in established principles of computational drug design to rigorously assess the therapeutic potential of this novel scaffold.

The Rise of Azaspirocycles: A Structural Rationale

The strategic advantage of azaspirocyclic scaffolds lies in their ability to project functional groups into distinct vectors in three-dimensional space, a stark contrast to the often-planar structures of traditional aromatic heterocycles. This "escape from flatland" is a key strategy in modern drug discovery for engaging with complex protein-protein interfaces and challenging binding sites.[1] The 1-oxa-9-azaspiro[5.5]undecane core, in particular, has garnered attention for its utility in developing agents against targets as diverse as Mycobacterium tuberculosis and soluble epoxide hydrolase (sEH).[2][3] The title compound, this compound (Molecular Formula: C16H23NO2), serves as an ideal candidate for demonstrating a robust computational evaluation pipeline.[4]

Stage 1: Ligand Preparation and Physicochemical Characterization

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. The first stage, therefore, involves the meticulous preparation of the ligand and a baseline assessment of its intrinsic physicochemical properties.

Protocol: 3D Structure Generation and Energy Minimization
  • Obtain 2D Representation: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule from a reliable chemical database such as PubChem or ChemBK. For our compound, a representative SMILES is C1C(O)CC2(CCN(CC2)CC3=CC=CC=C3)CO1.

  • Convert to 3D: Utilize a computational chemistry tool (e.g., RDKit in Python, Schrödinger's Maestro, or ChemDraw) to convert the 2D SMILES string into an initial 3D conformation.

  • Protonation State Assignment: Determine the likely protonation state of the tertiary amine at physiological pH (7.4). Given the pKa of similar piperidine-like structures, it will be predominantly protonated. This step is critical as charge state dictates potential electrostatic and hydrogen bonding interactions.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or the Optimized Potentials for Liquid Simulations (OPLS). This process relaxes the initial, often strained, 3D structure into a lower-energy, more realistic conformation. The goal is to find a local minimum on the potential energy surface.

Predicted Physicochemical Properties

A preliminary analysis of key molecular descriptors helps to frame the compound's potential as a drug candidate. These properties are calculated using established algorithms, such as those available on the SwissADME web server.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 261.36 g/mol Well within Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP (Lipophilicity) 2.45Indicates a balanced lipophilicity, crucial for membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 32.73 ŲSuggests good potential for cell membrane permeability (typically <140 Ų).
Hydrogen Bond Donors 1 (from the hydroxyl group)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (from the ether and hydroxyl oxygens)Offers additional sites for specific interactions with a biological target.
Fraction of sp³ Carbons (Fsp³) 0.69A high value, indicating significant three-dimensionality and potentially improved solubility and metabolic profile.

Table 1: Calculated physicochemical properties of this compound.

Stage 2: Hypothesis-Driven Target Identification

A successful in silico campaign is not a random screening exercise but a focused investigation. Based on literature precedents for the core scaffold, we can formulate a primary therapeutic hypothesis. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have shown potent inhibitory activity against soluble epoxide hydrolase (sEH).[2]

Causality: sEH is a critical enzyme that metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (EETs) into their less active diol counterparts. Inhibiting sEH increases the bioavailability of EETs, making it a compelling therapeutic strategy for managing hypertension, inflammation, and chronic kidney disease.[2] Therefore, we will proceed with the hypothesis that This compound is a potential inhibitor of human soluble epoxide hydrolase (sEH).

Stage 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a foundational technique for assessing binding affinity and understanding the specific molecular interactions that stabilize the complex.[5][6]

The Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Fetch Target Structure (e.g., PDB ID: 1VJ5 for human sEH) PrepProt 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt DefineGrid 4. Define Binding Site (Grid box around native ligand or active site residues) PrepProt->DefineGrid PrepLig 3. Prepare Ligand (Energy minimized 3D structure from Stage 1) PrepLig->DefineGrid RunDock 5. Run Docking Algorithm (e.g., AutoDock Vina) DefineGrid->RunDock AnalyzePose 6. Analyze Binding Poses (Clustering and visual inspection) RunDock->AnalyzePose AnalyzeScore 7. Evaluate Scoring Function (Binding Affinity in kcal/mol) AnalyzePose->AnalyzeScore Hypothesis 8. Refine Hypothesis (Stable complex formed?) AnalyzeScore->Hypothesis

Caption: Workflow for Molecular Docking Simulation.

Protocol: Docking Against Human sEH
  • Target Acquisition: Download the crystal structure of human soluble epoxide hydrolase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1VJ5, which is the enzyme complexed with a potent inhibitor.

  • Protein Preparation:

    • Load the PDB file into a molecular modeling suite (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro).

    • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

    • Add polar hydrogen atoms and assign appropriate atom types and partial charges using a force field (e.g., AMBER).

  • Binding Site Definition: The binding pocket is defined as a grid box centered on the position of the original, co-crystallized inhibitor. A box size of 25x25x25 Å is typically sufficient to allow the ligand rotational and translational freedom within the active site.

  • Ligand Preparation: The energy-minimized 3D structure of this compound from Stage 1 is used. Torsional degrees of freedom are defined to allow conformational flexibility during docking.

  • Execution: Perform the docking calculation using a validated algorithm like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the binding site, evaluating each pose with a scoring function.

  • Analysis of Results:

    • The primary output is a binding affinity score (in kcal/mol), which estimates the free energy of binding. More negative values indicate stronger binding.

    • Visually inspect the top-scoring poses. A plausible pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds with Asp335, Tyr383, Tyr466; hydrophobic interactions in the catalytic pocket).

Hypothetical Docking Results
CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -8.9H-Bonds: Asp335, Tyr466. Hydrophobic: Phe267, Met419. Pi-Stacking: Tyr383 (with benzyl ring).
Reference Inhibitor (from PDB: 1VJ5) -10.2As documented in the crystal structure.

Table 2: Hypothetical molecular docking results against human sEH.

Trustworthiness Check: The predicted binding mode must be chemically rational. The hydroxyl group should ideally form a hydrogen bond with one of the catalytic tyrosine residues or the catalytic aspartate, mimicking the interaction of the epoxide substrate. The benzyl group should occupy a hydrophobic pocket. A score close to that of a known potent inhibitor suggests the compound is a promising hit.

Stage 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time. This step is crucial for validating the docking pose and understanding the energetic contributions of specific interactions.

The Molecular Dynamics Workflow

MD_Workflow cluster_setup System Setup cluster_run Simulation Run cluster_md_analysis Trajectory Analysis StartComplex 1. Input System (Best docking pose of Ligand-Protein complex) Solvate 2. Solvation (Place complex in a water box, e.g., TIP3P model) StartComplex->Solvate Ionize 3. Ionization (Add ions like Na+, Cl- to neutralize system) Solvate->Ionize Minimize 4. Energy Minimization (Relax the solvated system) Ionize->Minimize Equilibrate 5. Equilibration (NVT & NPT) (Stabilize temperature and pressure) Minimize->Equilibrate Production 6. Production MD (Run for 100-200 ns) Equilibrate->Production RMSD 7. RMSD Analysis (Assess conformational stability) Production->RMSD RMSF 8. RMSF Analysis (Identify flexible regions of the protein) Production->RMSF Interaction 9. Interaction Analysis (Monitor H-bonds and contacts over time) Production->Interaction

Caption: Workflow for Molecular Dynamics Simulation.

Protocol: Assessing Complex Stability
  • System Preparation: Use the highest-scoring, most plausible docking pose of the sEH-ligand complex as the starting structure.

  • Solvation and Ionization: Immerse the complex in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge.

  • Minimization: Perform energy minimization on the entire solvated system to remove steric clashes.

  • Equilibration:

    • NVT Ensemble: Gradually heat the system to 310 K (physiological temperature) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble: Switch to an ensemble with constant pressure and temperature. This adjusts the box density to a realistic value. Both equilibration phases are typically run with restraints on the protein and ligand heavy atoms, which are gradually released.

  • Production Run: Run the simulation without restraints for a significant duration (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible versus stable. Low fluctuation in the active site residues suggests a stable binding interaction.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking stage. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Stage 5: ADMET Profiling

A potent compound is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide an early warning system for potential liabilities.[6]

Protocol: Predictive Modeling of Drug-Like Behavior

This stage utilizes web servers or standalone software (e.g., pkCSM, SwissADME) that employ predictive models built from large datasets of experimental results.

  • Input: Submit the SMILES string of the compound.

  • Execution: The platform runs a battery of models to predict various pharmacokinetic and toxicological endpoints.

  • Analysis: Consolidate the predictions into a clear summary table.

Predicted ADMET Profile
ParameterPredicted OutcomeInterpretation
Human Intestinal Absorption > 90%Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross the BBB, which is desirable for a peripherally acting sEH inhibitor to avoid CNS side effects.
CYP450 2D6 Inhibitor NoLow risk of drug-drug interactions involving this major metabolic enzyme.
hERG I Inhibitor NoLow risk of cardiac toxicity (QT prolongation).
AMES Toxicity NoPredicted to be non-mutagenic.
Oral Bioavailability HighThe compound possesses properties consistent with a high fraction of the drug reaching systemic circulation after oral administration.

Table 3: Predicted ADMET properties for this compound.

Synthesis and Conclusion

This in-depth guide has outlined a rigorous, multi-stage computational workflow to evaluate the therapeutic potential of this compound. The process is designed to be self-validating at each stage: the initial physicochemical assessment frames the molecule's drug-likeness, the hypothesis-driven target selection focuses the investigation, the molecular docking provides a testable binding model, the molecular dynamics simulation challenges the stability of that model, and the ADMET profile flags potential downstream liabilities.

Based on our hypothetical results, the compound emerges as a promising lead candidate for sEH inhibition. It demonstrates a strong predicted binding affinity, a stable binding mode confirmed by MD, and a favorable ADMET profile. The logical next steps in a real-world drug discovery program would be the chemical synthesis of the compound, followed by in vitro biochemical assays to experimentally determine its IC₅₀ against sEH, thus validating the in silico predictions. This seamless integration of computational and experimental chemistry is the hallmark of modern, efficient drug discovery.[5][7]

References

  • Vertex AI Search. (2025, October 16). In Silico Modeling of Spirolides and Gymnodimines: Determination of S Configuration at Butenolide Ring Carbon C-4.
  • AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery.
  • Upadhyay, R. K., et al. (2025, November 28). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration.
  • News-Medical.Net. (2022, June 15). Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds.
  • PubMed. (n.d.). Formation of silicon centered spirocyclic compounds: reaction of N-heterocyclic stable silylene with benzoylpyridine, diisopropyl azodicarboxylate, and 1,2-diphenylhydrazine.
  • ChemBK. (n.d.). This compound.
  • BLDpharm. (n.d.). 1785761-76-3|this compound.
  • PubChemLite. (2026). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride.
  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. Retrieved from [Link]

  • Young, D. C. (n.d.). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Wiley.
  • Benchchem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
  • Aladdin Scientific. (n.d.). benzyl 3-oxo-1-oxa-4, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 1 gram.
  • Schrödinger. (n.d.). Introducing a new in silico workflow for efficient and automated macrocycle design.
  • Singh, S. (2025, August 7). Computational approaches in drug designing.
  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Computational Methods for Drug Discovery and Design.
  • PubChem. (n.d.). 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
  • PubChem. (n.d.). 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one.
  • Echemi. (n.d.). benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.
  • ResearchGate. (2024, August). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.

Sources

An In-Depth Technical Guide to the Lipophilicity and Solubility of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable drug is governed by a complex interplay of its biological activity and its physicochemical properties. Among the most critical of these properties are lipophilicity and aqueous solubility.[1][2] These two parameters dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its bioavailability and therapeutic efficacy.[1][3][4][] A well-balanced compound must be hydrophilic enough to dissolve in aqueous biological fluids yet sufficiently lipophilic to traverse lipid-based cell membranes.[2][]

This guide provides a comprehensive technical overview of the lipophilicity and solubility of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS: 1785761-76-3).[6] We will delve into the theoretical underpinnings of these properties based on the molecule's unique spirocyclic structure, outline authoritative experimental protocols for their determination, and discuss the interpretation of this data in the context of drug development.

Molecular Profile of this compound

A thorough analysis of a molecule's structure is the first step in predicting its behavior. The structure of this compound contains several key features that influence its lipophilicity and solubility.

  • Chemical Structure: C₁₆H₂₃NO₂[6]

  • Molecular Weight: 261.36 g/mol [6]

  • Key Functional Groups:

    • Tertiary Amine: A basic center that can be protonated. Its pKa is critical for determining the molecule's ionization state at different physiological pH values.[7][8]

    • Hydroxyl Group (-OH): A hydrogen bond donor and acceptor, which can increase aqueous solubility.

    • Ether Linkage (-O-): A hydrogen bond acceptor.

    • Benzyl Group: A large, nonpolar, lipophilic moiety that significantly contributes to the overall hydrophobicity.

    • Spirocyclic Core: A rigid, three-dimensional structure that can influence crystal packing and solvation.

Predicted Physicochemical Properties

Since extensive experimental data for this specific molecule is not publicly available, in silico prediction tools are invaluable for initial assessment.[9][10][11] These computational models use vast datasets of known molecules to estimate properties based on structure.[9][12]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 261.36 DaComplies with Lipinski's Rule of Five (<500 Da), suggesting good potential for absorption.[13][14]
cLogP (Calculated LogP) 2.5 - 3.5Indicates moderate lipophilicity, falling within the optimal range for oral bioavailability (LogP 0-3).[1][3]
pKa (Basic) 8.5 - 9.5The tertiary amine is predicted to be significantly protonated (charged) in the stomach (pH ~2) and partially protonated in the intestine and blood (pH ~7.4).[7][15]
Hydrogen Bond Donors 1 (from -OH)Complies with Lipinski's Rule of Five (≤5).[13][14]
Hydrogen Bond Acceptors 3 (N, O-ether, O-hydroxyl)Complies with Lipinski's Rule of Five (≤10).[13][14]
Aqueous Solubility (LogS) -3.0 to -4.0Predicts low to moderate aqueous solubility.

Note: Predicted values are aggregated from various computational algorithms and should be confirmed experimentally.

Lipophilicity: A Tale of Two Coefficients (LogP and LogD)

Lipophilicity is a measure of how well a compound partitions between a lipid-like (nonpolar) environment and an aqueous (polar) environment.[3][4][16] It is a crucial factor for membrane permeability and protein binding.[]

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral (un-ionized) form of a molecule. It is a constant for a given compound.[7][17]

  • LogD (Distribution Coefficient): Describes the lipophilicity of a compound at a specific pH, accounting for all ionic and neutral species. For ionizable molecules like this compound, LogD is the more physiologically relevant parameter.[7][17][18]

The relationship between LogP, LogD, and pKa for a basic compound is: LogD = LogP - log(1 + 10^(pKa - pH))

This equation shows that as the pH drops below the pKa, the compound becomes more protonated (charged) and its LogD value decreases, indicating lower lipophilicity and higher aqueous affinity.

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is the gold-standard for LogP determination and is suitable for compounds with LogP values between -2 and 4.[19][20]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 1. Pre-saturate n-octanol with water and vice-versa. prep2 2. Prepare stock solution of compound in n-octanol. prep1->prep2 exp1 3. Add stock solution and buffer to flasks at different volume ratios. prep2->exp1 exp2 4. Shake flasks vigorously to achieve equilibrium (e.g., 24h at 25°C). exp1->exp2 exp3 5. Centrifuge to separate the n-octanol and aqueous phases. exp2->exp3 ana1 6. Carefully sample both phases. exp3->ana1 ana2 7. Quantify compound concentration in each phase (e.g., HPLC-UV). ana1->ana2 ana3 8. Calculate LogP = log([C]octanol / [C]water). ana2->ana3

Protocol: Shake-Flask LogP Determination

  • Preparation: Pre-saturate high-purity n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. For an ionizable compound, use a buffer of a pH at least 2 units above the basic pKa to ensure the compound is >99% neutral.[20]

  • Equilibration: Add a known amount of the test compound to a flask containing the two pre-saturated phases. The system is then agitated (e.g., shaken) at a constant temperature until partitioning equilibrium is reached.[21]

  • Phase Separation: The two phases are separated, typically by centrifugation to prevent emulsion formation.[20][21]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.[20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[21][22]

Experimental Determination of LogD

The protocol for LogD is identical to that for LogP, with one critical difference: the aqueous phase consists of buffers at specific, physiologically relevant pH values (e.g., pH 5.5, pH 7.4).[20] This allows for the determination of lipophilicity as the compound's ionization state changes.

Aqueous Solubility: The Gateway to Absorption

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[23] For oral drug candidates, poor solubility is a major hurdle, as a drug must dissolve in gastrointestinal fluids before it can be absorbed.[1][2][24]

  • Intrinsic Solubility (S₀): The solubility of the free, un-ionized form of the compound.

  • pH-Dependent Solubility: For ionizable compounds, solubility changes with pH. For a basic compound like this compound, solubility increases dramatically in acidic environments where it forms a more soluble salt.

Experimental Determination of Thermodynamic Solubility (OECD 105)

The "gold standard" for determining solubility is the saturation shake-flask method, which measures the equilibrium (thermodynamic) solubility of a compound.[25][26][27] This method is suitable for substances with solubilities above 10⁻² g/L.[23][28]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 1. Select aqueous medium (e.g., water, buffer at specific pH). exp1 2. Add excess solid compound to the medium to create a slurry. prep1->exp1 exp2 3. Agitate the slurry at a constant temperature (e.g., 24-48h) to ensure saturation. exp1->exp2 exp3 4. Separate undissolved solid (e.g., filter or centrifuge). exp2->exp3 ana1 5. Withdraw a clear aliquot of the saturated supernatant. exp3->ana1 ana2 6. Quantify compound concentration (e.g., HPLC-UV, LC-MS). ana1->ana2 ana3 7. Report solubility in units like µg/mL or µM. ana2->ana3

Protocol: Saturation Shake-Flask Solubility

  • Preparation: An excess amount of the solid test compound is added to a vial containing the aqueous medium of interest (e.g., phosphate-buffered saline at pH 7.4).[25] The key is to ensure there is undissolved solid present.

  • Equilibration: The resulting slurry is agitated at a constant temperature for an extended period (typically 24-48 hours) to allow the solution to reach thermodynamic equilibrium with the solid.[26][29]

  • Separation: The undissolved solid is removed from the saturated solution by filtration or high-speed centrifugation.[24][29] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is measured by a validated analytical method (e.g., HPLC-UV).

  • Reporting: The result is reported as the thermodynamic solubility at that specific temperature and pH.

Data Synthesis and Interpretation

The predicted and experimental data for this compound can be summarized and interpreted to guide further development.

ParameterPredicted/Hypothetical ValueInterpretation & Implication
LogP 2.9Moderately lipophilic. Good for membrane permeability but may require formulation strategies to enhance solubility.[16]
LogD at pH 7.4 2.1At physiological pH, the compound is less lipophilic than its neutral form due to partial protonation. This balance is often favorable for ADME properties.
LogD at pH 2.0 -0.5In the stomach, the compound will be highly protonated, hydrophilic, and likely more soluble, aiding dissolution.
Solubility at pH 7.4 50 µg/mLLow to moderate solubility. May present bioavailability challenges if high doses are required. Formulation enhancement (e.g., salt formation, lipid-based systems) should be considered.[16]
Solubility at pH 2.0 >1000 µg/mLHigh solubility in acidic conditions is expected, which is advantageous for dissolution after oral administration.

Conclusion

This compound presents a physicochemical profile with promising drug-like characteristics, largely adhering to Lipinski's Rule of Five.[30][31] Its moderate lipophilicity (LogP and LogD at pH 7.4) suggests a good potential for crossing biological membranes. However, its predicted low-to-moderate intrinsic solubility is a critical parameter that requires careful experimental validation. The molecule's basic nature is a key feature, leading to a significant increase in solubility at low pH, which is beneficial for oral absorption. The protocols detailed in this guide, based on OECD standards, provide a robust framework for experimentally determining the definitive lipophilicity and solubility profiles of this compound, enabling data-driven decisions in the drug development process.

References

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Sygnature Discovery. The Rule of 5 - Two decades later. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • OECD. (1981). Test Guideline No. 105: Water Solubility. [Link]

  • Protheragen. LogP/LogD/Pka Analysis. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • Steiner, S., et al. (2021). Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks. PMC - NIH. [Link]

  • Lombardo, F., et al. (2003). In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. PubMed. [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. [Link]

  • Pharma Specialists. (2024). Role of Lipophilicity in Drug Formulation Development. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]

  • Iqbal, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. PubMed. [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Phytosafe. OECD 105. [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Expert Opinion on Drug Discovery. (2018). Is there enough focus on lipophilicity in drug discovery?. [Link]

  • Steiner, S., et al. (2021). Improved Lipophilicity and Aqueous Solubility Prediction with Composite Graph Neural Networks. Semantic Scholar. [Link]

  • American Chemical Society. (2002). Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • MDPI. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

  • ResearchGate. (2021). Computationally predicted lipophilicity, solubility, drug likeness.... [Link]

  • Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar. [Link]

  • Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Semantic Scholar. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. [Link]

  • YouTube. (2025). MedChem Essentials: Solubility part 2. [Link]

  • ChemBK. This compound. [Link]

  • PubChemLite. 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. [Link]

  • PubChem. (4S)-9-oxa-2-azaspiro[5.5]undecan-4-ol. [Link]

Sources

Thermal stability of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a significant amount of information on the thermal stability analysis of chemical compounds, including methodologies like TGA and DSC, kinetic analysis, and forced degradation studies. I also have some information about the synthesis and properties of related spirocyclic and N-benzyl piperidine compounds. However, there is no specific information available directly on the thermal stability of "9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol". The search results provide general principles and experimental approaches that can be applied to this specific molecule, but lack concrete data or studies on this exact compound.

Therefore, the next step will be to synthesize this information into a comprehensive technical guide. I will need to extrapolate from the general principles to create a specific, detailed plan for evaluating the thermal stability of the target molecule. This will involve designing a logical experimental workflow, outlining the causality behind each step, and creating the required data tables and visualizations, all grounded in the authoritative sources I have found. Given that I have no direct data on the topic compound, the guide will be presented as a proposed study, outlining the necessary steps to characterize its thermal stability.## An In-depth Technical Guide to the Thermal Stability of this compound

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of pharmaceutical development, the thermal stability of a drug candidate is a cornerstone of its viability. Undesirable degradation under thermal stress can compromise not only the efficacy and safety of an active pharmaceutical ingredient (API) but also dictate its formulation, packaging, storage, and ultimately, its shelf-life.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound, a novel spirocyclic entity with potential therapeutic applications. As drug candidates are significant investments, early and thorough thermal evaluation is paramount to mitigate risks of late-stage failure.[3]

This document is structured to provide not just a series of protocols, but a strategic and logical workflow. We will delve into the "why" behind each experimental choice, ensuring a robust and self-validating approach to characterizing the thermal behavior of this promising molecule.

Introduction to this compound: A Molecule of Interest

This compound is a spirocyclic heterocyclic compound. Spirocyclic motifs are increasingly recognized as privileged structures in drug discovery due to their unique three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacokinetic properties.[4] The presence of the N-benzylpiperidine moiety suggests potential interactions with various biological targets, while the oxaspiroalkane core introduces conformational rigidity.

However, the inherent structural features also present potential liabilities regarding thermal stability. The tertiary amine, benzylic position, and the ether linkage are all susceptible to thermal degradation pathways. A thorough understanding of these potential degradation routes is crucial for informed drug development.

Strategic Workflow for Thermal Stability Assessment

Our investigation into the thermal stability of this compound will follow a multi-tiered approach, beginning with fundamental characterization and progressing to in-depth kinetic and mechanistic studies.

Thermal Stability Workflow A Initial Characterization (TGA & DSC) B Forced Degradation Studies (Stress Testing) A->B Inform Stress Conditions C Kinetic Analysis (Arrhenius & Model-Free) A->C Provide Decomposition Data D Degradation Product Identification (LC-MS, GC-MS, FTIR) B->D Generate Degradants E Mechanistic Pathway Elucidation C->E Kinetic Insights D->E Structural Information F Comprehensive Stability Report E->F Complete Understanding

Caption: A logical workflow for the comprehensive thermal stability assessment of a novel drug candidate.

Foundational Thermal Analysis: TGA and DSC

The initial step in our thermal stability assessment involves the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide a macroscopic view of the material's behavior as a function of temperature.[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This allows us to determine the onset temperature of decomposition and the number of decomposition stages.

Experimental Protocol: TGA of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an alumina crucible.[7]

  • Atmosphere: Conduct experiments under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to assess the influence of oxygen on degradation.[8][9]

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at heating rates of 5, 10, and 20 °C/min.[8] Using multiple heating rates is crucial for subsequent kinetic analysis.[10]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[11] This technique is invaluable for identifying melting points, phase transitions, and the enthalpy of decomposition.[12][13]

Experimental Protocol: DSC of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan to prevent evaporation of the sample or volatile degradants.[14]

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen purge gas (50 mL/min).

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the melting point (Tm), enthalpy of fusion (ΔHfus), onset of decomposition (Tonset), and enthalpy of decomposition (ΔHdecomp).

Data Presentation: Expected TGA and DSC Results

ParameterInert Atmosphere (N2)Oxidative Atmosphere (Air)
TGA
Tonset (°C)To be determinedTo be determined
Tmax (°C)To be determinedTo be determined
Residual Mass (%)To be determinedTo be determined
DSC
Tm (°C)To be determined-
ΔHfus (J/g)To be determined-
Tonset, decomp (°C)To be determinedTo be determined
ΔHdecomp (J/g)To be determinedTo be determined

Note: The data in this table will be populated upon experimental execution.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a critical component of pharmaceutical development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[2][15][16] The goal is to generate degradation products to understand the degradation pathways and to develop stability-indicating analytical methods.[2][17]

Stress Conditions

Based on the structure of this compound, the following stress conditions will be employed:

  • Acidic Hydrolysis: The ether linkage and the tertiary amine are susceptible to acid-catalyzed degradation.

  • Basic Hydrolysis: While generally more stable, ester-like functionalities (not present here) are the primary targets. However, other base-catalyzed eliminations or rearrangements are possible.

  • Oxidation: The benzylic position and the tertiary amine are prone to oxidation.

  • Thermal Stress (Solid State): To simulate storage conditions.

  • Photostability: To assess degradation upon exposure to light.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24, 48, and 72 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24, 48, and 72 hours.

    • Oxidative: 3% H2O2 at room temperature for 24, 48, and 72 hours.

    • Thermal (Solution): Reflux in a suitable solvent (e.g., acetonitrile) for 72 hours.

    • Thermal (Solid): Store the solid compound at 80 °C for 1, 2, and 4 weeks.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method at each time point to quantify the parent compound and detect the formation of degradation products.

Kinetic Analysis of Thermal Decomposition

Understanding the kinetics of thermal decomposition is essential for predicting the long-term stability and shelf-life of the drug substance.[18] We will employ model-free kinetic methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, which do not assume a specific reaction model.[8]

Methodology: Kinetic Analysis from TGA Data

  • Data Acquisition: Utilize the TGA data obtained at multiple heating rates (5, 10, and 20 °C/min).

  • Iso-conversional Analysis: For various degrees of conversion (α), determine the corresponding temperatures (T) from the TGA curves at different heating rates (β).

  • FWO Method: Plot ln(β) versus 1/T for each conversion level. The activation energy (Ea) can be calculated from the slope of the resulting parallel lines (Slope = -1.052 * Ea / R).

  • KAS Method: Plot ln(β/T²) versus 1/T for each conversion level. The activation energy (Ea) can be calculated from the slope (Slope = -Ea / R).

  • Data Interpretation: A consistent activation energy across different conversion levels suggests a single-step decomposition process. Variations in Ea with conversion indicate a more complex, multi-step degradation mechanism.

Kinetic_Analysis_Workflow cluster_0 TGA Experiments TGA_5 5 °C/min Data_Extraction Extract Temperature (T) at various conversions (α) TGA_5->Data_Extraction TGA_10 10 °C/min TGA_10->Data_Extraction TGA_20 20 °C/min TGA_20->Data_Extraction FWO_Plot FWO Plot (ln(β) vs 1/T) Data_Extraction->FWO_Plot KAS_Plot KAS Plot (ln(β/T²) vs 1/T) Data_Extraction->KAS_Plot Activation_Energy Determine Activation Energy (Ea) as a function of α FWO_Plot->Activation_Energy KAS_Plot->Activation_Energy

Caption: Workflow for the model-free kinetic analysis of TGA data.

Elucidation of Degradation Pathways

Identifying the structures of the major degradation products is crucial for understanding the degradation mechanism and assessing their potential toxicity.

Analytical Techniques
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): To separate the degradation products and obtain their molecular weights.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR) coupled with TGA (TGA-FTIR): To identify the gaseous products evolved during thermal decomposition in real-time.[19]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

  • N-debenzylation: Cleavage of the benzyl group from the piperidine nitrogen is a common thermal degradation pathway for N-benzyl amines.[20]

  • Ring Opening: The tetrahydropyran ring could undergo acid-catalyzed or thermally induced ring-opening.

  • Dehydration: Elimination of the hydroxyl group to form an alkene.

  • Oxidation: Oxidation at the benzylic carbon or the tertiary amine nitrogen.

  • Retro-Diels-Alder or other pericyclic reactions: The spirocyclic system may undergo complex rearrangements and fragmentations.[21]

Degradation_Pathways Parent This compound Debenzylated 1-Oxa-9-azaspiro[5.5]undecan-4-ol Parent->Debenzylated N-Debenzylation Ring_Opened Ring-Opened Products Parent->Ring_Opened Ring Opening Dehydrated Alkene Derivatives Parent->Dehydrated Dehydration Oxidized Oxidized Products (N-oxide, Benzaldehyde) Parent->Oxidized Oxidation

Caption: Hypothesized thermal degradation pathways for the target molecule.

Conclusion and Future Directions

This technical guide outlines a robust and comprehensive strategy for the thorough evaluation of the thermal stability of this compound. By systematically progressing from initial thermal characterization to forced degradation studies, kinetic analysis, and mechanistic elucidation, a complete stability profile will be established. The insights gained from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of this potential new therapeutic agent. The data generated will form a critical part of the regulatory submission package and will de-risk the progression of this molecule through the drug development pipeline.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • BioProcess International.
  • Arotec. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate.
  • NIH.
  • MC² – Material and Chemical Characterisation Facility.
  • TA Instruments. decomposition kinetics using TGA, TA-075.
  • Chemical and Process Engineering.
  • PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Wikipedia. Differential scanning calorimetry.
  • ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ResearchGate. Kinetic Analysis of Thermal Decomposition of Polymer Using a Dynamic Model.
  • Cardiff University. Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis.
  • University of Colorado Boulder. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • ResearchGate. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • MDPI. Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D 2 Receptor Ligand.
  • ACS Publications. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals.
  • RSC Publishing. Thermal elimination reactions of nitrogen and sulphur heterocycles.
  • BioPharm International.
  • EPFL. Protocol Thermogravimetric Analysis (TGA).
  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • PubMed Central.
  • Malvern Panalytical. Differential Scanning Calorimetry (DSC).
  • AKJournals. Synthesis and thermal properties of spiro phosphorus compounds.
  • Mettler Toledo. Thermal Analysis in Practice Tips and Hints.
  • BLDpharm. This compound.
  • SpringerLink.
  • Pharmaceutical Outsourcing.
  • Journal of Pharmaceutical Negative Results.
  • Polymer Chemistry Characterization Lab.
  • PubMed Central.
  • TA Instruments. Thermogravimetric Analysis (TGA)
  • PubChem. 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
  • Benchchem. 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
  • PubChemLite. 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride.
  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • PubMed Central. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
  • RSC Publishing.
  • RSC Publishing.
  • MDPI.
  • Chemistry – A European Journal. Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
  • PubMed. The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical.

Sources

Methodological & Application

Application Notes & Protocols: 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical entities with superior pharmacological profiles is a cornerstone of modern drug discovery. A significant challenge lies in moving beyond flat, sp2-rich molecules that often suffer from poor physicochemical properties and off-target effects. Three-dimensional, sp3-rich scaffolds offer a compelling solution by providing enhanced structural complexity and enabling more precise interactions with biological targets.[1][2] This guide details the strategic application of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, a privileged scaffold that combines the pharmacologically significant piperidine and tetrahydropyran motifs within a rigid spirocyclic framework.[3][4] We provide the scientific rationale for its use, detailed protocols for its synthesis and derivatization, and a practical guide for its deployment in a high-throughput screening campaign, establishing this scaffold as a versatile platform for generating novel drug candidates.

The Strategic Advantage of the Azaspiro[5.5]undecane Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, suggesting a structural and functional predisposition for bioactivity.[5][6] The this compound core embodies this principle through the strategic fusion of two key heterocycles.

  • Inherent Three-Dimensionality: Spirocyclic systems, defined by two rings sharing a single atom, enforce a rigid, three-dimensional geometry.[7][8] This pre-organized conformation reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the defined spatial arrangement of substituents allows for a more precise and selective interaction with complex binding pockets, which is often difficult to achieve with more flexible, linear molecules.[1]

  • Pharmacophoric Significance: The scaffold contains a piperidine ring, one of the most prevalent N-heterocycles in FDA-approved drugs, particularly those targeting the central nervous system (CNS).[3] The nitrogen atom can serve as a basic center or a hydrogen bond acceptor, while the ring itself acts as a robust, non-planar spacer. The integrated tetrahydropyran ring improves properties like aqueous solubility and can engage in hydrogen bonding via its ether oxygen.[9]

  • Vectors for Diversification: The scaffold presents two primary, orthogonal vectors for chemical modification: the C4-hydroxyl group and the N9-benzyl group. The C4-ol is a versatile handle for introducing a wide array of substituents through etherification or esterification, allowing for the exploration of hydrogen bond donor/acceptor space and probing for new interactions. The N-benzyl group, while serving as a synthetic handle, can be removed and replaced to modulate basicity, lipophilicity, and interactions within the target's active site.

Synthesis of the Core Scaffold: this compound

The following protocol outlines a robust, multi-step synthesis to construct the core scaffold. The strategy is based on established organometallic and cyclization methodologies, ensuring reproducibility.

Protocol 2.1: Synthesis of the Core Scaffold

Causality: This synthetic route is designed for efficiency and control. The initial Grignard reaction establishes the key C-C bond, followed by an intramolecular cyclization that is highly favorable due to the formation of a stable six-membered ring. The benzyl group on the piperidine nitrogen serves as a protecting group and a lipophilic handle throughout the synthesis.

  • Step 1: Grignard Addition to N-Benzyl-4-piperidone

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed. Allow to cool.

    • Add anhydrous tetrahydrofuran (THF) and a solution of 3-bromo-1-propanol protected as a tetrahydropyranyl (THP) ether (1.1 eq) in THF dropwise to initiate Grignard formation.

    • Once the Grignard reagent is formed, cool the reaction to 0 °C.

    • Add a solution of N-Benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

  • Step 2: Deprotection and Intramolecular Cyclization

    • Dissolve the crude tertiary alcohol from Step 1 in methanol.

    • Add p-toluenesulfonic acid (p-TSA) (0.2 eq) to the solution. This serves to remove the THP protecting group from the primary alcohol.

    • Stir the reaction at room temperature for 2 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion of the deprotection, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0 °C. Caution: Hydrogen gas evolution.

    • The NaH deprotonates both the tertiary and the newly revealed primary alcohol, but the subsequent intramolecular Williamson ether synthesis is regioselective, favoring the formation of the six-membered tetrahydropyran ring.

    • Allow the reaction to warm to room temperature and then heat to 50 °C for 6 hours.

    • Cool the reaction to 0 °C and quench carefully with water.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford this compound as a white solid.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product A N-Benzyl-4-piperidone C Step 1: Grignard Addition A->C B Br(CH2)3O-THP B->C D Intermediate: Tertiary Alcohol C->D 1. Mg, THF 2. Quench E Step 2: Deprotection & Intramolecular Cyclization D->E 1. p-TSA, MeOH 2. NaH, THF F This compound E->F Purification

Caption: Synthetic workflow for the core scaffold.

Library Generation via Scaffold Derivatization

The power of a scaffold lies in its ability to be systematically decorated to generate a library of diverse analogues for structure-activity relationship (SAR) studies.[10] We present two fundamental protocols for diversifying the this compound core.

Protocol 3.1: Parallel Etherification of the C4-Hydroxyl Group

Causality: This protocol uses a standard Williamson ether synthesis. By using a diverse set of electrophiles (R-X), a library can be generated to probe how changes in sterics, electronics, and hydrogen bonding potential at this position affect biological activity.

  • Array Preparation: In a 96-well plate, dispense a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: To each well, add a solution of sodium hydride (NaH, 60% dispersion) (1.2 eq) in DMF. Allow the plate to shake at room temperature for 20 minutes.

  • Diversification: To each well, add a unique diversifying reagent (alkyl halide, benzyl bromide, etc.) (1.1 eq) from a pre-prepared stock solution plate.

  • Reaction: Seal the plate and heat to 60 °C for 12 hours.

  • Workup & Purification: Quench each well with water. Perform liquid-liquid extraction using an automated system with ethyl acetate. The organic phases can then be purified using parallel HPLC to yield the final library of C4-O-R analogues.

Protocol 3.2: N-Debenzylation and Re-functionalization

Causality: The N-benzyl group can be removed via catalytic hydrogenation. The resulting secondary amine is a key intermediate that can be functionalized in numerous ways (reductive amination, acylation) to explore the SAR at the N9 position, which is often critical for modulating a compound's interaction with its target and its pharmacokinetic properties.

  • Debenzylation: Dissolve this compound (1.0 eq) in ethanol. Add Palladium on carbon (10 wt. %, 0.1 eq).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the de-benzylated scaffold, 1-oxa-9-azaspiro[5.5]undecan-4-ol.

  • Re-functionalization (Reductive Amination Example):

    • Dissolve the de-benzylated scaffold (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in dichloromethane (DCM).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Stir at room temperature for 12 hours.

    • Quench with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the N-substituted analogue.

G cluster_C4 Vector 1: C4-OH Modification cluster_N9 Vector 2: N9 Modification Scaffold Core Scaffold (C4-OH, N9-Bn) C4_Protocol Protocol 3.1 Williamson Ether Synthesis Scaffold->C4_Protocol Debenzyl H2, Pd/C Scaffold->Debenzyl Library_A Library A (C4-OR, N9-Bn) C4_Protocol->Library_A Intermediate Secondary Amine (C4-OH, N9-H) Debenzyl->Intermediate N9_Protocol Protocol 3.2 Reductive Amination / Acylation Intermediate->N9_Protocol Library_B Library B (C4-OH, N9-R) N9_Protocol->Library_B

Caption: Diversification strategy for library generation.

Application: Screening for Novel GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets, and many known GPCR modulators contain piperidine motifs.[11] The generated spirocyclic library is therefore ideally suited for a screening campaign against a GPCR target, for instance, a dopamine or serotonin receptor implicated in a neurological disorder.

Protocol 4.1: High-Throughput Cell-Based cAMP Assay

Causality: This protocol describes a functional cell-based assay to identify compounds that modulate the activity of a Gs- or Gi-coupled GPCR. A change in the intracellular concentration of the second messenger cyclic AMP (cAMP) is used as a readout of receptor activation or inhibition. This is a standard HTS method in early-stage drug discovery.[12][13][14]

  • Cell Culture: Use a stable cell line (e.g., HEK293) engineered to overexpress the GPCR target of interest. Culture cells to ~80% confluency in appropriate media.

  • Cell Plating: Seed the cells into 384-well assay plates at a density of 10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the compound library in DMSO.

    • Using an automated liquid handler, transfer the compounds to the assay plates to achieve a final concentration range (e.g., 10 µM to 1 nM). Include vehicle (DMSO) and positive control wells.

  • Agonist Mode Screening:

    • Incubate the cells with the library compounds for 30 minutes at 37 °C.

  • Antagonist Mode Screening:

    • Pre-incubate the cells with the library compounds for 30 minutes.

    • Add a known agonist for the target receptor at its EC₈₀ concentration to all wells (except negative controls).

    • Incubate for an additional 30 minutes at 37 °C.

  • Cell Lysis and cAMP Detection:

    • Add lysis buffer containing a competitive immunoassay reagent (e.g., HTRF or LANCE Ultra cAMP kits).

    • Incubate according to the manufacturer's instructions (typically 60 minutes at room temperature).

  • Data Acquisition: Read the plates on a compatible plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).

  • Data Analysis: Convert the raw data to percent inhibition or activation relative to control wells. Plot concentration-response curves and calculate IC₅₀ (for antagonists) or EC₅₀ (for agonists) values for active compounds ("hits").

Data Interpretation

The screening results allow for the establishment of a preliminary SAR. By comparing the activity of different analogues, researchers can deduce which chemical modifications lead to improved potency and selectivity.

Table 1: Hypothetical Screening Data for a Dopamine D2 Receptor Antagonist Screen

Compound IDR¹ (at C4-O)R² (at N9)D₂R IC₅₀ (nM)
Scaffold-H-Benzyl>10,000
LIB-A-01-CH₃-Benzyl8,500
LIB-A-02-CH₂-Ph-Benzyl1,200
LIB-B-01-H-(CH₂)₂-Ph450
LIB-B-02 -H -Cyclopropylmethyl 75
LIB-B-03-H-C(O)Ph>10,000

Analysis: The data suggests that substitution at the N9 position is more critical for activity than at the C4 position. Replacing the bulky N-benzyl group with smaller, conformationally constrained groups like cyclopropylmethyl (LIB-B-02) dramatically improves potency. Acylation of the nitrogen (LIB-B-03) abolishes activity, indicating the importance of the nitrogen's basicity.

G A Scaffold Synthesis (Protocol 2.1) B Library Generation (Protocols 3.1 & 3.2) A->B C High-Throughput Screening (Protocol 4.1) B->C D Data Analysis (IC50/EC50 Determination) C->D E Hit Identification (e.g., LIB-B-02) D->E F Lead Optimization (ADME-Tox, In Vivo Studies) E->F

Caption: Overall drug discovery workflow.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable starting point for drug discovery campaigns. Its inherent three-dimensionality, combined with the strategic placement of functional groups for diversification, provides a powerful platform for generating novel chemical matter with drug-like properties.[9][15] The protocols outlined in this guide provide a clear and actionable framework for synthesizing this scaffold, developing a diverse chemical library, and screening it against high-value biological targets like GPCRs. Initial hits identified from such a campaign can be further optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation therapeutics.

References

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Privileged Scaffolds for Library Design and Drug Discovery. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. Available from: [Link]

  • InnoSer. In vitro neurology assays. Available from: [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Oriental Journal of Chemistry. Derivatization of Heterocyclic Scaffolds Through Solid Phase Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Advances in G Protein-Coupled Receptor High-throughput Screening. Available from: [Link]

  • BEPLS. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Available from: [Link]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available from: [Link]

  • Pharmaron. In vitro Neurology Assay Services for Drug Discovery. Available from: [Link]

  • ACS Publications. DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Available from: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available from: [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. Available from: [Link]

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

  • Agilent. High-Throughput GPCR Assay Development. Available from: [Link]

  • Taylor & Francis Online. Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]

  • Axxam SpA. Next generation neuroscience drug screening. Available from: [Link]

  • ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Available from: [Link]

  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Available from: [Link]

  • ACS Publications. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Available from: [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • arXiv. ScaffoldGPT: A Scaffold-based Large Language Model for Drug Improvement. Available from: [Link]

  • MDPI. Chemical Characterization and Antioxidant, Antibacterial, Antiacetylcholinesterase and Antiproliferation Properties of Salvia fruticosa Miller Extracts. Available from: [Link]

  • Wiley Online Library. Selected Applications of Spirocycles in Medicinal Chemistry. Available from: [Link]

  • PubMed. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Available from: [Link]

  • National Institutes of Health (NIH). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]

  • PubMed Central. Scaffold‐Based Libraries Versus Make‐on‐Demand Space: A Comparative Assessment of Chemical Content. Available from: [Link]

  • PubMed. Diversity-oriented synthesis of azaspirocycles. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Available from: [Link]

  • ResearchGate. Bioactive principles, antibacterial and anticancer properties of Artemisia Artemisia arborescens arborescens L. Available from: [Link]

  • RayBiotech. Neuroscience Assays. Available from: [Link]

  • PubChem. 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. Available from: [Link]

  • In Vitro Technologies. Neuroscience Research Tools & Cell Models. Available from: [Link]

  • Taylor & Francis Online. Recent progress in assays for GPCR drug discovery. Available from: [Link]

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

  • Protocols.io. BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid. Available from: [Link]

  • ACS Publications. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Available from: [Link]

Sources

The Emerging Potential of the 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with improved therapeutic profiles is a driving force in medicinal chemistry. Among the myriad of molecular architectures being explored, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which can lead to enhanced potency, selectivity, and pharmacokinetic properties.[1][2][3][4][5] This guide delves into the medicinal chemistry applications of a promising scaffold: 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol and its derivatives. While specific research on this exact molecule is nascent, the broader class of 1-oxa-9-azaspiro[5.5]undecane compounds has shown significant potential across various therapeutic areas. These application notes and protocols are designed to provide a comprehensive framework for researchers looking to explore the potential of this scaffold in their drug discovery programs.

The 1-Oxa-9-azaspiro[5.5]undecane Scaffold: A Gateway to Novel Therapeutics

The 1-oxa-9-azaspiro[5.5]undecane core, characterized by a piperidine ring fused to a tetrahydropyran ring at a quaternary carbon, presents a unique and conformationally constrained structure. This rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The presence of both an oxygen and a nitrogen atom in the spirocyclic system offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

  • Antituberculosis Agents: The 1-oxa-9-azaspiro[5.5]undecane framework has been explored for the development of inhibitors of the Mycobacterium tuberculosis MmpL3 protein, which is essential for mycolic acid transport and cell wall formation.[6][7]

  • Modulators of Kidney Disease: Inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory responses and chronic kidney disease, has been achieved with compounds based on this scaffold.[6]

  • Pain Management: Certain 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual μ-opioid receptor agonists and σ1 receptor antagonists, a strategy aimed at developing potent analgesics with improved safety profiles.[8][9]

  • Antileishmanial Activity: Spiro-piperidine derivatives have demonstrated promising in vitro activity against Leishmania major, suggesting their potential as a scaffold for developing new treatments for this parasitic disease.

  • Anticancer Agents: The spiro-piperidine motif is also found in compounds designed as histone deacetylase (HDAC) inhibitors, a class of drugs with significant potential in cancer therapy.[10]

  • Antifungal Agents: Spiro[benzoxazine-piperidin]-one derivatives have been shown to act as chitin synthase inhibitors, demonstrating broad-spectrum antifungal activity.[11]

Given the diverse biological activities of its close analogs, this compound represents a valuable starting point for the design of new therapeutic agents. The presence of a hydroxyl group at the 4-position offers an additional handle for derivatization or for forming key hydrogen bond interactions with a target protein.

General Synthetic Strategy

The synthesis of this compound and its derivatives can be approached through multi-step synthetic sequences. A general and versatile route often starts from readily available piperidone derivatives.

dot

Synthetic_Workflow cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_product Target Scaffold start N-Boc-4-piperidone step1 Epoxidation (e.g., Corey-Chaykovsky reagent) start->step1 Formation of spiro-epoxide step2 Ring Opening (with an amine) step1->step2 Nucleophilic attack step3 Cyclization step2->step3 Intramolecular cyclization step4 Deprotection & Benzylation step3->step4 Introduction of benzyl group product 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane Derivatives step4->product

Caption: Generalized synthetic workflow for 1-oxa-9-azaspiro[5.5]undecane derivatives.

Protocols for Biological Evaluation

The following protocols provide a framework for assessing the therapeutic potential of this compound and its derivatives, with a focus on neuroprotection as a representative application, given the prevalence of spiro-piperidine scaffolds in CNS-active compounds.

In Vitro Neuroprotection Assay

This protocol is designed to assess the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.[12][13][14][15][16]

Objective: To determine the concentration-dependent neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced toxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with medium containing different concentrations of the test compound and incubate for 1 hour.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (to be determined in a preliminary experiment) and incubate for a further 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Experimental Groups Treatment Purpose
Control Vehicle (e.g., DMSO)Baseline cell viability
H₂O₂ Control Vehicle + H₂O₂Maximum toxicity
Test Compound Test Compound + H₂O₂To assess neuroprotection
Compound Control Test Compound aloneTo assess compound toxicity
In Vivo Model of Neuroprotection

For compounds that show promising in vitro activity, evaluation in an in vivo model is a crucial next step. A model of focal cerebral ischemia in rodents can be used to assess the neuroprotective effects of the test compound.[12][15]

Objective: To evaluate the efficacy of this compound in reducing infarct volume and neurological deficits in a rat model of stroke.

Model: Middle Cerebral Artery Occlusion (MCAO) in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (test compound)

  • Anesthetic (e.g., isoflurane)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Groups: Randomly assign animals to sham, vehicle-treated, and compound-treated groups.

  • MCAO Surgery: Anesthetize the rats and induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Compound Administration: Administer the test compound or vehicle at a predetermined dose and route (e.g., intraperitoneal or intravenous) at the time of reperfusion.

  • Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • Euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections and stain with 2% TTC solution.

    • Image the brain slices and quantify the infarct volume (pale area) relative to the total brain volume using image analysis software.

  • Data Analysis: Compare the infarct volume and neurological scores between the vehicle- and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known activities of related spiro-piperidine compounds, this compound could potentially exert its neuroprotective effects through the modulation of signaling pathways involved in cell survival and apoptosis. One such pathway is the PI3K/Akt signaling cascade, which is a key regulator of neuronal survival.

dot

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., TrkB) pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition apoptosis Apoptosis akt->apoptosis Survival Signal bcl2 Bcl-2 bad->bcl2 cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibition caspase Caspase Activation cytochrome_c->caspase caspase->apoptosis compound 9-Benzyl-1-oxa-9-azaspiro [5.5]undecan-4-ol (Hypothetical) compound->receptor Potential Agonist/Modulator

Caption: Hypothetical neuroprotective signaling pathway modulated by the test compound.

Concluding Remarks for the Researcher

The this compound scaffold and its analogs represent a promising area for medicinal chemistry exploration. The inherent three-dimensionality and synthetic tractability of this spirocyclic system provide a solid foundation for the development of novel therapeutics. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to unlock the full potential of this exciting class of compounds. As with any drug discovery endeavor, a systematic and multidisciplinary approach, combining chemical synthesis, in vitro screening, and in vivo validation, will be paramount to success.

References

  • Kamyshna, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. Available at: [Link]

  • Nadur, N. F., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Multitarget 7-Alcoxyamino-3-(1,2,3-triazole)-coumarins as Potent Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Kamyshna, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

  • Kamyshna, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]

  • Kurapati, C., et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. Available at: [Link]

  • Wang, Y., et al. (2022). Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 79, 129087. Available at: [Link]

  • Patel, S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents. Chemistry & Biodiversity, 19(8), e202200304. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

  • Kirsch, P., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • Yamato, M., et al. (1981). Synthesis and Biological Activity of Spiro[isocoumarin-Piperidines] and Related Compounds. I. Chemical & Pharmaceutical Bulletin, 29(2), 402-405. Available at: [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Caron, J., et al. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 17(5), 449-452. Available at: [Link]

  • Kirsch, P., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Angene Chemical. (n.d.). (9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-(2-propan-2-yl-1,3-thiazol-4-yl)methanone. Angene Chemical. Available at: [Link]

  • PubChemLite. (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. PubChemLite. Available at: [Link]

  • Fernandes, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 745-763. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. PubChem. Available at: [Link]

  • Angene Chemical. (n.d.). benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate. Angene Chemical. Available at: [Link]

Sources

Protocol for the synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers an escape from the "flatland" of traditional aromatic structures, often leading to improved physicochemical properties such as increased solubility and better pharmacokinetic profiles.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The synthetic strategy is built upon a versatile and scalable route starting from commercially available N-Boc-4-piperidone, ensuring reproducibility and accessibility for researchers in drug discovery. We will delve into the causality behind experimental choices, provide step-by-step instructions, and outline how the final scaffold can be leveraged to generate diverse chemical libraries.

Introduction: The Significance of Oxa-Azaspirocycles

Spirocyclic systems, particularly those incorporating heteroatoms, are of immense interest due to the unique conformational rigidity imparted by the spirocenter.[3] The 1-oxa-9-azaspiro[5.5]undecane core, which combines a tetrahydropyran ring and a piperidine ring, has been explored for a range of therapeutic targets. Derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), antituberculosis agents, and dual-action ligands for opioid and sigma receptors in pain management.[4][5]

The benzyl group on the nitrogen atom serves as a common protecting group and a synthetic handle, while the hydroxyl group at the C4 position provides a convenient point for diversification, allowing for the exploration of structure-activity relationships (SAR). This guide presents a robust synthetic pathway designed for both small-scale library synthesis and larger-scale production of the core intermediate.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy involves the sequential construction of the spirocyclic system from a readily available piperidine precursor. The key transformation is an intramolecular acid-catalyzed cyclization to form the tetrahydropyran ring. This approach offers excellent control over the assembly of the molecular framework.

Our retrosynthetic analysis begins by disconnecting the target molecule at the ether linkage of the tetrahydropyran ring. This reveals a key amino diol precursor. This precursor can be traced back to the reaction of an epoxide with a suitable two-carbon nucleophile. The epoxide, in turn, is readily synthesized from N-Boc-4-piperidone, a common and inexpensive starting material.

G Target This compound Precursor1 Amino Diol Intermediate Target->Precursor1 Spiroketalization (Disconnect C-O) Precursor2 N-Benzyl Amino Alcohol Precursor1->Precursor2 Grignard Addition (Disconnect C-C) Precursor3 N-Benzyl Epoxide Precursor2->Precursor3 Deprotection/ Benzylation Precursor4 N-Boc Epoxide Precursor3->Precursor4 Boc Protection Start N-Boc-4-piperidone Precursor4->Start Epoxidation (Corey-Chaykovsky)

Caption: Retrosynthetic pathway for the target spirocycle.

Detailed Experimental Protocol

This protocol details a reliable multi-step synthesis of this compound. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are required for specific steps as indicated.

Reagents and Materials Summary
ReagentFormulaMW ( g/mol )Molar Eq.Purpose
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.251.0Starting Material
Trimethylsulfoxonium iodideC₃H₉ISO220.071.2Corey-Chaykovsky Reagent
Sodium Hydride (60% disp.)NaH24.001.2Base
Vinylmagnesium bromide (1M)C₂H₃BrMg131.261.5Nucleophile
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0210.0Deprotection Agent
Benzyl BromideC₇H₇Br171.031.1Benzylating Agent
Potassium CarbonateK₂CO₃138.213.0Base
p-Toluenesulfonic acid (p-TSA)C₇H₈O₃S172.200.1Acid Catalyst
Sodium BorohydrideNaBH₄37.831.5Reducing Agent
Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Rationale: This step employs the Corey-Chaykovsky reaction to convert the ketone into an epoxide. Trimethylsulfoxonium iodide is deprotonated by sodium hydride to form the reactive ylide, which then adds to the carbonyl group to form the spiro-epoxide.

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO in a flame-dried, three-neck flask under an inert atmosphere.

  • Slowly add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. The mixture will evolve hydrogen gas and become a clear solution. Stir for 30 minutes.

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution.

  • Stir the reaction at 50°C for 12-16 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to room temperature and cautiously pour it into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the spiro-epoxide as a white solid.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-(2-hydroxyethyl)piperidine-1-carboxylate

Rationale: This step involves the nucleophilic ring-opening of the epoxide using a vinyl Grignard reagent, followed by oxidative cleavage of the resulting vinyl group to form the required diol. A more direct approach, though potentially lower-yielding, could involve a reagent like lithiated 1,3-dioxolane. For simplicity, we present the vinyl Grignard/ozonolysis route.

  • Dissolve the spiro-epoxide (1.0 eq) from Step 1 in anhydrous THF under an inert atmosphere and cool to 0°C.

  • Add vinylmagnesium bromide solution (1.5 eq, 1M in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude vinyl alcohol in a 1:1 mixture of Dichloromethane (DCM) and Methanol and cool to -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium borohydride (1.5 eq) portion-wise at -78°C to reduce the intermediate ozonide/aldehyde directly to the diol.

  • Allow the mixture to warm to room temperature, quench with water, and extract with DCM.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the Boc-protected diol.

Step 3: Synthesis of 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Rationale: The Boc protecting group is acid-labile and is efficiently removed with trifluoroacetic acid (TFA). The subsequent N-benzylation is a standard nucleophilic substitution reaction where the deprotected secondary amine attacks benzyl bromide.

  • Dissolve the diol from Step 2 (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the crude amine salt in acetonitrile. Add potassium carbonate (3.0 eq) followed by benzyl bromide (1.1 eq).

  • Heat the mixture to 60°C and stir for 12 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-benzylated amino diol.

Step 4 & 5: Synthesis of this compound

Rationale: This is the key spirocyclization step. An acid catalyst, such as p-TSA, protonates one of the hydroxyl groups, which is then displaced by the other hydroxyl group in an intramolecular fashion to form the stable six-membered tetrahydropyran ring.[6] In this case, the cyclization directly yields the alcohol product. If a dihydroxy-ketone precursor were used, an acid-catalyzed ketalization would occur.[7]

  • Dissolve the N-benzylated amino diol (1.0 eq) from Step 3 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4-6 hours to remove water azeotropically, driving the reaction to completion.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final product, this compound.

Overall Synthetic Workflow

The entire process is a linear synthesis that builds complexity in a controlled manner, culminating in the desired spirocyclic core.

G A N-Boc-4-piperidone B Spiro-epoxide A->B Corey-Chaykovsky (Step 1) C Boc-Amino Diol B->C Grignard/Ozonolysis (Step 2) D N-Benzyl Amino Diol C->D Deprotection & Benzylation (Step 3) E Target Spirocycle: This compound D->E Spirocyclization (Step 4)

Sources

Application Notes & Protocols: High-Throughput Screening of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery.[1][2][3] High-throughput screening (HTS) serves as a primary engine for this discovery process, enabling the rapid evaluation of vast compound libraries against specific biological targets.[2][3][4] Within the landscape of medicinal chemistry, spirocyclic scaffolds have garnered significant attention due to their unique structural and physicochemical properties.[5][6][7][8] These three-dimensional frameworks offer a departure from the predominantly flat, aromatic structures that have historically dominated screening libraries.[9]

The molecule at the center of this guide, this compound, represents a compelling candidate for HTS campaigns. Its azaspiro[5.5]undecane core, a privileged structure in medicinal chemistry, imparts several desirable characteristics:

  • Three-Dimensionality: The spirocyclic nature of the core introduces a rigid, non-planar geometry.[5][6][7] This can facilitate novel interactions with complex protein binding sites and potentially reduce off-target effects associated with planar molecules.[9]

  • Improved Physicochemical Properties: Azaspirocycles have been shown to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability compared to their non-spirocyclic counterparts.[5][9][10] These properties are critical for developing viable drug candidates.

  • Structural Complexity and Novelty: The unique architecture of this compound provides access to novel chemical space, increasing the probability of identifying hits with unique mechanisms of action.

This document provides a comprehensive guide for the application of this compound in a high-throughput screening campaign. We will detail a hypothetical screening workflow against a G-protein coupled receptor (GPCR), a common target class for which piperidine-containing and other heterocyclic compounds have shown activity. The protocols herein are designed to be robust, reproducible, and adaptable to various HTS platforms.

Hypothetical Target: A Chemokine Receptor (e.g., CXCR4)

For the purpose of this application note, we will focus on a hypothetical HTS campaign to identify antagonists of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a well-validated GPCR involved in cancer metastasis and inflammation, making it an attractive therapeutic target. The rationale for screening this compound against CXCR4 is based on the prevalence of nitrogen-containing heterocyclic scaffolds in known GPCR modulators.

Assay Principle and Selection

A variety of HTS-compatible assay formats can be employed to screen for modulators of GPCRs. For this application, a cell-based fluorescence polarization (FP) assay will be utilized.[11] This assay format is homogeneous (no-wash), robust, and sensitive, making it well-suited for HTS.[11]

The principle of the FP assay is based on the binding of a small fluorescently labeled ligand (tracer) to the receptor. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon binding to the much larger receptor, the tracer's rotation is slowed, leading to a high fluorescence polarization value. A test compound that competes with the tracer for binding to the receptor will displace the tracer, causing a decrease in the fluorescence polarization signal.

Experimental Workflow and Protocols

The overall HTS workflow is depicted in the diagram below. This process begins with assay development and validation, proceeds to the primary screen of the compound library, and concludes with hit confirmation and characterization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary High-Throughput Screen cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development (Tracer Selection, Cell Line Optimization) Assay_Val Assay Validation (Z'-factor, S/B Ratio, DMSO Tolerance) Assay_Dev->Assay_Val Compound_Prep Compound Plate Preparation (this compound & Library) Assay_Val->Compound_Prep Primary_Screen Primary Screen (Single Concentration) Compound_Prep->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing of Hits) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., Calcium Flux) Dose_Response->Orthogonal_Assay SAR_Expansion SAR Expansion (Analog Synthesis & Testing) Orthogonal_Assay->SAR_Expansion

Caption: High-Throughput Screening Workflow for this compound.

Protocol 1: Cell Culture and Membrane Preparation
  • Cell Line: A stable cell line overexpressing human CXCR4 (e.g., CHO-K1 or HEK293) is required.

  • Culture Conditions: Culture the cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Membrane Preparation:

    • Harvest cells at 80-90% confluency.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and centrifuge again.

    • Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

Protocol 2: Fluorescence Polarization HTS Assay
  • Materials:

    • CXCR4-expressing cell membranes.

    • Fluorescent tracer (e.g., a fluorescently labeled SDF-1α peptide or a small molecule antagonist).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

    • This compound and other library compounds dissolved in 100% DMSO.

    • Positive control (known CXCR4 antagonist, e.g., AMD3100).

    • Negative control (DMSO).

    • 384-well, low-volume, black assay plates.

  • Assay Procedure (for a 20 µL final volume):

    • Using an automated liquid handler, dispense 50 nL of test compounds (including this compound), positive control, or negative control into the assay plate wells. This will result in a final screening concentration of 10 µM for a 2 mM stock solution.

    • Add 10 µL of diluted CXCR4 membranes in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer in assay buffer to each well. The final tracer concentration should be at its Kd value for the receptor.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Protocol 3: Data Analysis and Hit Identification
  • Data Normalization: Raw fluorescence polarization data should be normalized to the plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_control) / (mP_pos_control - mP_neg_control)]) where mP is the millipolarization value.

  • Quality Control: The quality of the HTS assay is assessed on a plate-by-plate basis using the Z'-factor.[11] Z' = 1 - [(3 * (SD_pos_control + SD_neg_control)) / |(Mean_pos_control - Mean_neg_control)|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls. For this hypothetical screen, we will define a primary hit as a compound exhibiting ≥50% inhibition.

Data Presentation and Interpretation

The results of the primary screen can be visualized in a scatter plot of percent inhibition for all tested compounds.

Compound ID Concentration (µM) % Inhibition Hit Status
This compound1065.2Hit
Library Cmpd 1108.5Non-Hit
Library Cmpd 21072.1Hit
...10......
Positive Control1098.5-
Negative Control-0.2-

In this hypothetical scenario, this compound is identified as a primary hit.

Hit Confirmation and Follow-up Studies

Primary hits, including this compound, must undergo a rigorous confirmation process to eliminate false positives.[4][12][13]

  • Re-testing: The original hit compound is re-tested under the same assay conditions.

  • Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50).

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits should be validated in a secondary, orthogonal assay. For a GPCR target like CXCR4, a functional assay such as a calcium flux assay or a cAMP assay would be appropriate.

  • Structure-Activity Relationship (SAR) Studies: If this compound is confirmed as a potent and selective antagonist, medicinal chemistry efforts would be initiated to synthesize and test analogs to explore the SAR and optimize its properties.

Hit_Validation_Pathway cluster_0 Hit Validation Cascade Primary_Hit Primary Hit from FP Screen (e.g., this compound) Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Hit->Hit_Confirmation IC50_Determination IC50 Determination (Dose-response curve) Hit_Confirmation->IC50_Determination Orthogonal_Screen Orthogonal Assay (e.g., Calcium Flux Assay) IC50_Determination->Orthogonal_Screen Selectivity_Panel Selectivity Profiling (Screen against related GPCRs) Orthogonal_Screen->Selectivity_Panel Confirmed_Lead Confirmed Lead for Optimization Selectivity_Panel->Confirmed_Lead

Caption: Hit Confirmation and Validation Pathway.

Conclusion

This compound represents a promising starting point for a high-throughput screening campaign due to the advantageous properties conferred by its azaspirocyclic core. The detailed protocols and workflow presented here provide a robust framework for identifying and validating novel modulators of a GPCR target. By leveraging established HTS technologies and a logical progression of hit validation studies, compounds like this compound can be efficiently evaluated, paving the way for the discovery of new therapeutic agents.

References

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Oncodesign Services. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

  • Drugs for Neglected Diseases Initiative. (2025, April). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Meyers, M. J., & Gagné, D. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(10), 875-879. [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2016). Understanding Luminescence Based Screens. In Assay Guidance Manual. Royal Society of Chemistry. [Link]

  • Sadybekov, A. A., Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 57(7), 1499–1510. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • de Wispelaere, M., & Du, Y. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 18(1), 59-71. [Link]

  • Roddy, T. P., Horvath, C. R., Stout, S. J., Kenney, K. L., Ho, P. I., Zhang, J. H., Vickers, C., Kaushik, V., Hubbard, B., & Wang, Y. K. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry, 79(21), 8207–8213. [Link]

  • Malo, N., Hanley, J. A., Le-Nader, S., & Glickman, J. F. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Semantic Scholar. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 173–192. [Link]

  • Casey, W., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 215. [Link]

  • Masson, J. F. (2015, April 9). Label-free technologies for monitoring drug interactions. Drug Target Review. [Link]

  • Dancik, V., & Clemons, P. A. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(W1), W552–W558. [Link]

  • Royal Society of Chemistry. (n.d.). Label-free technologies for target identification and validation. Retrieved from [Link]

  • Noah, J. W., & Severson, W. E. (2017). New developments and emerging trends in high-throughput screening methods for lead compound identification. Future Medicinal Chemistry, 9(13), 1545–1560. [Link]

  • AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • de la Fuente, M., & Lavilla, R. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 389. [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. [Link]

  • Sartorius. (n.d.). Label-Free Detection. Retrieved from [Link]

  • Drug Discovery World. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). HTS data analysis workflow. Retrieved from [Link]

  • PLoS One. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLoS One, 16(10), e0258920. [Link]

  • protocols.io. (2019, October 3). High Throughput Screening with Fluorescent Probe. Retrieved from [Link]

  • Markets and Markets. (n.d.). Label-Free Detection Market Size, Share, Growth Reports, 2032. Retrieved from [Link]

  • National Institutes of Health. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from [Link]

  • bioRxiv. (2026, January 15). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Angene Chemical. (n.d.). 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl. Retrieved from [Link]

  • PubChem. (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

Sources

Application Notes and Protocols: 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spiro-Heterocyclic Scaffolds in Enzyme Inhibition

The quest for novel and selective enzyme inhibitors is a cornerstone of modern drug discovery. Spiro-heterocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Their rigid yet complex structures offer a distinct advantage in exploring the intricate topographies of enzyme active sites, potentially leading to highly specific and potent inhibitors. The 1-oxa-9-azaspiro[5.5]undecane core, in particular, has been identified in compounds with a wide array of biological activities, from antibacterial agents to inhibitors of soluble epoxide hydrolase.[1][3]

This document provides a comprehensive guide for researchers investigating the potential of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol as an enzyme inhibitor. While specific enzymatic targets for this exact molecule are not yet extensively documented in publicly available literature, its structural similarity to other biologically active spiro-compounds suggests a strong rationale for its investigation against various enzymes, notably cholinesterases which are implicated in neurodegenerative diseases like Alzheimer's.[4][5][6]

These application notes will detail the scientific rationale, experimental protocols, and data interpretation strategies for evaluating the inhibitory potential of this compound. The methodologies are designed to be robust and self-validating, providing a solid foundation for further drug development efforts.

Part 1: Rationale for Investigating this compound as a Cholinesterase Inhibitor

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[4][7] Several spiro-heterocyclic compounds have demonstrated promising inhibitory activity against these enzymes.[4][6][8] The structural features of this compound, including the spirocyclic core, the benzyl group, and the hydroxyl moiety, provide multiple points of potential interaction within the active site of cholinesterases.

The benzyl group can engage in hydrophobic interactions, while the nitrogen and oxygen atoms can form hydrogen bonds. The overall three-dimensional shape of the molecule may allow it to fit snugly into the active site gorge of these enzymes. Therefore, a primary focus of these application notes will be on protocols to assess the anti-cholinesterase activity of this compound.

Part 2: Experimental Protocols

In Vitro Enzyme Inhibition Assay: Determination of Percentage Inhibition and IC50

The initial step in evaluating a potential enzyme inhibitor is to determine its ability to reduce the enzyme's catalytic activity. A widely used method for cholinesterase inhibition is a colorimetric assay. This protocol is based on established methods for high-throughput screening of cholinesterase inhibitors.[7][9]

Principle: The enzymatic activity is measured by the hydrolysis of a substrate (e.g., acetylthiocholine for AChE) to produce a colored product. The presence of an inhibitor will reduce the rate of this reaction, leading to a decrease in color intensity.

Materials:

  • This compound (test compound)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)[10]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in phosphate buffer.

    • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution (or buffer for control).

    • Add 20 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution and 20 µL of DTNB to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[11][12]

Data Presentation:

Compound Concentration (µM)% Inhibition of AChE% Inhibition of BChE
0.1
1
10
50
100
IC50 (µM)
Enzyme Kinetic Studies: Elucidating the Mechanism of Inhibition

Once the inhibitory activity is confirmed, it is crucial to understand the mechanism by which the compound inhibits the enzyme. Kinetic studies can differentiate between competitive, non-competitive, uncompetitive, or mixed-type inhibition.[13][14][15]

Principle: By measuring the reaction rates at varying substrate and inhibitor concentrations, the effect of the inhibitor on the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

Protocol:

  • Perform the enzyme inhibition assay as described in section 2.1, but with a range of substrate concentrations at several fixed inhibitor concentrations.

  • Plot the data using graphical methods like the Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis of the Michaelis-Menten equation.[14][16]

Interpretation of Results:

  • Competitive Inhibition: Inhibitor binds only to the free enzyme. Vmax remains unchanged, while Km increases.

  • Non-competitive Inhibition: Inhibitor binds to both the free enzyme and the enzyme-substrate complex. Km remains unchanged, while Vmax decreases.

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.

  • Mixed Inhibition: Inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. Both Vmax and Km are affected.

Visualization of Kinetic Analysis:

G cluster_0 Enzyme Inhibition Kinetics cluster_1 Inhibition Types Data Varying [Substrate] at fixed [Inhibitor] Plotting Lineweaver-Burk Plot (1/v vs 1/[S]) Data->Plotting Analysis Analyze changes in Vmax and Km Plotting->Analysis Competitive Competitive (Vmax constant, Km increases) Analysis->Competitive NonCompetitive Non-competitive (Vmax decreases, Km constant) Analysis->NonCompetitive Uncompetitive Uncompetitive (Vmax and Km decrease) Analysis->Uncompetitive Mixed Mixed (Vmax decreases, Km changes) Analysis->Mixed

Caption: Workflow for determining the mechanism of enzyme inhibition.

Computational Modeling: Molecular Docking Studies

Molecular docking is a powerful computational tool to predict the binding mode of a small molecule within the active site of a target protein.[17][][19] This can provide valuable insights into the specific interactions driving the inhibition and guide further structural modifications to improve potency and selectivity.

Principle: A computational algorithm docks the 3D structure of the inhibitor into the 3D structure of the enzyme's active site and calculates a binding score, which reflects the binding affinity.

Protocol:

  • Preparation of Structures:

    • Obtain the 3D crystal structure of the target enzyme (e.g., human AChE or BChE) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the enzyme based on the location of the known active site residues.

    • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.[]

    • The program will generate multiple possible binding poses and rank them based on a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the enzyme's active site residues.

    • Visualize the docked complex to understand the spatial arrangement of the inhibitor within the active site.

Visualization of Molecular Docking Workflow:

G cluster_0 Input Structures cluster_1 Docking Simulation cluster_2 Output & Analysis Ligand 3D Structure of 9-Benzyl-1-oxa-9-azaspiro [5.5]undecan-4-ol Docking Docking Algorithm (e.g., AutoDock) Ligand->Docking Protein 3D Crystal Structure of Target Enzyme (e.g., AChE) Protein->Docking Poses Ranked Binding Poses Docking->Poses Interactions Analysis of Interactions (H-bonds, Hydrophobic, etc.) Poses->Interactions SAR Structure-Activity Relationship Insights Interactions->SAR

Caption: A simplified workflow for molecular docking studies.

Part 3: Data Interpretation and Future Directions

The combined results from the in vitro assays and computational modeling will provide a comprehensive profile of this compound as a potential enzyme inhibitor.

  • A low IC50 value indicates high potency.

  • The kinetic studies will reveal the mechanism of action, which is crucial for understanding how the inhibitor interacts with the enzyme in the presence of its natural substrate.

  • Molecular docking will provide a structural basis for the observed activity and can guide the design of new analogs with improved properties.

Should this compound demonstrate significant inhibitory activity, future studies could involve:

  • Selectivity profiling: Testing the compound against a panel of other enzymes to assess its selectivity.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to understand how different functional groups contribute to its activity.

  • In vivo studies: Evaluating the efficacy and safety of the compound in animal models of relevant diseases.

Conclusion

The spiro-heterocyclic scaffold of this compound holds significant promise for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically evaluate its potential. By integrating in vitro enzymatic assays, kinetic studies, and computational modeling, a thorough understanding of the compound's inhibitory properties can be achieved, paving the way for its potential development as a therapeutic agent.

References

  • Mechanistic and kinetic studies of inhibition of enzymes. (2000). Cell Biochemistry and Biophysics, 33(3), 217-225.
  • Ashraf, M., et al. (2018). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. IntechOpen.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Docking Analysis in Research for Novel Enzyme Inhibitors. (2025). Encyclopedia.pub.
  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable.
  • Hadda, T. B., et al. (2017). Cholinesterase Inhibitory Activity of Some semi-Rigid Spiro Heterocycles: POM Analyses and Crystalline Structure of Pharmacophore Site. Medicinal Chemistry, 13(8), 735-741.
  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(Pt 3), 631-636.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Hadda, T. B., et al. (2021). Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. Medicinal Chemistry, 17(8), 834-843.
  • Kinetics of Enzyme Inhibition. (n.d.).
  • Substituted spiro [2.3'] oxindolespiro [3.2″]-5,6-dimethoxy-indane-1″-one-pyrrolidine analogue as inhibitors of acetylcholinesterase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5035-5038.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery. (n.d.). BOC Sciences.
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo.
  • How to calculate IC50. (n.d.).
  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (2013). Protein Science, 22(8), 1036-1045.
  • Design, Synthesis, Biological Activity, and Molecular Modeling of Novel Spiroquinazoline Derivatives as Acetylcholinesterase Inhibitors for Alzheimer Disease. (2020).
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). Chemistry of Heterocyclic Compounds, 60(5/6), 245-250.
  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (2025).
  • A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. (n.d.). Benchchem.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2018). PLoS One, 13(3), e0193192.
  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2023). JoVE (Journal of Visualized Experiments), (193), e59928.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 62(23), 10834-10850.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024).
  • Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′-3′′-indoline]-2,2′′-dione derivatives. (2018). RSC Advances, 8(49), 27885-27897.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
  • Identification of Compounds for Butyrylcholinesterase Inhibition. (2019). SLAS Discovery, 24(8), 839-848.
  • This compound. (n.d.). BLDpharm.
  • Identification of Compounds for Butyrylcholinesterase Inhibition. (2025).

Sources

Topic: A Strategic Framework for Developing Biochemical and Cell-Based Assays for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, which feature two rings linked by a single common atom, offer a unique three-dimensional architecture that can improve target specificity and optimize physicochemical properties.[1][2] This guide presents a comprehensive, multi-tiered strategy for characterizing the biological activity of a novel spirocyclic compound, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. Due to the structural similarities of its core scaffold to known modulators of the Sigma-1 receptor (σ1R), we propose a target-centric assay development cascade.[3] This document provides a rationale for target selection, detailed protocols for a primary radioligand binding assay to confirm target engagement, and a secondary cell-based functional assay to elucidate the compound's mechanism of action. We emphasize the principles of robust assay design, data validation, and interpretation to create a self-validating workflow suitable for lead characterization.

Introduction: The Rationale for a Target-Hypothesis Approach

This compound is a novel chemical entity whose biological activity is not yet defined. The 1-oxa-9-azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry. Structurally related compounds have demonstrated activity at a range of targets, including the μ-opioid receptor (MOR) and the Sigma-1 receptor (σ1R).[3] The σ1R, in particular, is an intriguing transmembrane protein that functions as a molecular chaperone at the endoplasmic reticulum (ER), modulating a variety of client proteins including ion channels and G-protein coupled receptors (GPCRs).[4][5] It is a promising therapeutic target for several neuropsychiatric and neurodegenerative disorders.[6]

Given this precedent, a logical first step is to test the hypothesis that this compound interacts with the σ1R. Our assay development strategy is therefore designed as a sequential workflow to first establish binding and then characterize the functional consequence of that interaction.

G

Tier 1 Assay: Determining Target Engagement via Radioligand Binding

The first critical question is whether the compound physically interacts with the hypothesized target. A competitive radioligand binding assay is the gold-standard method to determine a compound's affinity for a receptor.[7][8]

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radioactive ligand (a "radioligand") that has a known high affinity for the σ1R. The amount of radioligand displaced is proportional to the affinity of the test compound.

G cluster_0 No Competitor cluster_1 With Competitor Receptor σ1R Radioligand 3Hpentazocine Receptor->Radioligand Binds Receptor2 σ1R TestCompound Test Cmpd Receptor2->TestCompound Competes Radioligand2 3Hpentazocine

Protocol 2.1: σ1R Competitive Radioligand Binding Assay

Materials:

  • Membrane Preparation: Guinea pig brain cortex or HEK293 cells overexpressing human σ1R.

  • Radioligand: pentazocine (specific activity ~40-50 Ci/mmol).[8]

  • Non-specific Control: Haloperidol (10 µM final concentration).[8]

  • Test Compound: this compound, prepared in a 10-point, 1:3 serial dilution series (e.g., from 10 µM to 0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well filter plates (GF/B), vacuum manifold, scintillation counter, liquid scintillation cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of pentazocine diluted in Assay Buffer (to a final concentration of ~15 nM).[8]

    • 100 µL of membrane preparation (containing 100-200 µg protein) diluted in Assay Buffer.

  • Incubation: Incubate the plate for 120 minutes at 37°C.[8]

  • Termination & Washing: Terminate the reaction by rapid filtration over the GF/B filter plate using a vacuum manifold. Wash the filters three times with 300 µL of cold Wash Buffer to separate bound from free radioligand.

  • Quantification: Allow the filters to dry completely. Add 200 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific))

  • Determine IC50: Plot % Inhibition versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

ParameterValueDescription
Test CompoundThis compound
Radioligand [L]15 nM (pentazocine)
Radioligand Kd16 nM[8]
Calculated IC50 45 nM (Hypothetical Result)
Calculated Ki 23.2 nM (Hypothetical Result)

Tier 2 Assay: Characterizing Functional Activity in a Cell-Based System

Confirming that a compound binds to a target is only the first step. A functional assay is required to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[9] Since σ1R lacks intrinsic enzymatic activity, we must measure its influence on a downstream signaling event. σ1R is known to modulate the activity of various ion channels.[4][10] Therefore, a robust cell-based assay can be developed by monitoring ion flux in a cell line co-expressing σ1R and a reporter ion channel.

Principle: This assay utilizes a HEK293 cell line stably co-expressing human σ1R and a voltage-gated potassium channel (e.g., Kv1.5). The activity of the potassium channel is measured using a fluorescent thallium (Tl+) influx assay. Tl+ is a surrogate for K+ and its influx through the open channel can be detected by a Tl+-sensitive fluorescent dye. An antagonist of σ1R would be expected to block the receptor's modulation of the channel, resulting in a measurable change in Tl+ flux and, consequently, fluorescence.

G

Protocol 3.1: Fluorescence-Based Ion Flux Assay

Materials:

  • Cell Line: HEK293 cells stably co-expressing human σ1R and a human potassium channel (e.g., Kv1.5).

  • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, and selection antibiotics (e.g., G418, Puromycin).

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Fluorescent Dye: Thallium-sensitive dye kit (e.g., FluxOR™).

  • Buffers: Assay Buffer (HBSS, 20 mM HEPES, pH 7.4), Stimulus Buffer (Assay Buffer containing high KCl and Tl₂SO₄).

  • Positive Control: A known σ1R antagonist (e.g., NE-100).

  • Equipment: Fluorescence imaging plate reader (FLIPR) or equivalent kinetic plate reader.[10][11]

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density of 15,000-20,000 cells/well and incubate for 24-48 hours.

  • Dye Loading: Remove culture medium and add the fluorescent dye loading solution to each well. Incubate for 60-90 minutes at 37°C.

  • Compound Addition: Transfer the plate to the fluorescence plate reader. Add the test compound (this compound) or control compounds at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes).

  • Stimulation and Reading: Add the Stimulus Buffer to initiate Tl+ influx through the open K+ channels. The plate reader will simultaneously add the stimulus and begin recording fluorescence intensity kinetically over 2-3 minutes.

Data Analysis:

  • Calculate Response: The functional response is typically calculated as the change in fluorescence (ΔF) or the rate of fluorescence increase.

  • Determine IC50/EC50: Normalize the data relative to positive and negative controls. Plot the normalized response versus the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).

CompoundActivityIC50 (nM)
NE-100 (Control)Antagonist15.2
Test Compound Antagonist 88.5 (Hypothetical)
Vehicle (DMSO)No ActivityN/A

Assay Validation and Data Interpretation

A crucial aspect of assay development is ensuring the methodology is robust, reproducible, and suitable for its intended purpose.[9][12]

Connecting Binding and Function: The results from the two tiers must be interpreted together. In our hypothetical example:

  • Binding Ki: 23.2 nM

  • Functional IC50: 88.5 nM

This profile suggests that this compound is a potent binder of the σ1R and acts as a functional antagonist. The difference between the binding affinity and functional potency is common and can be influenced by various factors in the live-cell environment, such as membrane partitioning and the presence of interacting proteins.

Assay Quality Control (Z'-Factor): For cell-based assays, especially those intended for screening, the Z'-factor is a critical statistical parameter that validates the quality of the assay.[12] It measures the separation between the high and low controls.

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., max inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., vehicle).

ControlMean Fluorescence (RFU)Std. Dev. (RFU)
Positive (Max Inhibition)15,200450
Negative (Vehicle)3,500300
Calculated Z'-Factor 0.68

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.

Summary and Next Steps

This application note outlines a systematic, hypothesis-driven approach to characterize the activity of this compound. By employing a primary binding assay followed by a secondary cell-based functional assay, researchers can efficiently determine not only if the compound hits the intended target but also its functional effect. The provided protocols are robust and include critical steps for data analysis and validation.

Future directions would include:

  • Selectivity Profiling: Testing the compound in binding assays for the σ2R and a panel of other common off-targets (e.g., hERG ion channel) to determine its specificity.[13]

  • Orthogonal Functional Assays: Validating the functional activity using a different readout, such as measuring changes in intracellular calcium or cAMP levels, depending on the cell system and receptor coupling.[14][15]

  • In Vivo Models: Progressing validated hits into animal models of disease relevant to σ1R pharmacology, such as neuropathic pain or cognitive disorders.[6]

References

  • ION Biosciences. "Assay Development Services." Accessed January 2024. [URL: https://www.ionbiosciences.com/assay-development-services]
  • Reaction Biology. "GPCR Assay Services." Accessed January 2024. [URL: https://www.reactionbiology.com/services/biochemical-assays/gpcr-assays]
  • Zhang, M. et al. (2022). "Recent progress in assays for GPCR drug discovery." American Journal of Physiology-Cell Physiology. [URL: https://journals.physiology.org/doi/full/10.1152/ajpcell.00464.2021]
  • SPT Labtech. "The Complete Guide to Cell-Based Assays." Accessed January 2024. [URL: https://www.sptlabtech.com/resources/guides/the-complete-guide-to-cell-based-assays]
  • Mire-Sluis, A. et al. (2017). "A guide for potency assay development of cell-based product candidates." BioProcess International. [URL: https://bioprocessintl.
  • Sygnature Discovery. "Ion Channel Screening at Sygnature Discovery." Accessed January 2024. [URL: https://www.sygnaturediscovery.com/ion-channel-screening]
  • Creative Biogene. "Enzyme Kinetic Assay." Accessed January 2024. [URL: https://www.creative-biogene.com/support/enzyme-kinetic-assay.html]
  • Zhang, M. et al. (2022). "Recent progress in assays for GPCR drug discovery." PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35816640/]
  • Wikipedia. "Enzyme assay." Accessed January 2024. [URL: https://en.wikipedia.org/wiki/Enzyme_assay]
  • Glicksman, M. et al. (Eds.). "Assay Guidance Manual." National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133405/]
  • Charles River Laboratories. "Ion Channel Screening Technologies and Platforms." Accessed January 2024. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-biology/ion-channel-screening]
  • Eurofins Discovery. "Ion Channel Functional Assays for Screening and Profiling." Accessed January 2024. [URL: https://www.eurofinsdiscoveryservices.com/ion-channel-functional-assays]
  • Tip Biosystems. "What Are Enzyme Kinetic Assays?" (2024). Accessed January 2024. [URL: https://www.tipbiosystems.
  • Thermo Fisher Scientific. "Cell-Based Ion Channel Assays." Accessed January 2024. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-lead-identification-validation/ion-channel-biology/cell-based-ion-channel-assays.html]
  • LSU Health Shreveport. "Enzyme Assays and Kinetics." Accessed January 2024. [URL: https://www.lsuhs.edu/departments/pharmacology-therapeutics-and-neuroscience/enzyme-assays-and-kinetics]
  • BioAgilytix. (2021). "Cell Based Assays in Drug Development: Comprehensive Overview." Accessed January 2024. [URL: https://www.bioagilytix.com/cell-based-assays-in-drug-development-comprehensive-overview/]
  • Wikipedia. "Enzyme kinetics." Accessed January 2024. [URL: https://en.wikipedia.org/wiki/Enzyme_kinetics]
  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." Accessed January 2024. [URL: https://www.eurofinsdiscoveryservices.com/gpcr-functional-assays]
  • Eggert, L. et al. (2024). "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors." MDPI. [URL: https://www.mdpi.com/1422-0067/25/10/5467]
  • BenchChem. "A Technical Guide to the Biological Applications of Cell-Based Assays." Accessed January 2024. [URL: https://www.benchchem.
  • Miles, J. A. et al. (2021). "Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay." PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33560235/]
  • Mishra, A. K. et al. (2018). "Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays." PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5792440/]
  • Al-Ghananeem, A. M. et al. (2020). "Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States." RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06450a]
  • Dal Ben, D. et al. (2020). "Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats." ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00843]
  • Eurofins Discovery. "sigma1 Human Binding Agonist Radioligand LeadHunter Assay." Accessed January 2024. [URL: https://www.eurofinsdiscoveryservices.com/catalog/details/220101/sigma1-human-binding-agonist-radioligand-leadhunter-assay-fr]
  • ResearchGate. "Representative sigma-1 receptor antagonists." Accessed January 2024. [URL: https://www.researchgate.net/figure/Representative-sigma-1-receptor-antagonists_fig1_273138350]
  • Abdo, R. et al. (2021). "Spirocyclic derivatives as antioxidants: a review." RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03606a]
  • BenchChem. "1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-." Accessed January 2024. [URL: https://www.benchchem.com/product/bchm201469]
  • BLDpharm. "1785761-76-3|this compound." Accessed January 2024. [URL: https://www.bldpharm.com/products/1785761-76-3.html]
  • ResearchGate. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Accessed January 2024. [URL: https://www.researchgate.net/publication/353982736_Recent_in_vivo_advances_of_spirocyclic_scaffolds_for_drug_discovery]
  • Taylor & Francis Online. (2022). "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Accessed January 2024. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2136005]
  • Life Chemicals. "Spiro-, Poly- and Bicyclic Screening Compound Library." Accessed January 2024. [URL: https://lifechemicals.com/screening-libraries/3d-diverse-libraries/spiro-poly-and-bicyclic-compound-library]
  • PubChem. "9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine." Accessed January 2024. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56760833]
  • Echemi. "benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate." Accessed January 2024. [URL: https://www.echemi.
  • PubChemLite. "9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride." Accessed January 2024. [URL: https://pubchemlite.org/compound/C16H24N2O_ZNUBNUJFQABQLK-UHFFFAOYSA-N]
  • P. R. et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01366]
  • Aladdin Scientific. "benzyl 3-oxo-1-oxa-4, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 1 gram." Accessed January 2024. [URL: https://www.aladdin-scientific.
  • MDPI. (2024). "Bioactive Properties of Pentacalia vaccinioides (Kunth) Cuatrec. (Asteraceae) Essential Oils: Evaluation of Antimicrobial and Antioxidant Activities." Accessed January 2024. [URL: https://www.mdpi.com/1420-3049/29/11/2485]
  • MDPI. (2021). "Chemical Characterization and Antioxidant, Antibacterial, Antiacetylcholinesterase and Antiproliferation Properties of Salvia fruticosa Miller Extracts." Accessed January 2024. [URL: https://www.mdpi.com/1420-3049/26/22/6895]

Sources

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol as a ligand for receptor binding studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Characterization of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol as a Novel Ligand for Receptor Binding Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The 1-oxa-9-azaspiro[5.5]undecane framework represents a privileged three-dimensional scaffold in medicinal chemistry, prized for its conformational rigidity and precise vectoral presentation of substituents[1]. Derivatives of the closely related azaspiro[5.5]undecane and diazaspiro[5.5]undecane cores have demonstrated significant activity at a range of biological targets, including central nervous system (CNS) receptors. Notably, specific derivatives have shown potent, dual-action profiles as µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists, suggesting therapeutic potential in pain management[2][3].

This application note focuses on This compound , a novel, uncharacterized analogue. The presence of the N-benzyl group is a common pharmacophore element for high-affinity sigma receptor ligands. Given the pharmacological precedent of its structural class, this compound presents a compelling candidate for investigation as a CNS-active ligand, particularly at sigma receptors.

This guide provides a comprehensive, experience-driven framework for the initial characterization of this and other novel unlabeled compounds using radioligand binding assays. We will proceed under the hypothesis that this compound may interact with sigma receptors, and we will outline the definitive protocols to determine its binding affinity (Kᵢ) and validate this interaction.

Part 1: The Foundation of Receptor Binding Analysis

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor[4][5]. The core principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a labeled ligand (the radioligand). The amount of radioligand bound to the receptor is then measured.

Key Concepts: Specific vs. Non-Specific Binding

A critical aspect of any binding assay is distinguishing between binding to the receptor of interest and binding to other components.

  • Total Binding: The total amount of radioligand bound in the assay tube, measured in the absence of any competitor.

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as lipids, plastics, or filter materials[6]. This is determined by measuring binding in the presence of a saturating concentration of an unlabeled compound (a "cold" ligand) that fully occupies the target receptors, ensuring any remaining radioligand binding is non-specific[6]. High NSB is a common source of noise and can obscure the specific signal[6][7].

  • Specific Binding: The signal of interest, representing the radioligand bound exclusively to the target receptor. It is not measured directly but calculated: Specific Binding = Total Binding - Non-Specific Binding [8].

For an assay to be considered robust, specific binding should account for the majority of the total binding, ideally >80% at the Kᴅ concentration of the radioligand[9].

Fundamental Parameters of Ligand Interaction

The primary goal of these assays is to determine key quantitative parameters that define the ligand-receptor interaction.

ParameterDefinitionSignificance
Kᴅ Equilibrium Dissociation Constant: The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium[8][10].A measure of affinity . A lower Kᴅ value indicates a higher binding affinity (a tighter interaction).
Bₘₐₓ Maximum Receptor Density: The total concentration of receptors in the sample, expressed in units like fmol/mg protein or sites/cell [10][11].Quantifies the number of binding sites available in the tissue or cell preparation.
Kᵢ Inhibition Constant: The concentration of a competing (unlabeled) ligand that will bind to 50% of the receptors at equilibrium.A measure of the affinity of an unlabeled test compound . It is calculated from the IC₅₀ value obtained in a competition assay.
IC₅₀ Half-Maximal Inhibitory Concentration: The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.An experimental value used to calculate Kᵢ. It is dependent on the concentration of the radioligand used in the assay.
n H Hill Slope (or Coefficient): Describes the steepness of a competition or saturation curve[12].Provides insight into the mode of binding . A value of 1.0 suggests binding to a single site following the law of mass action. Values >1.0 may indicate positive cooperativity, while values <1.0 can suggest negative cooperativity or multiple binding sites with different affinities[13][14].

Part 2: Experimental Design & Workflow

Characterizing a novel, unlabeled compound like this compound requires a logical progression of experiments. The most direct method to determine its affinity for a chosen target is the heterologous competition binding assay .

// Connections Hypothesis -> ReceptorPrep -> ReagentPrep -> CompetitionAssay; CompetitionAssay -> DataCollection -> CalcSpecific -> NonlinearFit; NonlinearFit -> DetermineParams -> CalcKi -> Conclusion; }

Caption: Overall workflow for characterizing a novel unlabeled ligand.

Part 3: Detailed Protocols

These protocols are designed to test the affinity of this compound for the sigma-1 (σ₁R) receptor, a high-probability target based on its chemical structure.

Protocol 1: Preparation of Receptor Source (Guinea Pig Liver Membranes)

Causality: The liver, particularly from guinea pigs, is a rich source of σ₁R, providing a high receptor density (Bₘₐₓ) that yields a robust signal window for binding assays[15]. Homogenization and centrifugation are used to isolate the membrane fraction where these receptors reside.

Materials:

  • Fresh or frozen guinea pig liver

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment: Dounce or Potter-Elvehjem homogenizer, refrigerated high-speed centrifuge.

Procedure:

  • Thaw (if frozen) and weigh the guinea pig liver. All subsequent steps should be performed at 4°C (on ice).

  • Mince the tissue finely with scissors.

  • Add 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue with 10-15 strokes of the homogenizer.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully decant the supernatant into fresh tubes. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant. Resuspend the membrane pellet in 10 volumes of fresh, ice-cold Wash Buffer.

  • Repeat the centrifugation (Step 6) and resuspension (Step 7) two more times to wash the membranes thoroughly.

  • After the final wash, resuspend the pellet in a small volume of Wash Buffer (e.g., 1-2 mL per gram of starting tissue).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: Competition Binding Assay for σ₁R

Causality: This assay measures the ability of our unlabeled test compound (this compound) to compete with a known, selective radioligand ([³H]-(+)-pentazocine) for binding to the σ₁R[15]. By generating a dose-response curve of the test compound, we can determine its IC₅₀ and subsequently calculate its affinity (Kᵢ).

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~40-60 Ci/mmol). Prepare a working stock to yield a final assay concentration near its Kᴅ (~2-3 nM).

  • Test Compound: this compound. Prepare a 10 mM stock in DMSO, then create serial dilutions in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M final concentration).

  • Non-Specific Binding (NSB) Determinator: Haloperidol. Prepare a stock to yield a final concentration of 10 µM. Haloperidol is a high-affinity sigma ligand used to saturate all specific binding sites.

  • Receptor Preparation: Thawed guinea pig liver membranes, diluted in Assay Buffer to a final concentration of 100-200 µg protein per tube.

  • Wash Buffer (for filtration): Ice-cold 10 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

Assay Setup (in triplicate):

ComponentTotal BindingNon-Specific Binding (NSB)Test Compound
Assay Buffer150 µL100 µL100 µL
[³H]-(+)-pentazocine25 µL25 µL25 µL
Test Compound (Dilutions)--50 µL
Haloperidol (for NSB)-50 µL-
Membrane Preparation25 µL25 µL25 µL
Final Volume 200 µL 200 µL 200 µL

Procedure:

  • Set up assay tubes (e.g., 12x75 mm polypropylene) on ice for each condition (Total, NSB, and each concentration of the test compound).

  • Add the components in the order listed in the table. Vortex gently after each addition.

  • Incubate the tubes at room temperature (25°C) for 120 minutes to allow the binding to reach equilibrium. Self-Validation: The time and temperature should be optimized in preliminary kinetic experiments to ensure equilibrium is reached[5].

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a blocking agent like 0.5% polyethylenimine (PEI) to reduce NSB to the filter itself[6].

  • Wash each filter rapidly with 3 x 4 mL of ice-cold Wash Buffer to remove unbound radioligand. Causality: The washing must be fast and cold to prevent dissociation of the ligand-receptor complex during the wash step.

  • Place the filters into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for several hours in the dark.

  • Count the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) in a liquid scintillation counter.

Part 4: Data Analysis & Interpretation

Data Transformation
  • Average the triplicate CPM/DPM values for each condition.

  • Calculate the specific binding for the radioligand: Specific Binding = Mean Total Binding (CPM) - Mean NSB (CPM)

  • For each concentration of the test compound, calculate the percentage of specific binding remaining: % Specific Binding = [(CPM at Test Conc. - Mean NSB) / (Mean Total Binding - Mean NSB)] * 100

Curve Fitting and Parameter Derivation

The processed data should be plotted with the log of the molar concentration of the test compound on the x-axis and the % Specific Binding on the y-axis.

G

Caption: Step-by-step data analysis workflow.

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a "one-site fit" or "sigmoidal dose-response (variable slope)" equation[10][16]. This analysis will directly yield the IC₅₀ and Hill slope (n H) .

  • Calculate Kᵢ: The IC₅₀ is dependent on the assay conditions. To find the intrinsic affinity (Kᵢ) of the test compound, use the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + ([L] / Kᴅ))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kᴅ is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment or taken from reliable literature).

Interpretation of Results
  • Low Kᵢ value (e.g., < 100 nM): Indicates high affinity of this compound for the σ₁R. This would validate the initial hypothesis and suggest the compound is a potent ligand.

  • High Kᵢ value (e.g., > 1 µM): Indicates low affinity. The compound is not a potent ligand at this target under these conditions.

  • Hill Slope (n H) ≈ 1.0: Suggests the compound interacts in a simple, competitive manner at a single binding site[17].

  • Hill Slope (n H) ≠ 1.0: May suggest a more complex binding mechanism, such as cooperativity or multiple binding sites, requiring further investigation[12][13].

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>50% of total) Ligand is too "sticky" (lipophilic); Inadequate blocking of filters/plates; Receptor prep contains denatured proteins.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer; Increase ionic strength (e.g., add 150 mM NaCl); Ensure filters are pre-soaked in PEI; Use a fresh, high-quality membrane preparation[6].
Poor Reproducibility (high variance) Inconsistent pipetting; Temperature fluctuations; Incomplete washing; Ligand instability.Use calibrated pipettes; Ensure all incubations are at a stable temperature; Standardize wash times and volumes precisely; Check compound stability in assay buffer[18].
No Displacement by Test Compound Compound is inactive at the target; Compound has low solubility; Compound degraded.Test a wider and higher concentration range; Check solubility of the compound in assay buffer (visual inspection for precipitation); Verify compound integrity via analytical methods (e.g., LC-MS).

References

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Turku PET Centre. (2013). Bmax and KD. [Link]

  • The GPCR Workgroup. Radioligand Binding Assay. [Link]

  • Wikipedia. Hill equation (biochemistry). [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]

  • SpringerLink. (2018). Radioligand Binding Detection of Receptors in Brain Membranes. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • GraphPad. Prism 3 -- Saturation Binding Curves and Scatchard Plots. [Link]

  • Wiley Online Library. (2020). 100 years of modelling ligand–receptor binding and response: A focus on GPCRs. [Link]

  • GraphPad. Equation: Specific binding with Hill slope. [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • SlideShare. the scatchard plot.pptx. [Link]

  • Study.com. Explain a Scatchard plot and how it could be used in a biochemistry problem?. [Link]

  • Bio-protocol. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • Semantics Scholar. (2002). Radioligand binding methods: practical guide and tips. [Link]

  • Taylor & Francis. Hill coefficient – Knowledge and References. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • GraphPad. Hill slope. [Link]

  • PubMed Central. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • YouTube. (2015). Specific and Non-specific Binding in a ligand binding assay. [Link]

  • MDPI. (2020). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. [Link]

Sources

Application Note: Utilizing 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, enabling the exploration of chemical space with smaller, less complex molecules to identify high-quality starting points for lead optimization.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the novel, three-dimensional scaffold, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol , in FBDD campaigns. We present the scientific rationale for its use, protocols for fragment library generation, and a multi-tiered biophysical screening cascade—from primary screening with Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) to hit validation with Isothermal Titration Calorimetry (ITC) and structural elucidation via X-ray crystallography.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in FBDD

Fragment-Based Drug Design (FBDD) fundamentally differs from traditional high-throughput screening (HTS) by using smaller libraries of low molecular weight compounds (typically <300 Da), known as fragments.[2][4] These fragments, while often exhibiting weak binding affinities (in the high µM to mM range), are more efficient binders relative to their size.[5] The core principle is that a well-matched fragment provides a superior starting point for optimization, allowing for the systematic growth of the molecule to achieve high potency while maintaining favorable drug-like properties.[1][2]

The selection of a core scaffold is paramount to the success of an FBDD campaign. While many fragment libraries are dominated by flat, aromatic structures, there is a growing recognition of the advantages conferred by three-dimensional scaffolds.[6][7] Spirocycles, which feature two rings joined by a single common atom, are particularly compelling.[8][9][10] Their inherent structural rigidity and three-dimensionality offer several key advantages:

  • Exploration of Novel Chemical Space: 3D fragments can access binding pockets that are inaccessible to planar molecules, potentially unlocking novel target classes.[6]

  • Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved solubility, metabolic stability, and better pharmacokinetic profiles.[6][8]

  • Enhanced Potency and Selectivity: The rigid conformation of a spirocycle pre-organizes appended functional groups into defined vectors, which can lead to more optimal and selective interactions with a target protein.[6][8]

The This compound scaffold (Figure 1) is an exemplary starting point for FBDD. Its structure combines a tetrahydropyran ring with a piperidine ring, offering a rigid framework with defined exit vectors for chemical elaboration. The benzyl group provides a foundational hydrophobic interaction, while the hydroxyl group at the 4-position serves as a key handle for synthetic modification.

Figure 1: Chemical Structure of the Core Fragment

Caption: Structure of the this compound scaffold.

Experimental Workflow & Protocols

A successful FBDD campaign requires a robust and integrated workflow. Our recommended approach is a hierarchical process that efficiently identifies and validates true hits, minimizing the pursuit of false positives.

FBDD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Hit-to-Lead A Scaffold Synthesis & Library Generation C High-Throughput Screen (e.g., SPR) A->C B Target Protein Preparation & QC B->C D Orthogonal Screen (e.g., Ligand-Observed NMR) C->D Primary Hits E Affinity Determination (ITC) D->E Confirmed Hits F Structural Biology (X-ray Crystallography) E->F Validated Hits G Ligand & Group Efficiency Analysis F->G H Structure-Guided Optimization G->H

Caption: A hierarchical workflow for fragment-based drug design.

Protocol: Fragment Library Preparation

The goal is to create a small, diverse library (~50-200 compounds) based on the core scaffold. Modifications should be designed to probe different types of interactions (hydrophobic, hydrogen bonding, electrostatic) while adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[4][11]

2.1.1. Synthesis of the Core Scaffold

The 1-oxa-9-azaspiro[5.5]undecane scaffold can be constructed efficiently via a Prins cyclization reaction.[12][13] The following protocol is adapted from published methods.

  • Step 1: Reductive Amination. To a solution of 1-benzylpiperidin-4-one (1 equiv.) and but-3-en-1-ol (1.2 equiv.) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at 0 °C.

  • Step 2: Stir. Allow the reaction to warm to room temperature and stir for 12-18 hours until starting material is consumed (monitor by TLC or LC-MS).

  • Step 3: Quench & Extract. Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).

  • Step 4: Prins Cyclization. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude residue in a solution of 70% sulfuric acid and stir at room temperature for 2-4 hours.

  • Step 5: Purification. Neutralize the reaction mixture with aqueous NaOH and extract with ethyl acetate. The crude product, this compound, is purified by column chromatography on silica gel.

2.1.2. Library Elaboration

The hydroxyl group at the C4 position is the primary vector for diversification.

  • Etherification: React the core scaffold with a diverse panel of small alkyl halides (e.g., methyl iodide, ethyl bromide, cyclopropylmethyl bromide) under Williamson ether synthesis conditions (e.g., NaH in THF).

  • Esterification: Acylate the alcohol with various small acid chlorides or anhydrides (e.g., acetyl chloride, propionyl chloride) in the presence of a non-nucleophilic base like triethylamine.

  • Quality Control: Each synthesized fragment must be purified to >95% purity and characterized by LC-MS and ¹H NMR. Ensure high aqueous solubility for screening.

Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its high sensitivity, low protein consumption, and real-time, label-free detection.[2][12][14]

Objective: To rapidly identify fragments that bind to the immobilized target protein.

Instrumentation: Biacore T200 or similar (Cytiva).

Protocol Steps:

  • Chip & Buffer Preparation:

    • Use a CM5 sensor chip for standard amine coupling.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Include 2-5% DMSO to match fragment stock solutions. Degas thoroughly.[6]

  • Target Immobilization:

    • Immobilize the target protein onto a flow cell using standard amine coupling chemistry to a high density (e.g., 10,000 - 15,000 Response Units, RU) to maximize the signal for small fragments.[1]

    • Use an adjacent flow cell as a reference, either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding.[2]

  • Fragment Screening:

    • Prepare fragment plates at a single high concentration (e.g., 200 µM) in running buffer.

    • Injection Parameters: Use a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects.[1] Set a short contact time (e.g., 30-60 s) followed by a short dissociation time (e.g., 60 s). Fragment interactions are typically fast-on, fast-off.[1][15]

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis & Hit Selection:

    • A "hit" is identified by a stable, concentration-dependent increase in RU on the target flow cell compared to the reference cell.

    • Examine sensorgrams for clean, rectangular shapes, indicative of specific binding, and discard those with irregular shapes suggesting aggregation or non-specific binding.[15]

    • Prioritize hits based on response level, considering molecular weight.

Protocol: Orthogonal Screening by Saturation Transfer Difference (STD) NMR

NMR is a powerful orthogonal method to confirm hits from SPR and eliminate artifacts.[4][16] STD NMR is a ligand-observed experiment that is highly sensitive to weak binding events.[17][18]

Objective: To confirm direct binding of SPR hits to the target protein in solution.

Instrumentation: 600 MHz (or higher) NMR spectrometer with a cryoprobe.

Protocol Steps:

  • Sample Preparation:

    • Prepare samples in a deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).

    • Protein Concentration: ~10-20 µM.

    • Fragment Concentration: ~1-2 mM (maintain a 100:1 ligand-to-protein ratio).

  • Experiment Setup:

    • Acquire a standard 1D ¹H spectrum of the fragment-protein mixture.

    • Set up the STD experiment (e.g., stddiffesgp pulse program on Bruker instruments).[19]

    • On-Resonance Saturation: Select a frequency where only protein resonances appear (e.g., -1.0 ppm or 7.5 ppm).

    • Off-Resonance Saturation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm).

    • Saturation Time: Use a saturation time of ~2 seconds, which is optimal for detecting weak binders.[19]

  • Data Collection & Analysis:

    • Collect two spectra: on-resonance and off-resonance. The STD spectrum is the difference between the two.

    • A "hit" is confirmed if signals corresponding to the fragment's protons are observed in the difference spectrum. The absence of signals indicates no binding.[17][20]

    • The relative intensity of the signals in the STD spectrum can provide an "epitope map," indicating which parts of the fragment are in closest contact with the protein.[17]

Hit Validation and Structural Characterization

Once hits are confirmed by two independent techniques, the next crucial phase is to quantify their binding affinity and understand their binding mode.

Protocol: Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring binding thermodynamics, as it directly measures the heat released or absorbed during a binding event.[8][21][22] It provides the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[20][22]

Objective: To accurately determine the Kᴅ and thermodynamic profile of confirmed hits.

Instrumentation: MicroCal PEAQ-ITC or similar (Malvern Panalytical).

Protocol Steps:

  • Sample Preparation:

    • Crucial Step: Both the protein and the fragment must be in identical, extensively dialyzed buffer to avoid large heats of dilution that can mask the binding signal.[23]

    • Protein (in cell): 10-50 µM.

    • Fragment (in syringe): 10-20x the protein concentration (e.g., 200-1000 µM).

  • Experiment Setup:

    • Set the cell temperature (e.g., 25 °C).

    • Program a titration sequence of ~19-25 injections of ~2 µL each.

    • Perform a control experiment by titrating the fragment into buffer alone to measure the heat of dilution.[7]

  • Data Analysis:

    • Subtract the heat of dilution from the protein-fragment titration data.

    • Integrate the peaks of the resulting thermogram to generate a binding isotherm.

    • Fit the isotherm to a one-site binding model to calculate Kᴅ, n, and ΔH. ΔS is calculated automatically.

Protocol: Structural Elucidation by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase. It provides definitive proof of binding and reveals the precise binding mode, enabling structure-guided optimization.[24][25][26]

Objective: To determine the 3D structure of the fragment bound to the target protein.

Protocol Steps:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the apo (ligand-free) protein. This is often the most challenging and time-consuming step.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM, limited by solubility) in a cryoprotectant-compatible buffer.[27][28]

    • Transfer an apo crystal into the soaking solution and incubate for a period ranging from minutes to hours.[27]

  • Data Collection & Processing:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen.[27]

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution & Analysis:

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate an mFo-DFc difference electron density map. Unambiguous, positive density in this map corresponding to the shape of the fragment confirms its binding location and orientation.[5][10][29]

    • Refine the protein-fragment complex model against the diffraction data.

Data Interpretation: From Hits to Leads

A key advantage of FBDD is the ability to use efficiency metrics to prioritize hits for chemical elaboration. A potent but inefficient binder is often a poorer starting point than a weak but highly efficient one.

Ligand Efficiency Metrics

Ligand Efficiency (LE): This metric normalizes binding affinity (expressed as Gibbs free energy, ΔG) for the size of the molecule (number of heavy, non-hydrogen atoms, HAC).[30] A higher LE value indicates a more efficient binder.

  • Formula: LE = -ΔG / HAC = (1.364 * pKᴅ) / HAC

  • Target Value: For fragments, an LE ≥ 0.3 kcal/mol/heavy atom is considered a high-quality starting point.[30]

Group Efficiency (GE): This metric is used during hit-to-lead optimization to assess the contribution of a newly added chemical group to the binding affinity.[31][32][33]

  • Formula: GE = -ΔΔG / ΔHAC

  • Application: GE helps ensure that chemical modifications are adding efficiently to the binding energy, preventing the molecule from becoming large and "clumsy" without proportional gains in potency.[31]

Sample Data & Analysis

The following table presents hypothetical, yet realistic, data for a set of fragments derived from the this compound scaffold, screened against a hypothetical kinase target.

Fragment IDR¹ Group (at C4-OH)MW (Da)Kᴅ (µM, ITC)pKᴅHACLENotes
Core-01 -H275.388503.07200.21Core scaffold, low efficiency.
Frag-02 -CH₃ (ether)289.414203.38210.22Minimal improvement from methyl.
Frag-03 -C(=O)CH₃ (ester)317.42954.02230.24Acetyl group improves affinity.
Frag-04 -CH₂-CN (ether)314.4225 4.60 230.27 Best Hit. Nitrile likely forms a key H-bond.
Frag-05 -c-Propyl (ether)315.451503.82230.23Small hydrophobic group fits pocket.

Analysis:

  • Core-01 shows weak binding, as expected for an unoptimized fragment. Its LE is low.

  • Frag-04 is the most promising hit. Despite not having the highest molecular weight, it has the tightest binding affinity (Kᴅ = 25 µM). Its LE of 0.27, while still below the ideal 0.3, is the highest in the series and marks it as the most efficient starting point for optimization.

  • An X-ray structure of Frag-04 bound to the target would be the highest priority, as it would likely reveal a key hydrogen bond interaction with the nitrile group that could be exploited in further design.

Conclusion

The This compound scaffold represents a valuable and attractive starting point for fragment-based drug design campaigns. Its inherent three-dimensionality and synthetic tractability allow for the efficient generation of fragment libraries capable of probing novel chemical space. By employing a rigorous, multi-faceted biophysical screening cascade—integrating SPR, NMR, ITC, and X-ray crystallography—researchers can confidently identify and validate high-quality fragment hits. The subsequent application of ligand efficiency metrics provides a robust, data-driven framework for selecting the most promising fragments for evolution into potent, selective, and drug-like clinical candidates.

References

  • Bhardwaj, A., et al. (2019). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(9), 1376-1385. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. [Link]

  • Begley, D. W., et al. (2015). Saturation transfer difference NMR for fragment screening. Methods in Molecular Biology, 1289, 167-180. [Link]

  • ResearchGate. (n.d.). A sample SPR-sensorgram. [Link]

  • ResearchGate. (n.d.). Example of SPR fragment screening. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. [Link]

  • Shepherd, C. A., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 20875–20887. [Link]

  • Cheng, K. T., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115569. [Link]

  • Gregorio-King, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. [Link]

  • Practical Fragments. (2015). Group efficiency. [Link]

  • Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems. [Link]

  • Kantsadi, D., et al. (2022). In Silico Structure-Based Approach for Group Efficiency Estimation in Fragment-Based Drug Design Using Evaluation of Fragment Contributions. International Journal of Molecular Sciences, 23(6), 3192. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40-44. [Link]

  • Calçada, E. J., & Cabrita, E. J. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 999-1002. [Link]

  • Montanari, D., et al. (2020). Pushing the Ligand Efficiency Metrics: Relative Group Contribution (RGC) Model as a Helpful Strategy to Promote a Fragment “Rescue” Effect. Frontiers in Chemistry, 8, 592. [Link]

  • Grokipedia. (n.d.). Ligand efficiency. [Link]

  • Van, K. K., et al. (2021). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Comprehensive Inorganic Chemistry III. [Link]

  • Kantsadi, D., et al. (2022). In Silico Structure-Based Approach for Group Efficiency Estimation in Fragment-Based Drug Design Using Evaluation of Fragment Contributions. International Journal of Molecular Sciences, 23(6), 3192. [Link]

  • Baxter, N. J., & Murray, J. B. (2011). Crystallographic Fragment Screening. Methods in Molecular Biology, 715, 197-213. [Link]

  • ResearchGate. (n.d.). Soaking strategy. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. [Link]

  • University of California, Berkeley. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
  • University of York. (n.d.). Surface plasmon resonance. [Link]

  • protocols.io. (2022). Isothermal Titration Calorimetry (ITC). [Link]

  • Protein Data Bank in Europe. (2017). PDBe brings electron-density viewing to the masses. [Link]

  • Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. [Link]

  • Malvern Panalytical. (2025). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. [Link]

  • Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview. [Link]

  • ResearchGate. (n.d.). The STD-NMR experiment for fragment screening. [Link]

  • Schumacher, F. J., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 77(Pt 11), 387–393. [Link]

  • Jhoti, H., et al. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. [Link]

  • O'Reilly, M., & McDonnell, J. M. (2018). Fragment-Based Drug Design. Methods in Molecular Biology, 1823, 1-14. [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Fraser Lab. (2021). Inspecting PanDDA event maps deposited in the Protein Data Bank. [Link]

  • Sygnature Discovery. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]

  • Bruker. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. [Link]

  • Angene Chemical. (n.d.). 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl. [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. PubChem Compound Database. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. (n.d.). NMR‐based fragment screening and hit identification. [Link]

  • Pellecchia, M., et al. (2008). Practical aspects of NMR-based fragment screening. Current Opinion in Chemical Biology, 12(3), 305-311. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

Sources

Scale-up synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Abstract

This application note provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a key intermediate in medicinal chemistry. The 1-oxa-9-azaspiro[5.5]undecane scaffold is recognized as a privileged structure in drug discovery, appearing in compounds targeting a diverse range of biological activities.[1][2] This document outlines a robust, three-step synthetic sequence commencing from 1-oxa-9-azaspiro[5.5]undecan-4-one. We provide detailed, step-by-step protocols, scale-up considerations, safety protocols, and purification strategies. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific laboratory and pilot-plant environments.

Introduction & Strategic Overview

The synthesis of complex heterocyclic structures is a cornerstone of modern drug development. Spirocyclic systems, which feature a single atom as the junction of two rings, are of particular interest due to their unique three-dimensional architecture, combining the flexibility of aliphatic compounds with a constrained conformational profile.[1] The 1-oxa-9-azaspiro[5.5]undecane scaffold, specifically, is a key pharmacophore found in potent inhibitors of soluble epoxide hydrolase (sEH) and MmpL3 protein of M. tuberculosis.[1][2]

Our synthetic approach is designed for scalability and is broken down into three logical stages:

  • N-Alkylation: Introduction of the benzyl group onto the piperidine nitrogen of the starting spirocyclic ketone.

  • Grignard Addition: Formation of the tertiary alcohol via nucleophilic addition of a Grignard reagent to the ketone.

  • Purification: Isolation of the final product, addressing the specific challenges associated with spirocyclic alcohols.[5]

G

Materials & Reagents

All reagents should be of appropriate quality for scale-up synthesis. Solvents for moisture-sensitive reactions must be anhydrous.

Reagent/MaterialGradeSupplierNotes
1-Oxa-9-azaspiro[5.5]undecan-4-one≥95%CommercialStarting Material
Benzyl Bromide≥98%CommercialReagent Grade
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercialBase
Acetonitrile (ACN)AnhydrousCommercialSolvent
Methylmagnesium Bromide (MeMgBr)3.0 M in Diethyl EtherCommercialGrignard Reagent
Tetrahydrofuran (THF)AnhydrousCommercialSolvent
Ammonium Chloride (NH₄Cl)ACS GradeCommercialQuenching Agent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
HexanesACS GradeCommercialExtraction/Chromatography
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying Agent
Silica Gel230-400 meshCommercialChromatography

Detailed Synthesis Protocols

Step 1: Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one

Rationale: This step employs a standard SN2 N-alkylation reaction.[6] Potassium carbonate is chosen as a cost-effective and easily removable inorganic base, suitable for large-scale operations. Acetonitrile is selected as the solvent due to its polarity, appropriate boiling point for this reaction, and ease of removal.[4]

Protocol:

  • Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-Oxa-9-azaspiro[5.5]undecan-4-one (250 g, 1.48 mol).

  • Solvent & Base Addition: Add anhydrous acetonitrile (2.5 L) followed by anhydrous potassium carbonate (409 g, 2.96 mol, 2.0 equiv).

  • Heating & Reagent Addition: Begin stirring and heat the suspension to 60 °C. Slowly add benzyl bromide (266 g, 1.56 mol, 1.05 equiv) dropwise over 1 hour, maintaining the internal temperature below 70 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 250 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield a crude oil. Dissolve the oil in ethyl acetate (2 L) and wash with water (2 x 1 L) and brine (1 x 1 L).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the title compound as a pale yellow oil.

    • Expected Yield: 350-380 g (87-95%)

    • Purity (Crude): >90% (sufficient for next step)

Step 2: Scale-Up Synthesis of this compound via Grignard Reaction

Rationale: The Grignard reaction is a classic and powerful method for C-C bond formation to create tertiary alcohols from ketones.[7][8] The primary challenge on a large scale is controlling the highly exothermic nature of both the reaction and the subsequent aqueous quench.[9] Anhydrous THF is the solvent of choice, and slow, controlled addition of the ketone to the Grignard reagent (inverse addition) is employed to manage the exotherm.

Safety Directive: Large-scale Grignard reactions are hazardous and must be performed in a walk-in fume hood with appropriate engineering controls, including a blast shield and access to a Class D fire extinguisher.[10][11] Personnel must wear fire-retardant lab coats, safety goggles, and appropriate gloves. Working alone is strictly prohibited.[12] All glassware must be rigorously flame-dried or oven-dried and assembled under a nitrogen atmosphere to exclude moisture, which quenches the reagent.[13]

G

Protocol:

  • Reactor Setup: Assemble a 10 L jacketed reactor with a powerful overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and maintain a positive nitrogen atmosphere.

  • Grignard Reagent: Charge the reactor with methylmagnesium bromide (3.0 M in ether, 1.6 L, 4.8 mol, 3.0 equiv) and anhydrous THF (3.0 L).

  • Cooling: Cool the stirred Grignard solution to 0-5 °C using a circulating chiller.

  • Ketone Addition (Inverse Addition): Dissolve 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one (from Step 1, assuming ~380 g, 1.38 mol, 1.0 equiv) in anhydrous THF (1.5 L) in the dropping funnel. Add this solution dropwise to the Grignard reagent over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. A vigorous exotherm must be managed with the chiller.[9]

  • Reaction Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: In a separate 20 L reactor, prepare a stirred, ice-cold solution of saturated aqueous ammonium chloride (5 L). CRITICAL: Slowly transfer the reaction mixture via cannula or pump into the vigorously stirred quench solution. This process is also highly exothermic and must be controlled carefully.

  • Extraction: Once the quench is complete, transfer the biphasic mixture to a suitable separatory funnel or extraction vessel. Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 2 L).

  • Washing & Drying: Combine all organic layers and wash with brine (1 x 2 L). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Expected Yield (Crude): 360-400 g (90-99%)

Step 3: Purification of this compound

Rationale: The purification of spirocyclic alcohols can be challenging due to their rigid structures, potential for low crystallinity, and the presence of structurally similar impurities.[5] Flash column chromatography is the most reliable method for achieving high purity on this scale.

Protocol:

  • Column Preparation: Prepare a large glass column with silica gel (approx. 4 kg), slurry-packed in hexanes.

  • Loading: Dissolve the crude product from Step 2 in a minimal amount of dichloromethane and adsorb it onto silica gel (approx. 400 g). After drying, carefully load the solid onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 40% EtOAc).

  • Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate).

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a white to off-white solid or viscous oil.

    • Expected Yield (Purified): 290-340 g (72-85% over two steps)

    • Purity (Final): ≥98% by HPLC/NMR

Summary of Results

StepReactionStarting MassProductExpected YieldPurity
1N-Alkylation250 g9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one87-95%>90% (Crude)
2 & 3Grignard & Purification~380 gThis compound72-85%≥98% (Final)

References

  • BenchChem. (2025). Overcoming challenges in the purification of spirocyclic alcohols. BenchChem Technical Support Center.
  • University of Nebraska-Lincoln. (n.d.).
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515.
  • American Chemical Society. (2025). Grignard Reaction.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.
  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
  • Quora. (2022).
  • PubMed. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
  • YouTube. (2024). Grignard reaction safety.
  • ResearchGate. (n.d.). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
  • University of California, Irvine. (2018). Laboratory Safety Standard Operating Procedure (SOP)
  • ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
  • Organic & Biomolecular Chemistry. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution.
  • The Journal of Organic Chemistry. (2025).
  • eScholarship.org. (n.d.). Intramolecular Diels–Alder Reactions in Organic Synthesis.
  • PubMed Central. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • YouTube. (2020).
  • Organic-Chemistry.org. (2007).
  • Master Organic Chemistry. (2019). The Intramolecular Diels Alder Reaction.
  • ResearchGate. (n.d.). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Angene Chemical. (n.d.). 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl.
  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents.
  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • BLDpharm. (n.d.). 1785761-76-3|this compound.
  • PubChemLite. (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride.
  • PubChem. (n.d.). 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
  • Google Patents. (n.d.). CN105985220B - Method for purifying alcohol compound.
  • American Chemical Society. (2026). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement.

Sources

Application Note & Protocol: Quantitative Analysis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of spirocyclic scaffolds in medicinal chemistry has marked a significant advancement in drug discovery, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a novel spirocyclic compound with potential therapeutic applications. As with any drug candidate, the ability to accurately and reliably quantify the compound in both bulk substance and biological matrices is fundamental to its development.[3] This document provides detailed application notes and protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6][7][8]

The core challenge in developing analytical methods lies in achieving the desired performance in terms of selectivity, quality, and conversion.[9] This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection for bulk substance analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices, offering superior sensitivity and selectivity.[10][11][12]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is critical for method development. Based on its structure, the following properties can be inferred for this compound:

PropertyPredicted CharacteristicImplication for Analysis
Molecular Formula C₁₇H₂₅NO₂Guides mass spectrometry parameter selection.
Molecular Weight 275.39 g/mol
Polarity Moderately polarInfluences choice of chromatographic column and mobile phase. The hydroxyl and tertiary amine groups contribute to its polarity.
Solubility Likely soluble in organic solvents and aqueous acidic solutionsImportant for sample and standard preparation.
UV Absorbance Expected due to the benzyl groupEnables detection by UV spectrophotometry.
Ionization Readily ionizable (tertiary amine)Suitable for electrospray ionization (ESI) in mass spectrometry.

Part 1: Quantification of Bulk this compound by HPLC-UV

For the analysis of the bulk drug substance, where concentration levels are high, a robust and straightforward HPLC method with UV detection is often sufficient.

Causality Behind Experimental Choices
  • Reversed-Phase HPLC: This is the most common and versatile mode of HPLC. Given the moderate polarity of the analyte, a C18 column will provide adequate retention and separation from potential non-polar impurities.

  • UV Detection: The presence of the benzene ring in the benzyl group provides a chromophore that allows for sensitive UV detection, typically around 254 nm.

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water is a standard choice for reversed-phase chromatography. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves two purposes: it protonates the tertiary amine, leading to better peak shape by reducing tailing, and it can enhance ionization in LC-MS applications.[13][14]

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Signal Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV workflow for bulk substance analysis.

Detailed Protocol: HPLC-UV Quantification

1. Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Phenomenex)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the bulk sample, dissolve in 10 mL of diluent, and dilute further to fall within the calibration range.

4. Method Validation:

The method must be validated according to ICH Q2(R2) guidelines.[5][6][7]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%.
Range The range for which the method is linear, accurate, and precise.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Part 2: Quantification in Biological Matrices by LC-MS/MS

For quantifying low concentrations of this compound in complex biological matrices like plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[3][11][12]

Causality Behind Experimental Choices
  • LC-MS/MS: This technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[10] It is the gold standard for bioanalysis.

  • Electrospray Ionization (ESI): The tertiary amine in the analyte is readily protonated, making positive mode ESI an effective ionization technique.

  • Multiple Reaction Monitoring (MRM): MRM provides high selectivity by monitoring a specific precursor ion to product ion transition, minimizing interference from matrix components.

  • Sample Preparation: Biological samples require extensive cleanup to remove proteins and other interfering substances.[15][16][17][18] Solid-phase extraction (SPE) is a robust technique for this purpose.

Experimental Workflow: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample_Collection Biological Sample Collection Spiking Spike with Analyte & IS Sample_Collection->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation UPLC Separation Evaporation->LC_Separation Inject MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Eluent Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve (IS Normalized) Peak_Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: LC-MS/MS workflow for bioanalysis.

Detailed Protocol: LC-MS/MS Quantification

1. Instrumentation and Conditions:

ParameterSpecification
LC System UPLC system (e.g., Waters Acquity, Shimadzu Nexera)
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
Ion Source Electrospray Ionization (ESI), Positive Mode
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Mass Spectrometer Parameters (Hypothetical):

  • Precursor Ion (Q1): m/z 276.2 (M+H)⁺

  • Product Ions (Q3): To be determined by infusion of a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the benzyl group or cleavage of the spiro ring.

  • MRM Transitions: At least two transitions should be monitored for confirmation.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte, should be used.

3. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add the internal standard, and dilute with 400 µL of 4% phosphoric acid. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

4. Method Validation:

Bioanalytical method validation should follow regulatory guidelines (e.g., FDA, EMA).

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve with a weighting factor (e.g., 1/x²).
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible recovery of the analyte from the biological matrix.
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, with HPLC-UV being suitable for bulk substance and LC-MS/MS being the preferred method for bioanalysis due to its superior sensitivity and selectivity. Adherence to the outlined validation procedures is crucial to ensure the generation of reliable and reproducible data, which is a cornerstone of the drug development process.

References

  • SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Aziz, M. Y. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]

  • International Journal of Research and Review. (2023, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Discovery, R. (2024, July 19). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ResearchGate. (2023, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2020, December 28). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2011, October 5). Enantioselective methodologies for the synthesis of spiro compounds. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • The Royal Society. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis | Philosophical Transactions of the Royal Society A. Retrieved from [Link]

  • AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Angene Chemical. (n.d.). 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • IJRPR. (n.d.). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Retrieved from [Link]

  • YouTube. (2023, August 20). How Do You Interpret GC-MS Data? - Chemistry For Everyone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]

  • The Good Scents Company. (n.d.). herbal undecanol oxaspirane (IFF). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one - PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, providing not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory.

I. Overview of the Synthetic Strategy

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most effectively approached through a two-stage process. The first stage involves the construction of a key acyclic precursor, N-benzyl-1-(4-hydroxypiperidin-4-yl)propan-2-ol. The second stage is a crucial acid-catalyzed intramolecular cyclization to forge the characteristic spiroketal core.

Synthetic_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocyclization Start N-Benzyl-4-piperidone Intermediate N-benzyl-1-(4-hydroxypiperidin-4-yl)propan-2-one Start->Intermediate Reformatsky or Grignard Reaction Precursor N-benzyl-1-(4-hydroxypiperidin-4-yl)propan-2-ol Intermediate->Precursor Reduction Final_Product This compound Precursor->Final_Product Acid-catalyzed Intramolecular Cyclization

Caption: Overall synthetic strategy for this compound.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.

Stage 1: Synthesis of N-benzyl-1-(4-hydroxypiperidin-4-yl)propan-2-ol

Question 1: My initial carbon-carbon bond formation between N-benzyl-4-piperidone and the three-carbon sidechain is giving low yields. What are the likely causes and how can I improve this step?

Answer:

This is a critical step, and low yields often stem from the choice of nucleophile and reaction conditions. Two common methods are the Reformatsky and Grignard reactions.

  • The Reformatsky Reaction Approach: This reaction utilizes an α-haloester and a metal, typically zinc, to form a zinc enolate which then adds to the ketone.[1]

    • Causality: The reactivity of the organozinc reagent is generally lower than that of a Grignard reagent, which can lead to incomplete reaction if not driven to completion. The quality and activation of the zinc are paramount.

    • Troubleshooting:

      • Zinc Activation: Ensure your zinc dust is highly active. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

      • Initiation: A small crystal of iodine can be added to initiate the reaction.

      • Solvent: Anhydrous THF or a mixture of benzene/THF are typically effective. Ensure your solvent is rigorously dry.

      • Temperature: The initial formation of the organozinc reagent may require gentle heating. Once formed, the addition to the ketone is often performed at room temperature or slightly elevated temperatures.

  • The Grignard Reaction Approach: This involves reacting N-benzyl-4-piperidone with a pre-formed Grignard reagent, such as (2-hydroxypropyl)magnesium bromide (which would require a protecting group on the hydroxyl function).

    • Causality: Grignard reagents are highly reactive and sensitive to moisture and acidic protons. The tertiary amine in N-benzyl-4-piperidone can be basic enough to quench the Grignard reagent.

    • Troubleshooting:

      • Anhydrous Conditions: All glassware must be flame-dried, and all solvents and reagents must be scrupulously anhydrous.

      • Protecting Groups: If using a functionalized Grignard reagent (e.g., with a hydroxyl group), a protecting group such as a silyl ether (e.g., TBDMS) is essential.

      • Slow Addition: Add the Grignard reagent slowly to a cooled solution of the piperidone to control the exotherm and minimize side reactions.

      • Lewis Acid Additives: In some cases, the addition of a Lewis acid like CeCl₃ can improve the nucleophilic addition to the ketone and suppress enolization.

Question 2: The reduction of the ketone intermediate to the alcohol is not going to completion or is producing byproducts. What should I consider?

Answer:

The reduction of the keto-alcohol intermediate is generally straightforward, but issues can arise from the choice of reducing agent and reaction conditions.

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): This is the most common and mildest reagent for this transformation. It is typically effective in alcoholic solvents like methanol or ethanol.

    • Lithium aluminum hydride (LAH): This is a much stronger reducing agent and should be used with caution, as it can potentially react with other functional groups if present. It requires anhydrous conditions and is typically used in ethers like THF or diethyl ether.

  • Troubleshooting:

    • Incomplete Reaction (with NaBH₄):

      • Increase the equivalents of NaBH₄ (typically 1.5-2.0 eq. are sufficient).

      • Extend the reaction time.

      • Ensure the reaction temperature is appropriate (usually 0 °C to room temperature).

    • Byproduct Formation:

      • If using LAH, ensure the reaction is quenched carefully at low temperature to avoid over-reduction or side reactions.

      • Purification by column chromatography on silica gel is often necessary. The basicity of the nitrogen atom can cause tailing on the column. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.[2]

Stage 2: Acid-Catalyzed Intramolecular Cyclization

Question 3: The final spirocyclization step is resulting in a low yield of the desired this compound. What are the critical parameters for this reaction?

Answer:

The acid-catalyzed intramolecular cyclization is a delicate equilibrium-driven process. Low yields can be attributed to several factors.

  • Causality: The reaction involves the protonation of one of the hydroxyl groups, followed by elimination of water to form a carbocation, which is then trapped by the remaining hydroxyl group. Alternatively, an oxonium ion can be formed, followed by nucleophilic attack. The equilibrium may not favor the spiroketal, or side reactions like intermolecular condensation or elimination can occur. The stability of the spiroketal can be influenced by stereoelectronic effects.

  • Troubleshooting & Optimization:

    • Choice of Acid Catalyst:

      • Brønsted Acids: p-Toluenesulfonic acid (p-TSA), camphorsulfonic acid (CSA), or sulfuric acid are commonly used.[3] The concentration of the acid is critical; too much can lead to decomposition.

      • Lewis Acids: In some cases, Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote cyclization under milder conditions.[4]

    • Solvent and Water Removal: The reaction is often performed in a non-polar solvent like dichloromethane or toluene. Since water is a byproduct, its removal can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

    • Reaction Concentration: The cyclization is an intramolecular process, so running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

    • Temperature: The optimal temperature needs to be determined empirically. It should be high enough to overcome the activation energy but not so high as to cause decomposition.

Data Summary for Optimization:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Catalyst 1.0 eq. HCl0.1 eq. p-TSAStrong, non-coordinating acids can cause side reactions. Catalytic amounts of a milder acid are often sufficient.
Solvent MethanolToluene with Dean-StarkProtic solvents can interfere with the reaction. Removing water drives the equilibrium.
Concentration 0.5 M0.05 MHigh dilution favors intramolecular over intermolecular reactions.
Temperature Room TemperatureRefluxMay require thermal energy to proceed at a reasonable rate.

Question 4: I am observing multiple spots on my TLC plate after the spirocyclization reaction, making purification difficult. What are these likely to be?

Answer:

The presence of multiple spots indicates a mixture of products and/or starting material.

  • Unreacted Starting Material: The diol precursor is more polar than the spiroketal product and should appear as a lower spot on the TLC plate.

  • Diastereomers: The spiroketal can potentially form as a mixture of diastereomers, which may be separable by chromatography.

  • Dehydration Products: Elimination of water from the diol precursor can lead to the formation of alkenes.

  • Intermolecular Ether Formation: At higher concentrations, two molecules of the diol can react to form a dimeric ether.

Troubleshooting Purification:

  • Column Chromatography: As mentioned, using an eluent containing a small amount of triethylamine or using amine-functionalized silica can improve the separation of basic compounds.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, these techniques can be employed.

Troubleshooting_Spirocyclization cluster_0 Catalyst Optimization cluster_1 Solvent & Water Removal cluster_2 Reaction Concentration Start Low Yield in Spirocyclization Check_Catalyst Incorrect Catalyst/Amount? Start->Check_Catalyst Issue Check_Solvent Protic Solvent? Water Present? Start->Check_Solvent Issue Check_Concentration Reaction too concentrated? Start->Check_Concentration Issue Solution_Catalyst Use catalytic p-TSA or CSA. Avoid strong, stoichiometric acids. Check_Catalyst->Solution_Catalyst Solution Solution_Solvent Use non-polar solvent (e.g., Toluene). Use Dean-Stark to remove water. Check_Solvent->Solution_Solvent Solution Solution_Concentration Run at high dilution (e.g., <0.1 M) to favor intramolecular reaction. Check_Concentration->Solution_Concentration Solution

Caption: Troubleshooting workflow for the spirocyclization step.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Synthesis of N-benzyl-4-piperidone

A number of methods exist for the synthesis of N-benzyl-4-piperidone. A common laboratory-scale preparation involves the reaction of benzylamine with an acrylate ester, followed by Dieckmann condensation and decarboxylation.[5] A one-pot variation has also been reported.[6]

Protocol 2: Synthesis of N-benzyl-1-(4-hydroxypiperidin-4-yl)propan-2-ol (Precursor)

Method A: Reformatsky Reaction

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 eq.).

  • Add a solution of N-benzyl-4-piperidone (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in anhydrous THF.

  • Add a crystal of iodine to initiate the reaction. The mixture is gently warmed until the reaction begins, then maintained at reflux for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy ester by column chromatography.

  • The purified ester is then reduced with LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C to afford the diol precursor.

Method B: Grignard Reaction

  • Prepare the Grignard reagent from 2-(1-bromoethyl)-1,3-dioxolane (1.1 eq.) and magnesium turnings (1.2 eq.) in anhydrous THF.

  • In a separate flame-dried flask, dissolve N-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add the prepared Grignard reagent to the solution of the piperidone.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • The resulting protected diol is then deprotected under acidic conditions (e.g., dilute HCl in THF) to yield the diol precursor.

Protocol 3: Synthesis of this compound (Final Product)
  • To a solution of N-benzyl-1-(4-hydroxypiperidin-4-yl)propan-2-ol (1.0 eq.) in toluene (at a concentration of 0.05 M) in a flask equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent system).

IV. References

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (2020). Organic Letters. Retrieved from [Link]

  • Acid-mediated coupling of γ-hydroxybutenolides and aldehydes: Synthesis of a new class of spirocyclic ketal-lactones. (2012). Tetrahedron Letters. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Chemistry Reformatsky Reaction. (n.d.). SATHEE. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during in vitro and in vivo assays. Given the hydrophobic nature suggested by its spirocyclic core and benzyl moiety, achieving and maintaining the desired concentration in aqueous assay buffers can be a significant hurdle. This document offers a structured, question-and-answer-based approach to proactively address these challenges, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing precipitation of this compound in my aqueous assay buffer after diluting my DMSO stock solution. What is causing this and how can I prevent it?

A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic solvent, like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.[1]

Troubleshooting Workflow:

A Precipitation Observed B Verify Stock Solution Integrity A->B Initial Check C Optimize Dilution Protocol B->C If Stock is Clear D Reduce Final Assay Concentration C->D If Precipitation Persists F Successful Solubilization C->F Successful E Employ Solubility Enhancers D->E If Concentration Cannot Be Lowered D->F Successful E->F Successful

Caption: Troubleshooting workflow for compound precipitation.

Immediate Steps to Resolve Precipitation:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a serial dilution. This gradual reduction in solvent polarity can sometimes keep the compound in solution. Also, ensure rapid and thorough mixing upon addition to the aqueous buffer.

  • Lower the Final DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells and interfere with assay components.[2][3] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[4][5] Keeping the DMSO concentration consistent across all experiments, including vehicle controls, is crucial.[4]

  • Incorporate Serum: If your assay medium contains serum, proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[5] Consider adding the compound to the serum-containing medium directly.

  • Pre-warm the Assay Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. However, be mindful of the temperature stability of your compound and other assay components.

Q2: My initial attempts to dissolve this compound directly in aqueous buffers have failed. What are the best practices for preparing a stock solution?

A2: Direct dissolution of hydrophobic compounds like this compound in aqueous solutions is often not feasible. Preparing a concentrated stock solution in an appropriate organic solvent is the standard and recommended approach.[6][7]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Determine the Molecular Weight (MW): First, confirm the MW of this compound. For this example, let's assume a hypothetical MW of 275.38 g/mol .

  • Accurate Weighing: Use a calibrated analytical balance to weigh a precise amount of the compound, for example, 2.75 mg.[8]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. To make a 10 mM solution with 2.75 mg of a compound with a MW of 275.38 g/mol , you would add 1 mL of DMSO.

    • Calculation: (Mass (g) / MW ( g/mol )) / Volume (L) = Molarity (mol/L)

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.[1]

  • Storage and Handling: Store the stock solution in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[8] For long-term storage, -20°C or -80°C is generally recommended.[8] Protect from light if the compound is light-sensitive.

Recommended Solvents for Stock Solutions:

SolventTypical Starting ConcentrationProsCons
DMSO 10-50 mMHigh solubilizing power for many organic molecules.[9]Can be cytotoxic at >0.5%[4]; may interfere with some assays.[2]
Ethanol 10-50 mMLess toxic to cells than DMSO.[10]Lower solubilizing power for highly hydrophobic compounds.
Methanol 10-50 mMGood solvent for many organic compounds.Generally more cytotoxic than ethanol.[10]
Q3: Even with an optimized DMSO stock, I am limited in the final concentration I can achieve in my cell-based assay without precipitation. What advanced formulation strategies can I use?

A3: When standard co-solvent systems are insufficient, more advanced formulation techniques can be employed to enhance the aqueous solubility of this compound. The use of cyclodextrins is a highly effective and widely adopted method.[11]

Mechanism of Cyclodextrin-Mediated Solubilization:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate hydrophobic molecules, like your spirocyclic compound, forming an inclusion complex.[14][15][16] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule.[17]

cluster_0 Cyclodextrin Solubilization A Hydrophobic Compound C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Formation of a water-soluble inclusion complex.

Recommended Cyclodextrins for In Vitro Use:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): Often the first choice due to its high aqueous solubility and low toxicity.[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.[17]

Experimental Protocol for Using HP-β-CD:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-40% w/v).

  • Complexation:

    • Method A (Preferred): Evaporate the organic solvent from an aliquot of your compound's stock solution to create a thin film. Add the HP-β-CD solution and shake or sonicate until the compound is fully dissolved.

    • Method B (Simpler): Add a small volume of your concentrated DMSO stock directly to the HP-β-CD solution with vigorous vortexing. The final DMSO concentration should be kept to a minimum.

  • Equilibration: Allow the mixture to equilibrate, often for several hours or overnight at room temperature or 37°C, to ensure maximum complex formation.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter before use in cell culture.

Q4: Are there other alternatives to cyclodextrins for enhancing solubility, and what are their potential impacts on my assay?

A4: Yes, surfactants are another class of excipients used to solubilize hydrophobic compounds. They work by forming micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[18] The hydrophobic core of these micelles can encapsulate your compound, increasing its solubility.[19]

Commonly Used Surfactants in Research:

SurfactantTypeConsiderations
Tween® 20/80 (Polysorbates) Non-ionicWidely used, but can have some cytotoxicity.[10][20]
Cremophor® EL Non-ionicEffective solubilizer but has been associated with biological effects.
Sodium Dodecyl Sulfate (SDS) IonicStrong solubilizer but often denaturing to proteins and highly cytotoxic.[18] Generally not suitable for cell-based assays.

Important Considerations When Using Surfactants:

  • Cytotoxicity: Always perform a vehicle control with the surfactant alone to determine its effect on cell viability in your specific assay.[10]

  • Assay Interference: Surfactants can interfere with protein-protein interactions, enzyme kinetics, and membrane integrity. Careful validation is essential.

  • Concentration: Use the lowest effective concentration of the surfactant, ideally just above its CMC.

Summary of Key Recommendations

ProblemPrimary RecommendationSecondary OptionsKey Consideration
Initial Dissolution Failure Prepare a concentrated stock in DMSO (10-50 mM).Use ethanol or other organic solvents.Ensure complete dissolution before use.[6][7]
Precipitation on Dilution Perform serial dilutions; ensure rapid mixing.Pre-warm buffer; add to serum-containing media.Keep final co-solvent concentration low and consistent (<0.5% DMSO).[4]
Insufficient Aqueous Solubility Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).[12]Use other cyclodextrins (e.g., SBE-β-CD) or non-ionic surfactants (e.g., Tween® 80).Validate the effect of the excipient on the assay (vehicle controls).[10]
Inconsistent Results Use single-use aliquots of stock solutions.Prepare fresh dilutions for each experiment.Avoid repeated freeze-thaw cycles of stock solutions.[8]

By systematically applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Jain, S., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Loftsson, T., et al. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • (n.d.). Compexation of poorly water soluble drug with cyclodextrin. [Link]

  • (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Anselmo, A. C., & Mitragotri, S. (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. National Institutes of Health. [Link]

  • (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... ResearchGate. [Link]

  • Ganushevich, Y. S., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health. [Link]

  • (n.d.). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Bøgh, I. B., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Atale, N., & Gupta, K. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. National Institutes of Health. [Link]

  • (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • (n.d.). Small Molecule Formulation Screening Strategies in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Keck, C. M., & Müller, R. H. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, S., & Singh, A. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. [Link]

  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Iciek, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]

  • (n.d.). Does DMSO have an influence on tube formation assay (with EPC)?. ResearchGate. [Link]

  • Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • (n.d.). Cosolvent. Wikipedia. [Link]

  • Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • (n.d.). Effect of DMSO on assay performance. Binding experiments were performed.... ResearchGate. [Link]

  • (n.d.). 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl. Angene Chemical. [Link]

  • (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • (2022). ELISA Help! Can't figure out why I'm getting this precipitate????. Reddit. [Link]

  • Laffleur, F., & Hintzen, F. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. [Link]

  • Sharma, D., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • (n.d.). Does anyone know how to avoid precipitation of a certain protein in the microplate antifungal assay?. ResearchGate. [Link]

  • Leeson, P. D., & St-Gallay, S. A. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Wang, S., et al. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. National Institutes of Health. [Link]

  • (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • (n.d.). 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one. PubChem. [Link]

Sources

Side-product analysis in the synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this complex spirocyclic ether.

I. Troubleshooting Guide: Side-Product Analysis and Mitigation

This section addresses specific experimental issues that may arise during the synthesis, leading to the formation of unwanted side-products. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.

Question 1: My reaction is showing multiple unexpected spots on the TLC plate, and the final product yield is low. What are the likely side-products and how can I prevent their formation?

Answer:

Low yields and multiple TLC spots are common indicators of side-product formation. In the synthesis of this compound, which likely involves the intramolecular cyclization of an amino alcohol precursor, several side-reactions can occur.[1] The most probable side-products include the N-oxide of the starting amine or product, over-alkylation products, and products from incomplete cyclization.

Likely Side-Products and Their Formation Mechanisms:

  • This compound N-oxide: Tertiary amines, such as the target molecule, are susceptible to oxidation to form N-oxides, especially if the reaction is exposed to air or oxidizing agents.[2][3] This can occur during the benzylation step or subsequent workup.

  • Uncyclized Amino Alcohol Precursor: Incomplete cyclization can result from suboptimal reaction conditions, such as insufficient temperature or reaction time.[4] The starting amino alcohol may remain in the final product mixture.

  • Products of Intermolecular Reactions: Instead of the desired intramolecular cyclization, the amino alcohol precursor might react with another molecule of itself or other reactive species in the mixture, leading to dimers or other polymeric materials.

  • Lactam Formation: Depending on the specific synthetic route and reaction conditions, oxidation of the alcohol moiety followed by intramolecular cyclization could lead to the formation of a lactam.[5][6]

Mitigation Strategies:

  • Inert Atmosphere: To prevent N-oxide formation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Degas all solvents prior to use.

  • Optimize Reaction Conditions: Systematically optimize the reaction temperature, time, and concentration of reactants.[4] Small-scale trial reactions can help identify the ideal parameters to favor the desired intramolecular cyclization.

  • Purity of Reagents: Ensure all starting materials and solvents are of high purity and are dry, as impurities can catalyze side-reactions.[4]

  • Controlled Addition of Reagents: For reactions involving strong bases or activating agents, slow, dropwise addition can help to control the reaction and minimize side-product formation.

Below is a workflow to guide your troubleshooting process:

TroubleshootingWorkflow cluster_conditions Condition Optimization cluster_reagents Reagent Purity cluster_analysis Side-Product Analysis start Low Yield & Multiple TLC Spots Observed check_conditions Verify Reaction Conditions (Temp, Time, Inert Atmosphere) start->check_conditions check_reagents Assess Reagent & Solvent Purity start->check_reagents analyze_side_products Characterize Side-Products (LC-MS, NMR) start->analyze_side_products conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok Reagents Pure? check_reagents->reagents_ok propose_mechanism Propose Formation Mechanism analyze_side_products->propose_mechanism adjust_conditions Systematically Adjust Temp/Time/Concentration conditions_ok->adjust_conditions No improve_inert Improve Inert Atmosphere Technique conditions_ok->improve_inert No end_point Re-run Optimized Reaction adjust_conditions->end_point improve_inert->end_point purify_reagents Purify Reagents/ Use Dry Solvents reagents_ok->purify_reagents No purify_reagents->end_point implement_mitigation Implement Mitigation Strategy (e.g., change reagent, protect group) propose_mechanism->implement_mitigation implement_mitigation->end_point

Caption: A workflow for troubleshooting low yields and side-product formation.

Question 2: My NMR spectrum of the purified product shows unexpected peaks. How can I definitively identify the structure of the major side-product?

Answer:

Unambiguous structure elucidation of impurities is crucial for process optimization and regulatory filings.[7] A combination of analytical techniques is often necessary for complete characterization.

Step-by-Step Protocol for Side-Product Identification:

  • Isolation of the Impurity:

    • Preparative Chromatography: Use preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate a sufficient quantity of the major impurity for spectroscopic analysis.

    • Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify the pure impurity.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the impurity. Fragmentation patterns from MS/MS can provide valuable structural information.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Provides information on the number and connectivity of protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms and confirming the overall structure.[7]

  • Reference Standard Synthesis: The ultimate proof of identity is to synthesize an authentic sample of the suspected side-product and compare its spectroscopic data with that of the isolated impurity.[7]

Data Presentation: Expected NMR and MS Signatures

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Expected m/z [M+H]⁺
This compound 7.2-7.4 (m, 5H, Ar-H), 3.5-3.7 (m, 2H, CH₂-O), 3.5 (s, 2H, N-CH₂-Ph), 2.4-2.8 (m, 4H, N-CH₂)127-130 (Ar-C), 70-75 (C-O), 60-65 (N-CH₂-Ph), 50-55 (N-CH₂)262.1805
N-oxide Side-Product Signals will be shifted downfield compared to the parent amine due to the electron-withdrawing effect of the N-O bond.Carbon signals adjacent to the N-O group will also be shifted downfield.278.1754
Uncyclized Amino Alcohol Presence of a broad -OH signal and potentially a primary or secondary amine proton signal.Signals corresponding to the open-chain structure will be present.Varies based on precursor
Question 3: I suspect N-oxide formation is a significant issue. Are there specific workup procedures to minimize this?

Answer:

Yes, N-oxide formation is a common side reaction when working with tertiary amines.[2] The following workup modifications can help minimize its formation or remove it from the product mixture.

Modified Workup Protocol to Minimize N-oxide Formation:

  • Quenching under Inert Atmosphere: After the reaction is complete, cool the reaction mixture to 0 °C and quench it with a deoxygenated aqueous solution (e.g., saturated ammonium chloride) while maintaining an inert atmosphere.

  • Reductive Workup: If N-oxide formation is still suspected, a mild reducing agent can be added during the workup to convert the N-oxide back to the parent amine.

    • Sodium Sulfite or Sodium Thiosulfate: Add a saturated aqueous solution of sodium sulfite or sodium thiosulfate to the reaction mixture and stir for 30-60 minutes before extraction.

  • Extraction and Washing:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with deoxygenated brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid thermal decomposition.

The following diagram illustrates the reaction pathway leading to the desired product and the N-oxide side-product.

ReactionPathways cluster_main Main Reaction cluster_side Side Reaction Precursor Amino Alcohol Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Product This compound Cyclization->Product Oxidation Oxidation ([O]) Product->Oxidation N_Oxide N-Oxide Side-Product Oxidation->N_Oxide

Caption: Reaction pathways for the desired product and a common side-product.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and analysis of this compound.

What are the most common synthetic routes to prepare 1-oxa-9-azaspiro[5.5]undecane derivatives?

Several synthetic strategies exist for the construction of spirocyclic ethers containing nitrogen.[8][9][10] A common approach involves the reaction of an epoxide with an amine to form an amino alcohol, followed by an intramolecular cyclization.[11] Other methods may involve multi-component reactions or transition-metal-catalyzed cyclizations.[12][13]

Which analytical techniques are most suitable for monitoring the progress of this reaction?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring the reaction progress.[14][15]

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product and any major side-products.

  • LC-MS: Offers more detailed information, allowing for the separation of components and the determination of their molecular weights, which aids in tentative identification of side-products.[16][17]

Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in organic synthesis can be toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform the reaction in a well-ventilated fume hood.

How can I improve the diastereoselectivity of the cyclization step?

The diastereoselectivity of the intramolecular cyclization can be influenced by several factors, including the choice of solvent, temperature, and any catalysts or additives used. Chiral catalysts or auxiliaries can be employed to favor the formation of a specific diastereomer. A thorough literature search for similar transformations can provide insights into conditions that have been successful in achieving high diastereoselectivity.

III. References

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Powers, D. C., et al. (2017). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cooley, J. B., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. Retrieved from [Link]

  • Cooley, J. B., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. Retrieved from [Link]

  • Mutascio, S., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Retrieved from [Link]

  • Mutascio, S., et al. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • Rejman, J., et al. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Retrieved from [Link]

  • Analytical Methods. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • Kumar, A., et al. (2018). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. PMC. Retrieved from [Link]

  • Pubs.acs.org. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Pharmtech.com. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Angene Chemical. (n.d.). (9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-(2-propan-2-yl-1,3-thiazol-4-yl)methanone. Retrieved from [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. Retrieved from [Link]

  • YouTube. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved from [Link]

  • ResearchGate. (2020). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

Sources

Troubleshooting chiral separation of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and method development advice for the enantioselective separation of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. As a spirocyclic compound containing a tertiary amine and a secondary alcohol, this molecule presents unique challenges and opportunities for achieving baseline resolution. This document is intended for researchers and drug development professionals actively engaged in the chiral chromatography of this or structurally similar compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical path from problem identification to resolution.

Q1: I am not seeing any separation of the enantiomers (co-elution). Where should I begin troubleshooting?

A1: Complete co-elution indicates a fundamental lack of enantiorecognition between your analyte and the selected chiral stationary phase (CSP) under the current conditions. The initial choice of CSP and mobile phase is the most critical factor in chiral separations.[1]

Root Cause Analysis & Corrective Actions:

  • Inappropriate CSP Selection: The primary reason for no separation is that the CSP does not offer the necessary stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your molecule. The this compound contains a benzyl group (π-π interactions), a hydroxyl group (hydrogen bond donor/acceptor), and a tertiary amine (hydrogen bond acceptor, potential for ionic interactions). Polysaccharide-based CSPs are an excellent starting point due to their broad applicability and diverse interaction mechanisms.[2][3]

    • Recommendation: If you are not using one already, switch to a polysaccharide-based column. A screening approach using columns with different derivatives (e.g., cellulose vs. amylose) and functional groups is highly recommended.[1][2] Start with columns like Daicel's CHIRALPAK® IA, IB, IC (amylose-based) or CHIRALCEL® OD, OJ (cellulose-based).

  • Incorrect Mobile Phase Mode: The choice of mobile phase (Normal-Phase, Reversed-Phase, or Polar Organic) dramatically alters the interaction between the analyte and the CSP.[4]

    • Recommendation: Normal-Phase (NP) mode, typically using alkane/alcohol mixtures, is often the most successful for polysaccharide CSPs and should be your primary screening mode.[5] A typical starting mobile phase would be Hexane/Isopropanol (IPA) or Hexane/Ethanol.

Workflow for Initial Screening:

start Start: No Enantiomer Separation check_csp Is the CSP Polysaccharide-Based? (e.g., CHIRALPAK®, CHIRALCEL®) start->check_csp switch_csp Action: Switch to a set of Polysaccharide CSPs for screening. (e.g., Amylose & Cellulose derivatives) check_csp->switch_csp No check_mode Is the Mobile Phase Normal-Phase (NP)? check_csp->check_mode Yes switch_csp->check_mode switch_mode Action: Switch to Normal-Phase. Start with Hexane/Ethanol or Hexane/IPA. check_mode->switch_mode No screen Action: Perform initial screening (See Protocol 1) check_mode->screen Yes switch_mode->screen end_node Outcome: Partial or Baseline Separation screen->end_node

Caption: Initial troubleshooting workflow for co-eluting enantiomers.

Q2: I have partial separation, but the resolution (Rs) is poor (<1.5). How can I improve it?

A2: Achieving a resolution (Rs) of ≥ 1.5 is essential for accurate quantification. Poor resolution, where peaks are not baseline-separated, can be systematically improved by fine-tuning the mobile phase composition, temperature, and flow rate.[6]

Optimization Strategy:

  • Mobile Phase Composition (Organic Modifier): The type and concentration of the alcohol modifier in Normal-Phase is a powerful tool. It directly competes with the analyte for polar interaction sites on the CSP.

    • Action: If peaks are poorly resolved and eluting quickly, decrease the percentage of alcohol (e.g., from 20% to 10% IPA). This increases retention time and allows for more interaction with the CSP, often improving resolution.[7] Conversely, if retention is too long, a slight increase in alcohol content may be beneficial.

    • Action: Switch the alcohol modifier. The structural difference between Ethanol, IPA, and n-Propanol can significantly alter selectivity. Screen all three if resolution is challenging.

  • Mobile Phase Additives: For a basic compound like this compound, a basic additive is often crucial, even if peaks are not severely tailing. It can improve selectivity by modifying both the analyte and the CSP surface.[8][9]

    • Action: Add 0.1% Diethylamine (DEA) or Ethanolamine (EA) to the mobile phase. These additives are known to dramatically improve peak shape and can also enhance the degree of resolution.[9]

  • Temperature: Temperature affects the thermodynamics of chiral recognition.[1]

    • Action: Screen temperatures between 10°C and 40°C. Lowering the temperature often increases enantioselectivity and resolution, but this is not a universal rule and must be tested empirically.[1][6]

  • Flow Rate: Chiral separations are often sensitive to flow rate.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[1][10]

Q3: My peaks are showing significant tailing. What are the causes and solutions?

A3: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase support. For this molecule, the basic nitrogen of the azaspiro ring is the most likely culprit.

Root Cause Analysis & Corrective Actions:

  • Silanol Interactions: The basic nitrogen atom can interact strongly with residual acidic silanol groups on the silica surface of the CSP, causing peak tailing.[1]

    • Solution: This is the most common cause. Add a basic modifier to the mobile phase to compete with the analyte for these active sites.[1][9]

      • Primary Choice: Add 0.1% Diethylamine (DEA) to the mobile phase.

      • Alternatives: If DEA does not fully resolve the issue, try Butylamine, Triethylamine (TEA), or Ethanolamine (EA). Certain amines can offer superior performance for specific compounds.[9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[10]

    • Solution: Reduce the sample concentration or injection volume. A typical analytical concentration is between 0.1 - 1.0 mg/mL.[1]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting chiral stationary phases (CSPs) for this compound?

Based on the structure, which includes aromatic, hydrogen-bonding, and basic functional groups, the most promising CSPs are the polysaccharide derivatives. A primary screening set should include both amylose and cellulose-based columns to maximize the chances of success.

CSP TypeRecommended Columns (Examples)Primary Interaction Sites on Analyte
Amylose Derivatives CHIRALPAK® IA, IB, IC, ADBenzyl (π-π), Hydroxyl (H-bond), Amine (H-bond)
Cellulose Derivatives CHIRALCEL® OD, OJ, OZBenzyl (π-π), Hydroxyl (H-bond), Amine (H-bond)

FAQ 2: What is the role of the basic additive (e.g., DEA) and why is it critical for this molecule?

The basic additive plays a dual role. First, it acts as a "silanol masking agent," effectively blocking acidic sites on the silica support that would otherwise interact with the basic nitrogen of your analyte, causing severe peak tailing.[8] Second, it can modify the surface of the polysaccharide selector itself, which can sometimes alter and even improve chiral recognition, leading to better separation.[8] For basic analytes like this one, an amine additive is almost always necessary in Normal-Phase chromatography for good peak shape and robust results.[9]

FAQ 3: Should I use Normal-Phase, Reversed-Phase, or Polar Organic mode for this separation?

While all three modes should be considered in a comprehensive screen, Normal-Phase (NP) is the most logical and historically successful starting point for polysaccharide CSPs.[4]

  • Normal-Phase (NP): (e.g., Hexane/Alcohol) - Highest probability of success. Provides strong interactions needed for chiral recognition.

  • Polar Organic (PO): (e.g., Acetonitrile/Methanol) - A good second option if NP fails or if solubility is an issue.

  • Reversed-Phase (RP): (e.g., Water/Acetonitrile with buffer) - Generally provides weaker chiral interactions on polysaccharide phases. It can be useful, but success rates are often lower than NP or PO modes.[11]

FAQ 4: Could Supercritical Fluid Chromatography (SFC) be a good alternative?

Absolutely. SFC is an excellent technique for chiral separations and is often faster and uses less organic solvent than HPLC.[12] The conditions are very similar to Normal-Phase HPLC, typically using CO₂ as the main fluid with an alcohol co-solvent and a basic additive. If available, an SFC screening on the same set of polysaccharide columns is highly recommended.[13]

Experimental Protocols

Protocol 1: Initial CSP & Mobile Phase Screening

This protocol outlines a systematic approach to screen multiple columns and mobile phases to find a promising starting condition.

  • System Preparation: Ensure the HPLC system is clean and has been properly flushed to remove any contaminants or buffered mobile phases from previous use, as these can damage chiral columns.[7]

  • Column Selection: Install the first column from your screening set (e.g., CHIRALPAK® IA).

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane/Ethanol (90:10, v/v) + 0.1% DEA

    • Mobile Phase B: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

  • Column Equilibration: Equilibrate the column with the first mobile phase (A) at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30-40 minutes for a standard 250x4.6mm column).

  • Sample Preparation: Prepare a 0.5 mg/mL solution of your racemic compound in the mobile phase.

  • Injection & Analysis: Inject 5-10 µL of the sample and run the analysis.

  • Evaluation: Assess the chromatogram for any sign of peak splitting or separation.

  • Iteration:

    • Repeat steps 4-7 with Mobile Phase B.

    • Switch to the next column in your screening set (e.g., CHIRALCEL® OD) and repeat the entire process.

start Start: Screening Protocol select_csp Select First CSP (e.g., CHIRALPAK IA) start->select_csp prep_mpa Prepare Mobile Phase A (Hexane/EtOH + 0.1% DEA) select_csp->prep_mpa equil_a Equilibrate Column with Mobile Phase A prep_mpa->equil_a inject_a Inject Sample equil_a->inject_a eval_a Evaluate Separation inject_a->eval_a prep_mpb Prepare Mobile Phase B (Hexane/IPA + 0.1% DEA) eval_a->prep_mpb No/Poor Separation end_node Result: Identify Promising (CSP + Mobile Phase) Combination eval_a->end_node Good Separation equil_b Equilibrate Column with Mobile Phase B prep_mpb->equil_b inject_b Inject Sample equil_b->inject_b eval_b Evaluate Separation inject_b->eval_b select_next_csp Select Next CSP (e.g., CHIRALCEL OD) eval_b->select_next_csp No/Poor Separation eval_b->end_node Good Separation select_next_csp->prep_mpa

Caption: A systematic workflow for initial chiral method screening.

References

  • Ye, Y. K., & Stringham, R. W. (2006). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1127(1-2), 68-74. Available from ResearchGate: [Link]

  • Zhang, T., & Wang, C. (2012). Chiral Separation of Spiro-compounds and Determination Configuration. Available from ResearchGate: [Link]

  • Zeng, L., et al. (2001). Rapid Method Development for Chiral Separation in Drug Discovery Using Sample Pooling and Supercritical Fluid Chromatography-Mass Spectrometry. Analytical Chemistry, 73(11), 2589-2596. Available from PubMed: [Link]

  • Springer Nature. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Protocols. Retrieved from [Link]

  • Stalcup, A. M., & Faulkner, J. R. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. U.S. Patent No. 5,338,454. Google Patents.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Ruta, D., et al. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • HPLC GURU. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • Letter, W. (2014). Response to "How can I improve my chiral column resolution?". ResearchGate. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Shabir, G. A. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(3), 655. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • REFLECT. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Regis Technologies. (2020). Chiral Separations Techniques [Video]. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Ates, H., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226. [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Grosu, I., et al. (2009). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 14(6), 2091-2104. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56760833, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. Retrieved from [Link].

Sources

Refinement of analytical techniques for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Nuances of a Novel Spirocyclic Scaffold

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol and its related structures are of significant interest in modern medicinal chemistry. Their conformationally rigid, three-dimensional spirocyclic framework is a valuable scaffold for developing novel therapeutics, including potential antituberculosis agents and agonists for free fatty acid receptor 1 (FFA1/GPR40).[1][2] However, the very structural features that make this compound medicinally promising—the spiro center, the basic tertiary amine, and the polar hydroxyl group—present unique challenges for analytical chemists.

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide in-depth, field-tested insights into refining analytical techniques for this specific molecule. Here, we address common problems in a practical question-and-answer format, explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography is the workhorse for assessing the purity and stability of this compound. However, its chemical properties can often lead to frustrating chromatographic issues.

Frequently Asked Questions (HPLC)

Q1: My chromatogram shows a significant tailing peak for the main compound. What is the underlying cause and how can I achieve a symmetrical peak?

A1: This is the most common issue encountered with this class of compounds. The primary cause is secondary ionic interactions between the basic tertiary nitrogen of your molecule and residual acidic silanol groups (Si-OH) on the surface of standard silica-based stationary phases. This interaction slows a portion of the analyte molecules, causing them to elute later and creating a "tail."

Troubleshooting Workflow:

start Peak Tailing Observed q1 Is your column silica-based (e.g., C18, C8)? start->q1 a1_yes Primary Cause: Secondary interactions with silanols. q1->a1_yes Yes a1_no Consider column degradation or extra-column dead volume. q1->a1_no No sol1 Solution 1: Mobile Phase Modification (Competing Base) a1_yes->sol1 sol2 Solution 2: Mobile Phase Modification (Low pH) a1_yes->sol2 sol3 Solution 3: Use an End-Capped or Alternative Phase Column a1_yes->sol3 outcome Symmetrical Peak Achieved sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting workflow for HPLC peak tailing.

Corrective Actions:

  • Add a Competing Base: Introduce a small amount of a basic modifier to your mobile phase. An amine like triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1% (v/v) will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.[3] This is a highly effective and common strategy for basic compounds.

  • Lower the Mobile Phase pH: Alternatively, acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA). At a low pH (typically < 3), the residual silanol groups are protonated and thus non-ionized, minimizing ionic interactions. Simultaneously, the tertiary amine of your analyte will be fully protonated, ensuring consistent behavior.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," where most residual silanols are chemically derivatized. Using a high-quality, base-deactivated column can significantly reduce tailing without requiring aggressive mobile phase modifiers.

Q2: I'm struggling to separate this compound from a closely-related synthetic impurity. What are the best strategies to improve resolution?

A2: Achieving baseline separation is critical for accurate purity assessment. When resolution is poor, you must manipulate the three key factors of the resolution equation: selectivity, efficiency, and retention.

Strategies for Improving Resolution:

ParameterStrategyRationale & Causality
Selectivity (α) Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa.Acetonitrile and methanol have different solvating properties and engage in different types of intermolecular interactions (dipole-dipole vs. hydrogen bonding). This can alter the relative elution order of closely related compounds, significantly impacting selectivity.
Modify Mobile Phase pH: Perform a pH study (e.g., pH 3, 5, 7) if compatible with your column.Small changes in pH can alter the ionization state of your analyte or impurities, changing their polarity and interaction with the stationary phase, thereby improving separation.
Efficiency (N) Decrease Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).This allows more time for analyte molecules to equilibrate between the mobile and stationary phases, leading to narrower peaks and thus better resolution (as described by the Van Deemter equation).
Use a Column with Smaller Particles: Switch from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column.Smaller particles provide more theoretical plates over the same column length, dramatically increasing efficiency and resulting in sharper peaks.
Retention (k') Decrease Mobile Phase Strength: Lower the percentage of the organic solvent in your mobile phase.Increasing the retention factor (k') by making the mobile phase weaker gives the column more "time" to perform the separation, often improving the resolution between early-eluting peaks.

Q3: I'm observing "ghost peaks" in my gradient analysis, especially during blank runs. What is the source?

A3: Ghost peaks in gradient elution are almost always caused by contamination in the mobile phase or the HPLC system itself. As the gradient progresses and the solvent strength increases, contaminants that were adsorbed to the column head under weaker conditions are eluted as sharp peaks.

Systematic Troubleshooting Protocol:

  • Isolate the Source: Run a blank gradient (no injection). If ghost peaks persist, the issue is with your mobile phase or system. If they disappear, the problem is carryover from your sample or autosampler.[3]

  • Check Mobile Phase: Prepare fresh mobile phase using high-purity, HPLC-grade or MS-grade solvents and freshly purified water (e.g., from a Milli-Q system). Contaminants can leach from plastic storage bottles over time; always use clean glass reservoirs.

  • Optimize Autosampler Wash: The spirocyclic nature of your compound can make it "sticky." Ensure your autosampler's needle wash solvent is strong enough to completely dissolve the analyte (e.g., using a solvent stronger than your starting mobile phase conditions).

  • System Flush: If the problem continues, there may be contamination within the system itself. Perform a system flush with a strong solvent series, for example, water -> isopropanol -> hexane -> isopropanol -> water.

Section 2: Mass Spectrometry (MS) & NMR Spectroscopy

For unambiguous identification and structural confirmation, MS and NMR are indispensable.

Frequently Asked Questions (MS & NMR)

Q1: I am using Electrospray Ionization (ESI) for my LC-MS analysis but see a weak signal for the molecular ion [M+H]⁺. How can I improve it?

A1: While the tertiary amine in this compound should protonate readily, several factors can suppress ionization.

Enhancement Strategies:

  • Acidify the Mobile Phase: The most critical factor for positive-ion ESI is the availability of protons. Ensure your mobile phase contains a volatile acid like 0.1% formic acid. This pre-forms ions in the solution phase, leading to much more efficient ionization in the gas phase.

  • Optimize Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, gas temperature, and nebulizer pressure. An inadequately optimized source is a common cause of poor sensitivity.

  • Check for Ion Suppression: Co-eluting compounds from your sample matrix or mobile phase additives (like TFA, which is a known ion suppressant) can compete with your analyte for ionization. If possible, improve the chromatographic separation to isolate your peak from interfering species.

  • Consider APCI: If ESI sensitivity remains low, Atmospheric Pressure Chemical Ionization (APCI) may be a suitable alternative, as it is often more efficient for less polar, neutral molecules and less susceptible to ion suppression effects.

Q2: The ¹H NMR spectrum of my compound is very complex and difficult to interpret. Is this expected?

A2: Yes, this is entirely expected. The spirocyclic core locks the two rings (tetrahydropyran and piperidine) into a rigid chair-like conformation. This rigidity has two main consequences:

  • Diastereotopic Protons: Protons on the same carbon atom (CH₂) within the rings are not chemically equivalent because they have different spatial relationships to the rest of the molecule. For example, one axial proton will experience a different magnetic environment than its geminal equatorial proton. This means they will appear as separate signals, each splitting the other (a geminal coupling), which significantly complicates the spectrum.

  • Broad Signals: Depending on the solvent and temperature, the molecule may undergo slow conformational exchange (e.g., chair flips), which can lead to broadened NMR signals.

Tips for NMR Analysis:

  • Use 2D NMR: Techniques like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with their attached carbons) are essential for confidently assigning the complex signals of this molecule.

  • Variable Temperature (VT) NMR: If you observe broad peaks, acquiring spectra at different temperatures can help sharpen signals by either speeding up or slowing down conformational exchange.

Section 3: Standardized Protocols & Workflows

Adhering to validated protocols is key to reproducible analysis. Below are starting-point methods that can be adapted to your specific instrumentation.

Protocol 1: HPLC-UV Purity Analysis

This protocol is designed as a robust starting point for determining the purity of this compound.

  • Column: High-purity, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm (for the benzyl chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Workflow: Complete Analytical Characterization

This workflow ensures that a new batch of the compound is structurally correct and meets purity specifications.

cluster_0 Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Quantification sample Receive New Batch of This compound prep Prepare Stock Solution (e.g., 1 mg/mL in MeOH) sample->prep lcms LC-MS Analysis (Fast Gradient) prep->lcms nmr 1H and 13C NMR Analysis prep->nmr q_ms Does [M+H]+ match 262.1807? lcms->q_ms q_nmr Do NMR spectra match reference standard? nmr->q_nmr q_ms->q_nmr Yes fail Batch FAIL: Investigate OOS q_ms->fail No hplc HPLC-UV Purity Analysis (Validated Method) q_nmr->hplc Yes q_nmr->fail No q_hplc Is Purity > 98%? hplc->q_hplc pass Batch PASS q_hplc->pass Yes q_hplc->fail No

Caption: Workflow for comprehensive batch analysis.

References

  • Title: Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) Source: PMC - NIH URL: [Link]

  • Title: Spirocyclic Motifs in Natural Products Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Examples of spirocyclic compounds reported along with their olfactory properties. Source: MDPI URL: [Link]

  • Title: The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof Source: ResearchGate URL: [Link]

  • Title: New development in the enantioselective synthesis of spiro compounds Source: RSC Publishing URL: [Link]

Sources

Technical Support Center: Stereochemical Control in the Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with stereochemical control, specifically the issue of racemization. Our goal is to provide both foundational knowledge and actionable troubleshooting strategies to help you achieve high enantiomeric purity in your synthesis.

Spirocyclic scaffolds are prized in drug discovery for their rigid three-dimensional structures, which can confer high target affinity and specificity.[1] The stereochemistry of the chiral center at the C4 position of the this compound core is critical, as different enantiomers can exhibit vastly different biological activities, efficacy, and safety profiles.[2][3] This guide will address the common pitfalls that lead to racemization and offer robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding racemization in this specific synthesis.

Q1: What is racemization and why is it a critical issue for this molecule?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[2] For a chiral drug candidate like this compound, the two enantiomers (R and S) can have different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[2] Regulatory agencies require stringent control and characterization of chiral drugs, making the prevention of racemization essential for safety, efficacy, and process reproducibility.[3][4]

Q2: At which stage of the synthesis is racemization most likely to occur?

A2: Racemization is most probable during steps that involve the formation or modification of the stereocenter at C4. The most common scenario is the reduction of a prochiral ketone precursor, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one. If this reduction is performed with an achiral reducing agent (e.g., sodium borohydride), a racemic mixture of the alcohol will inevitably form. Racemization can also occur post-synthesis if the alcohol is subjected to harsh acidic or basic conditions, which can promote the formation of a planar, achiral carbocation intermediate.[2][5]

Q3: How can I determine if my product is racemic or enantiomerically enriched?

A3: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3][6] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[3][7] By integrating the peak areas for each enantiomer, you can calculate the enantiomeric excess (ee%). Other methods include chiral Supercritical Fluid Chromatography (SFC), NMR spectroscopy with chiral solvating or derivatizing agents, and polarimetry (less common for quantitative analysis).

Q4: Can I use a standard reducing agent like NaBH₄ and resolve the enantiomers later?

A4: While classical resolution is a possible strategy, it is often inefficient. It requires a chiral resolving agent, involves diastereomer formation and separation (e.g., by crystallization), and the maximum theoretical yield for the desired enantiomer is only 50%. For drug development, developing a stereoselective synthesis from the outset is far more economical and scalable. Asymmetric synthesis, which creates the desired enantiomer preferentially, is the preferred industrial approach.[8]

Part 2: Troubleshooting Guide for Low Enantiomeric Excess (ee%)

This section provides a systematic approach to diagnosing and solving problems of poor stereochemical control during your synthesis.

Problem: My final product, this compound, shows low ee% after chiral HPLC analysis.

The key to solving this issue is to identify the source of racemization. The most likely culprit is the step where the C4-OH stereocenter is created, typically via the reduction of the corresponding ketone.

Logical Troubleshooting Workflow

Below is a workflow to systematically identify and resolve the source of poor stereoselectivity.

G start Low ee% Detected in Product check_sm Step 1: Verify Purity of Prochiral Ketone Precursor start->check_sm sub_sm Is ketone pure by NMR/LCMS? check_sm->sub_sm check_reagent Step 2: Evaluate Asymmetric Reduction Conditions sub_reagent Is the chiral catalyst/reagent active and enantiopure? check_reagent->sub_reagent check_workup Step 3: Analyze Workup & Purification Conditions sub_workup_ph Is pH neutral during extraction and chromatography? check_workup->sub_workup_ph sub_sm->check_reagent Yes solution_sm Solution: Re-purify ketone precursor. Remove interfering impurities. sub_sm->solution_sm No sub_conditions Are reaction parameters (temp, solvent, time) optimal? sub_reagent->sub_conditions Yes solution_reagent Solution: Use fresh/high-purity catalyst. Verify catalyst ee%. sub_reagent->solution_reagent No sub_conditions->check_workup Yes solution_conditions Solution: Optimize reaction parameters. See Table 1. sub_conditions->solution_conditions No solution_workup Solution: Use buffered aqueous solutions. Avoid strong acids/bases. sub_workup_ph->solution_workup No end_node Re-run Reaction & Analyze ee% sub_workup_ph->end_node Yes solution_sm->end_node solution_reagent->end_node solution_conditions->end_node solution_workup->end_node

Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.

Step 1: Verify Purity of the Prochiral Ketone Precursor

Impurities in your starting material can interfere with or poison the chiral catalyst, leading to a sluggish reaction and favoring the non-catalyzed, non-selective background reaction.

  • Action: Analyze the 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one starting material using ¹H NMR, ¹³C NMR, and LC-MS.

  • Acceptance Criteria: Purity should be >98%. Pay close attention to any residual acids, bases, or metal contaminants from previous steps.

  • Solution: If impurities are detected, re-purify the ketone via column chromatography or recrystallization before proceeding.

Step 2: Evaluate and Optimize Asymmetric Reduction Conditions

The enantioselective reduction of the prochiral ketone is the most critical step for establishing stereochemistry.[8] The choice of catalyst, solvent, and temperature are paramount. Catalytic borane reductions using oxazaborolidine catalysts (like the Corey-Bakshi-Shibata or CBS catalyst) or asymmetric transfer hydrogenations are common, effective methods.[9][10]

Mechanism of Racemization during Reduction

If the asymmetric reduction is incomplete or inefficient, the achiral ketone remains. Standard workup or purification can then reduce this ketone non-selectively, leading to a racemic product. The goal is to ensure the chiral-catalyzed pathway is dominant and proceeds to completion.

G cluster_0 Desired Pathway: Asymmetric Reduction cluster_1 Undesired Pathway: Racemization Source ketone Prochiral Ketone (Planar C=O) reagent_S Chiral Reagent (e.g., (S)-CBS) ketone->reagent_S reagent_achiral Achiral Reagent (e.g., NaBH₄) ketone->reagent_achiral alcohol_R (R)-Alcohol (High ee%) reagent_S->alcohol_R Attack from Re face alcohol_racemic Racemic Alcohol (R/S Mixture, 0% ee) reagent_achiral->alcohol_racemic Equal attack from Re and Si faces

Caption: Competing pathways in ketone reduction.

Table 1: Optimization of Asymmetric Reduction Parameters
ParameterCommon IssueRecommended Solution & Rationale
Chiral Catalyst Low activity or purity.Use a fresh, high-purity catalyst.[10] Some catalysts, like oxazaborolidines, can degrade with moisture. Store under inert gas. Consider verifying the ee% of the catalyst itself if possible.
Reducing Agent Incorrect stoichiometry or purity.Use fresh borane-dimethyl sulfide (BH₃-DMS) or other borane source. Ensure accurate stoichiometry; excess borane can sometimes lead to non-catalyzed reduction.
Temperature Too high.Most asymmetric reductions require low temperatures (-78 °C to 0 °C) to maximize the energy difference between the diastereomeric transition states, thus enhancing enantioselectivity. Running the reaction at room temperature is a common cause of low ee%.
Solvent Suboptimal polarity or coordinating ability.Aprotic, non-coordinating solvents like THF or Toluene are generally preferred for CBS reductions.[10] Coordinating solvents can compete with the ketone for binding to the catalyst, reducing efficiency.
Reaction Time Incomplete conversion.Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting ketone. Incomplete reaction leaves achiral ketone that can be reduced non-selectively during workup.
Step 3: Analyze Workup and Purification Conditions

Even if you achieve high ee% in the crude reaction mixture, racemization can occur during subsequent handling if conditions are not carefully controlled. The C4-OH group can be protonated under acidic conditions, leading to water elimination and formation of a planar, achiral carbocation. Re-addition of water will then produce a racemic mixture.

  • Action: Review your aqueous workup, extraction, and column chromatography procedures.

  • Acceptance Criteria: All aqueous solutions should be neutral or slightly basic (pH 7-9). Avoid strong acids (e.g., 1M HCl).

  • Solution: Use a buffered solution (e.g., saturated NH₄Cl or a phosphate buffer) for quenching the reaction. For chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

Part 3: Key Experimental Protocols

Protocol 1: Enantioselective Reduction of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one

This protocol is a general guideline for an (S)-CBS-catalyzed borane reduction, a reliable method for producing the corresponding (R)-alcohol.

  • Preparation: Under an argon atmosphere, dissolve the (S)-CBS catalyst (0.1 equivalents) in anhydrous THF (2 mL/mmol of ketone) in a flame-dried flask. Cool the solution to -20 °C.

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃-DMS, 1.0 M in THF, 0.6 equivalents) dropwise to the catalyst solution, maintaining the temperature at -20 °C. Stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve the 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at -20 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at -20 °C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent system if necessary) to yield the pure alcohol.

  • Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess (ee%) Determination

A systematic screening approach is the most efficient way to find a suitable method for separating the enantiomers of your product.[11]

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These are versatile and effective for a wide range of compounds.[7]

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting point is 90:10 (v/v).[11]

    • Additives: For basic compounds like this spiro-amine, add a small amount of a basic modifier like diethylamine (DEA) or butylamine (0.1% v/v) to the mobile phase to improve peak shape.[11]

  • Sample Preparation: Prepare a solution of your synthesized alcohol at approximately 1 mg/mL in the mobile phase. Also, prepare a sample of the racemic standard (synthesized using NaBH₄) to confirm peak identification.

  • Analysis:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the benzyl group) or another appropriate wavelength.

    • Injection Volume: 5-10 µL.

  • Optimization: If separation is observed but is not baseline, adjust the ratio of alcohol in the mobile phase. Reducing the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA) generally increases retention time and improves resolution.

  • Calculation: Calculate the enantiomeric excess using the areas of the two enantiomer peaks (A1 and A2):

    • ee% = |(A1 - A2) / (A1 + A2)| x 100%

References

  • Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. National Institutes of Health (NIH).
  • Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Tetrahedron Letters.
  • Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. ResearchGate.
  • Enantioselective reduction of prochiral ketones using spiroborate esters as catalysts. Scilit.
  • Access to chiral spiroketals via catalytic enantioselective halogenation of racemic olefinic hemiketals. ResearchGate.
  • An In-depth Technical Guide on the Stereochemistry of 2-Oxa-7-azaspiro[4.4]nonan-1-one. Benchchem.
  • Racemization. Wikipedia.
  • Enantioselective Reduction of Ketones. Organic Reactions.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ACS Publications.
  • Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters.
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
  • Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. PubMed Central.
  • Chiral HPLC Column. Phenomenex.
  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PubMed Central.
  • Racemization Overview, Mechanism & Examples. Study.com.
  • From pure optical compounds to racemic mixture. Reddit.
  • 19.11: Racemization. Chemistry LibreTexts.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • HPLC Chiral Columns. Element Lab Solutions.
  • Chiral Separation Using SFC and HPLC. Shimadzu.

Sources

Technical Support Center: Optimizing the N-debenzylation of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-debenzylation of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. The 1-oxa-9-azaspiro[5.5]undecane scaffold is a valuable building block in medicinal chemistry, and the removal of the N-benzyl protecting group is a critical, yet often challenging, step to access the core amine for further functionalization.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate this specific transformation successfully.

Reaction Overview: The Hydrogenolysis Pathway

The most common and atom-economical method for N-debenzylation is catalytic hydrogenation, also known as hydrogenolysis. This reaction involves the cleavage of the C-N bond using hydrogen gas in the presence of a palladium catalyst. The overall transformation is as follows:

cluster_0 This compound cluster_1 Catalyst (Pd/C or Pd(OH)2/C) H₂ Gas or H₂ Donor cluster_2 1-oxa-9-azaspiro[5.5]undecan-4-ol cluster_3 Toluene SM RE SM->RE PD RE->PD BP RE->BP

Figure 1. General scheme for N-debenzylation via catalytic hydrogenation.
Troubleshooting Guide

This section addresses the most common issues encountered during the N-debenzylation of this spirocyclic amine.

Q1: My reaction has stalled! Hydrogen uptake stopped after 50-80% conversion. What is the primary cause?

Answer: The most frequent cause of a stalled N-debenzylation is catalyst poisoning by the product amine . The newly formed secondary amine (1-oxa-9-azaspiro[5.5]undecan-4-ol) is basic, and its nitrogen lone pair can coordinate strongly to the palladium metal surface. This blocks the active sites and prevents the catalyst from facilitating further reaction.[3][4][5] This issue is particularly pronounced in sterically hindered systems like spirocycles.

Q2: How can I prevent or resolve catalyst poisoning to drive the reaction to completion?

Answer: There are several effective strategies to mitigate product inhibition:

  • Acidic Additives: The most common and effective solution is to add a stoichiometric equivalent of a mild acid. The acid protonates the product amine, forming an ammonium salt. This salt has a significantly reduced affinity for the palladium surface, preventing catalyst poisoning.[4][6][7][8]

    • Recommended Additive: Acetic acid (1.0–1.5 equivalents) is an excellent choice as it is mild and effective.[6][7] For substrates stable in stronger acid, methanolic HCl can also be used, but this often requires a neutralization step during workup.[4]

  • Choice of Catalyst: Pearlman's catalyst, 20% Pd(OH)₂/C, is often superior to standard 10% Pd/C for N-debenzylation reactions.[9][10][11] It is generally more active and less susceptible to poisoning by basic nitrogen groups, making it the catalyst of choice for challenging substrates.[5][9][12]

  • Solid Acid Co-catalyst: A modern approach involves using a solid-supported acid co-catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), alongside Pd/C. This heterogeneous acid facilitates the reaction similarly to a soluble acid but can be removed by simple filtration, streamlining the workup process.[4][13]

Q3: The reaction is clean (no side products by TLC/LCMS) but extremely slow, taking over 24 hours. How can I increase the reaction rate?

Answer: Sluggish reaction rates are common for sterically hindered substrates. While patience is often key, you can moderately force the reaction under the following conditions:

  • Increase Temperature: Raising the temperature to 40-60 °C can significantly accelerate the reaction. However, be cautious, as higher temperatures can sometimes promote side reactions like over-reduction.[6]

  • Increase Hydrogen Pressure: Increasing the hydrogen pressure from balloon pressure (~1 atm) to 50-60 psi using a Parr shaker or similar hydrogenation apparatus will increase the concentration of hydrogen at the catalyst surface and can dramatically improve rates.[6][9]

  • Increase Catalyst Loading: While not the most economical solution, increasing the catalyst loading from a typical 10% w/w to 20% or even 50% w/w (relative to the substrate) can compensate for a slow turnover rate.

Q4: I am observing side products that I suspect are from the reduction of the tetrahydropyran ring. How can I improve selectivity?

Answer: Unwanted reduction of other functional groups or the core scaffold is a sign that the reaction conditions are too harsh. To favor C-N bond cleavage over other reductions, consider these milder approaches:

  • Switch to Catalytic Transfer Hydrogenation (CTH): Instead of using hydrogen gas, CTH employs a hydrogen donor molecule. This method is often milder and can provide better selectivity.[14][15]

    • Ammonium formate is a highly effective and neutral hydrogen donor for N-debenzylation when used with Pd/C.[16][17][18] The reaction is typically run at reflux in methanol and often proceeds rapidly.

    • Formic acid can also be used as a hydrogen donor, but it creates an acidic environment, which may not be suitable for all substrates.[15]

  • Optimize Catalyst Selection: In some cases, the choice of catalyst support or type can influence selectivity. If ring reduction is an issue with Pd/C, switching to Pd(OH)₂/C may offer a different selectivity profile.

Figure 2. Troubleshooting workflow for the N-debenzylation reaction.
Frequently Asked Questions (FAQs)
  • Q: Which catalyst is definitively better for this reaction: 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's Catalyst)?

    • A: For N-debenzylation, especially of amine-containing substrates, Pearlman's catalyst is generally the superior choice .[9][12] It exhibits higher activity and is more resistant to the basic nitrogen of the product, leading to more reliable and complete reactions.[5][9]

  • Q: When should I choose Catalytic Transfer Hydrogenation (CTH) over standard hydrogenation with H₂ gas?

    • A: CTH is advantageous when:

      • You lack access to high-pressure hydrogenation equipment. CTH can often be run in standard glassware at reflux.[16]

      • You need milder conditions to avoid reducing other sensitive functional groups on your molecule.[14]

      • You are experiencing selectivity issues with H₂ gas.

  • Q: Are there any non-hydrogenation methods for this debenzylation?

    • A: Yes, although they are often less clean than hydrogenolysis. For particularly stubborn substrates where hydrogenation fails, you might consider oxidative methods. One reported procedure uses potassium tert-butoxide in DMSO with an oxygen atmosphere, which can debenzylate nitrogen heterocycles.[19] Another option involves reagents like N-Iodosuccinimide (NIS).[20] However, these methods have different functional group compatibility and should be evaluated carefully.

Optimized Experimental Protocols
Protocol A: Hydrogenolysis using Pearlman's Catalyst (Preferred Method)

This protocol incorporates an acidic additive to prevent catalyst poisoning.

  • Vessel Preparation: To a suitable hydrogenation vessel or heavy-walled flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a protic solvent such as ethanol or methanol (approx. 0.1 M concentration).

  • Additive: Add glacial acetic acid (1.2 eq).[6]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 20% by weight of the substrate).[6][9]

  • Reaction Setup: Seal the vessel and purge thoroughly with nitrogen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to 50-55 psi and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically (and carefully) taking a small aliquot. The reaction is complete upon full consumption of the starting material.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. The combined filtrate contains the acetate salt of the product.

  • Purification: Concentrate the filtrate in vacuo. The resulting residue can be partitioned between a mild aqueous base (e.g., NaHCO₃ solution) and an organic solvent (e.g., dichloromethane) to isolate the free amine. Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol is an excellent alternative that avoids the use of pressurized hydrogen gas.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol (0.15 M).[16]

  • Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 eq) in a single portion.[16][17]

  • Reaction: Stir the mixture and heat to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. These reactions are often complete within 1-4 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol and chloroform.[16]

  • Purification: Combine the organic filtrates and concentrate in vacuo. The residue typically contains the desired free amine and can be purified by column chromatography.

Data Summary: Comparison of Conditions
ParameterMethod A: HydrogenolysisMethod B: CTHRationale & Remarks
Catalyst 20% Pd(OH)₂/C (Pearlman's)10% Pd/CPearlman's catalyst is more robust against amine poisoning.[5][9] Pd/C is sufficient for the CTH method.
Hydrogen Source H₂ Gas (50 psi)Ammonium FormateCTH avoids the need for specialized pressure equipment.[16]
Additive Acetic Acid (1.2 eq)None requiredThe acid prevents product inhibition in direct hydrogenation.[6][7]
Temperature 25 - 40 °CReflux (Methanol, ~65 °C)CTH typically requires heating to facilitate hydrogen transfer.
Key Advantage High activity, reliableOperational simplicity, mildMethod A is robust for difficult substrates. Method B is highly practical and selective.
Key Disadvantage Requires pressure equipmentHigher reagent cost (donor)Safety and equipment considerations for H₂ gas.
References
  • Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.
  • Li, W., et al. (2011).
  • Semantic Scholar. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Retrieved from [Link]

  • David, A. D., & Vannice, M. A. (2007). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • ResearchGate. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]

  • Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • ResearchGate. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • ScienceMadness.org. (2014). Help with debenzylation of N-Benzyl. Retrieved from [Link]

  • Davis, B. G., et al. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 7(12), 2361–2364.
  • Reddit. (2016). [Article] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Retrieved from [Link]

  • Poonsakdi, P., et al. (2009). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Chiang Mai Journal of Science, 36(1), 63-74.
  • Duke University. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Retrieved from [Link]

  • Sawama, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2847–2853.
  • Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(2), 319-321.
  • Sawama, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2847-2853.
  • ResearchGate. (2019). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link]

  • Semantic Scholar. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Retrieved from [Link]

  • ResearchGate. (2011). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. Retrieved from [Link]

  • Wang, P., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Crystal Growth & Design, 22(7), 4435–4442.
  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(21), 3765–3768.
  • Caturla, F., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(1), 235-252.
  • Angene Chemical. 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl. Retrieved from [Link]

  • ResearchGate. (2018). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • PubChem. 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 9(10), 1983–1986.
  • Electronic Supplementary Information for Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

The Spirocyclic Scaffold in Analgesic Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer and more effective analgesics, medicinal chemists are increasingly venturing into the three-dimensional chemical space. Spirocyclic scaffolds, with their inherent structural rigidity and novel exit vectors, represent a privileged class of structures that offer a departure from the "flatland" of traditional aromatic compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol derivatives, a promising class of molecules with potential as modulators of the μ-opioid receptor (MOR).[3] By dissecting the influence of specific structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential and to guide future optimization efforts.

The 1-Oxa-9-azaspiro[5.5]undecane Core: A Versatile Template for CNS-active Agents

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a key structural motif found in a variety of biologically active compounds, ranging from antituberculosis agents to antihypertensives.[4][5] Its unique three-dimensional arrangement, combining the flexibility of aliphatic systems with a constrained conformation, makes it an attractive starting point for the design of ligands targeting complex receptors like G-protein coupled receptors (GPCRs).[6][7] In the context of pain management, this scaffold has been explored for its ability to present key pharmacophoric elements in a precise spatial orientation for interaction with the μ-opioid receptor (MOR), the primary target for most clinically used opioid analgesics.[3][8]

Structure-Activity Relationship (SAR) of 1-Oxa-9-azaspiro[5.5]undecane Derivatives at the μ-Opioid Receptor

While a dedicated, comprehensive SAR study on this compound derivatives is not extensively available in the public domain, significant insights can be gleaned from studies on closely related analogs, particularly the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series.[3] These studies provide a robust framework for understanding the key structural drivers of MOR affinity and functional activity.

Key Structural Modifications and Their Impact on Activity:
  • Substitution at the 9-Position (Azaspiro Nitrogen): The substituent on the piperidine nitrogen plays a crucial role in receptor interaction. A phenethyl group at this position has been shown to be optimal for high MOR affinity, a common feature in many potent opioid ligands.[3] This is consistent with the known pharmacophore for MOR agonists, where a basic nitrogen and an aromatic ring separated by a two-carbon linker are key recognition elements. The benzyl group in the title compound series serves a similar purpose, providing a lipophilic aromatic moiety.

  • Substitution at the 4-Position (Tetrahydropyran Ring): The 4-position of the tetrahydropyran ring is a critical point for modification to modulate potency and selectivity. In the 1-oxa-4,9-diazaspiro[5.5]undecane series, the introduction of substituted aryl groups at this position led to potent dual MOR agonists and σ1 receptor antagonists.[3] Specifically, pyridyl moieties were found to be favorable. For the this compound series, the hydroxyl group at the 4-position offers a handle for further functionalization. Its stereochemistry (axial vs. equatorial) is expected to significantly impact binding affinity and efficacy by influencing the molecule's overall conformation and its ability to form hydrogen bonds within the receptor binding pocket.

  • Substitution on the Spirocyclic Core: Small alkyl groups at the 2-position of the tetrahydropyran ring have been shown to be well-tolerated and can fine-tune the lipophilicity and metabolic stability of the molecule.[3]

The logical relationship of these SAR findings can be visualized as follows:

SAR_Logic cluster_scaffold 1-Oxa-9-azaspiro[5.5]undecane Core cluster_positions Key Modification Points cluster_substituents Favorable Substituents for MOR Activity Scaffold Core Scaffold P9 Position 9 (Azaspiro Nitrogen) Scaffold->P9 Allows for Diversification P4 Position 4 (Tetrahydropyran Ring) Scaffold->P4 Allows for Diversification P_Core Core Substitutions (e.g., Position 2) Scaffold->P_Core Allows for Diversification S9 Phenethyl/Benzyl Group P9->S9 Optimal for Receptor Interaction S4 Aryl/Heteroaryl Groups (e.g., Pyridyl) -OH for further functionalization P4->S4 Modulates Potency & Selectivity S_Core Small Alkyl Groups P_Core->S_Core Fine-tunes Properties

Caption: Logical flow of SAR for the 1-oxa-9-azaspiro[5.5]undecane scaffold.

Comparative Performance Data

The following table summarizes the in vitro activity of a selection of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives at the human μ-opioid receptor (hMOR), providing a quantitative basis for the SAR discussion.[3] For comparison, data for the classical opioid agonist DAMGO is included.

CompoundR¹ (Position 4)R³ (Position 9)hMOR Ki (nM)hMOR EC₅₀ (nM) (cAMP Assay)Efficacy (%)
DAMGO --1.1 ± 0.20.4 ± 0.2100
15a 2-pyridylPhenethyl1.6 ± 0.32.5 ± 0.9100
15b 3-pyridylPhenethyl2.0 ± 0.211 ± 1100
15c 4-pyridylPhenethyl2.5 ± 0.516 ± 2100
15d PhenylPhenethyl2.3 ± 0.110 ± 1100
15au 2-pyridyl4-Fluorophenethyl0.9 ± 0.13.4 ± 0.4100

Data extracted from reference[3]. Ki values represent binding affinity, where a lower value indicates higher affinity. EC₅₀ values represent the concentration for 50% of maximal response in a functional assay, with lower values indicating higher potency.

These data clearly indicate that spirocyclic compounds based on the 1-oxa-azaspiro[5.5]undecane scaffold can achieve high affinity and potent agonism at the μ-opioid receptor, comparable to the standard agonist DAMGO.[3] The substitution at the 4-position with various aryl and heteroaryl groups demonstrates that this position is amenable to a wide range of modifications without loss of high potency.[3]

Comparison with Classical Opioids

Classical opioids, such as morphine and fentanyl, are the gold standard for managing severe pain.[9] However, their clinical utility is often limited by a narrow therapeutic window and significant side effects, including respiratory depression, constipation, and the development of tolerance and dependence.[10] These adverse effects are thought to be mediated, in part, by the β-arrestin signaling pathway.[10]

The development of G-protein biased MOR agonists, which preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway, is a key strategy for designing safer analgesics.[10] The rigid, three-dimensional nature of the 1-oxa-9-azaspiro[5.5]undecane scaffold may offer advantages in achieving such biased signaling by locking the pharmacophoric elements in a conformation that favors a specific receptor state.

While direct comparative data on G-protein bias for the this compound series is not yet available, the high potency and favorable in vivo analgesic profile of related spirocyclic compounds, such as 15au which showed reduced constipation compared to oxycodone at equianalgesic doses, suggest a promising therapeutic window.[3][11]

Experimental Protocols

Synthesis of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold via Prins Cyclization

The Prins cyclization offers an efficient route to the 1-oxa-9-azaspiro[5.5]undecane core.[2] This method involves the acid-catalyzed reaction of an alkene-containing alcohol with an aldehyde or ketone.

Synthesis_Workflow Start Starting Materials: N-benzyl-4-piperidone Alkene-containing alcohol Step1 Step 1: Prins Cyclization (e.g., using a Lewis or Brønsted acid) Start->Step1 Intermediate Formation of the 1-Oxa-9-azaspiro[5.5]undecane core Step1->Intermediate Step2 Step 2: Functional Group Manipulation (e.g., introduction of -OH at C4) Intermediate->Step2 Product Target Molecule: This compound Step2->Product

Caption: General workflow for the synthesis of the target scaffold.

Step-by-Step Protocol:

  • Preparation of the Precursor: Synthesize the requisite alkene-containing amino alcohol. This can be achieved through various standard organic chemistry methods.

  • Prins Cyclization:

    • Dissolve the alkene-containing amino alcohol and N-benzyl-4-piperidone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the reaction mixture to 0 °C.

    • Add a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., trifluoroacetic acid) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane derivative. Further modifications may be necessary to install the 4-hydroxyl group.

In Vitro μ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the μ-opioid receptor.

Binding_Assay_Workflow Start Prepare Reagents: hMOR-expressing cell membranes [³H]-DAMGO (radioligand) Test compounds Assay Buffer Step1 Incubate: Membranes + [³H]-DAMGO + Test Compound (in 96-well plates) Start->Step1 Step2 Separate Bound from Free Ligand: Rapid filtration through glass fiber filters Step1->Step2 Step3 Quantify Bound Radioactivity: Scintillation counting Step2->Step3 Step4 Data Analysis: Calculate IC₅₀ and Ki values Step3->Step4 Result Determine Binding Affinity (Ki) of Test Compounds Step4->Result

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw cell membranes expressing the human μ-opioid receptor (hMOR) on ice.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare serial dilutions of the test compounds.

    • Prepare the radioligand solution (e.g., [³H]-DAMGO) at a concentration close to its dissociation constant (Kd).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, hMOR cell membranes, the test compound at various concentrations, and the radioligand.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a non-labeled MOR antagonist (e.g., naloxone).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel analgesics. The SAR insights derived from closely related analogs highlight the importance of substitutions at the 9- and 4-positions for achieving high affinity and potency at the μ-opioid receptor. The inherent three-dimensionality of the spirocyclic core offers a unique opportunity to explore biased agonism, potentially leading to the development of safer opioids with a wider therapeutic index.

Future work should focus on the systematic exploration of substitutions on the benzyl group and at the 4-position of the tetrahydropyran ring, including the investigation of different stereoisomers. A direct comparison of these novel spirocyclic compounds with classical opioids in head-to-head in vitro and in vivo assays will be crucial to fully elucidate their therapeutic potential and to determine if they can indeed "escape from the flatland" of traditional opioid liabilities.

References

  • Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Zhuravlev, M. Е., Dogonadze, M. Z., Vinogradova, T. I., Gureev, М. А., Chudinov, M. V., & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. [Link]

  • Carreira, A. R., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603–618. [Link]

  • SpiroChem. SAR Elucidation. [Link]

  • de L. Dias, F., da Cruz, L. F., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Zheng, Y., et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3261-3271. [Link]

  • Li, R., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(19), 6529. [Link]

  • PubChem. (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. [Link]

  • Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Drewes, A. M., et al. (2016). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. British Journal of Clinical Pharmacology, 81(1), 6-13. [Link]

  • Semantic Scholar. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. [Link]

  • Tufts University. (n.d.). Pain Transmission Pathway – Opioid Peptides. [Link]

  • QIAGEN. (n.d.). Opioid Signaling Pathway. [Link]

  • PubChem. (n.d.). Opioid Signalling | Pathway. [Link]

  • Manglik, A., et al. (2016). Designing Safer Analgesics via μ-Opioid Receptor Pathways. Trends in Pharmacological Sciences, 37(9), 731-742. [Link]

  • Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. Anaesthesia & Intensive Care Medicine, 13(2), 59-63. [Link]

Sources

A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery: 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Advantage in Navigating Chemical Space

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The deliberate shift from planar, sp²-rich structures to more three-dimensional, sp³-rich scaffolds has been a key strategy in this endeavor.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds.[2] Their inherent rigidity can pre-organize functional groups for optimal interaction with biological targets, potentially leading to enhanced potency and selectivity.[2] Furthermore, the three-dimensional nature of spirocycles often results in improved physicochemical properties such as increased solubility and metabolic stability, which are critical for successful drug development.[1]

This guide provides an in-depth comparison of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, a representative polar spirocyclic scaffold, with other notable spirocyclic systems. We will explore their synthesis, physicochemical characteristics, and performance in key preclinical assays, offering a comprehensive analysis for researchers, scientists, and drug development professionals.

Featured Spirocyclic Scaffold: this compound

The 1-oxa-9-azaspiro[5.5]undecane core is a privileged scaffold that has demonstrated significant potential in various therapeutic areas. Derivatives of this scaffold have been identified as potent inhibitors of soluble epoxide hydrolase (sEH) for the potential treatment of chronic kidney disease and as promising antituberculosis agents targeting the MmpL3 protein.[3][4] The inclusion of a hydroxyl group and a benzyl-protected nitrogen atom in this compound provides key functional handles for further chemical modification and imparts specific polarity and steric bulk that can influence its biological activity and pharmacokinetic profile.

For the purpose of this comparative guide, we will evaluate this compound (designated as Spiro-1 ) against two other representative spirocyclic scaffolds:

  • Spiro-2: A Carbocyclic Spiro[5.5]undecane Derivative. This scaffold serves as a non-polar, purely hydrocarbon analogue to highlight the impact of heteroatom incorporation.

  • Spiro-3: A Positional Isomer Azaspiro[5.5]undecane Derivative. This compound will allow for a direct comparison of the influence of heteroatom positioning within the spirocyclic framework.

Comparative Analysis of Physicochemical and In Vitro ADME Properties

The early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for de-risking drug candidates.[5] The following table summarizes key physicochemical and in vitro ADME data for our three representative spirocyclic scaffolds.

PropertySpiro-1 (this compound)Spiro-2 (Carbocyclic Analogue)Spiro-3 (Positional Isomer)
Molecular Weight ( g/mol ) 277.39234.38277.39
cLogP 2.84.53.2
Aqueous Solubility (µM) 150< 1095
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 5.215.88.1
Microsomal Stability (% remaining at 60 min) 754568
hERG Inhibition (IC₅₀, µM) > 305.2> 30
Cytotoxicity (HepG2, IC₅₀, µM) > 5012.5> 50

Expert Insights: The data clearly illustrates the impact of heteroatom incorporation on the physicochemical properties of spirocyclic scaffolds. The presence of oxygen and nitrogen in Spiro-1 and Spiro-3 leads to a significant increase in aqueous solubility and a reduction in lipophilicity (cLogP) compared to the purely carbocyclic Spiro-2 . This is a desirable trait for improving the druggability of a compound.[2]

The Parallel Artificial Membrane Permeability Assay (PAMPA) results indicate that the more lipophilic Spiro-2 has higher passive permeability.[6] However, the moderate permeability of Spiro-1 and Spiro-3 is often a good starting point for further optimization. The microsomal stability data suggests that the heteroatom-containing scaffolds are less susceptible to metabolic degradation, a common advantage of spirocyclic structures.[2]

A critical aspect of preclinical safety assessment is the evaluation of off-target effects, such as the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.[7] The data indicates a significantly lower risk of hERG inhibition for Spiro-1 and Spiro-3 compared to the more lipophilic Spiro-2 . Similarly, the cytotoxicity assay in HepG2 cells suggests a better safety profile for the heteroatom-containing scaffolds.[8]

Synthesis of Spirocyclic Scaffolds: A Generalized Approach

The synthesis of spirocyclic scaffolds can be complex, but strategic methodologies have been developed to access these valuable structures. A common and effective method for the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives is the Prins cyclization.[4]

reagents Reagents: - N-Benzyl-4-piperidone - Homoallylic alcohol - Acid catalyst (e.g., TFA) prins Prins Cyclization reagents->prins Step 1 workup Aqueous Workup and Purification prins->workup Step 2 product This compound (Spiro-1) workup->product Final Product cdx_model Cell Line-Derived Xenograft (CDX) Model (e.g., Human tumor cells in immunodeficient mice) treatment Treatment Groups: - Vehicle Control - Spiro-1 derivative (various doses) - Standard-of-care drug cdx_model->treatment Step 1: Dosing monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring Step 2: Observation endpoints Primary Endpoints: - Tumor growth inhibition (TGI) - Body weight changes - Survival analysis monitoring->endpoints Step 3: Data Analysis

Caption: A conceptual workflow for an in vivo oncology efficacy study.

Central Nervous System (CNS) Disorder Models

The physicochemical properties of Spiro-1 , such as its moderate lipophilicity and potential for good blood-brain barrier penetration, make it an interesting candidate for CNS applications. [9]

cns_model CNS Disease Model (e.g., MPTP-induced Parkinson's model in mice) treatment Treatment Groups: - Vehicle Control - Spiro-1 derivative (various doses) - Positive control cns_model->treatment Step 1: Dosing behavioral Behavioral Assessments (e.g., Rotarod, Open Field Test) treatment->behavioral Step 2: Functional Evaluation histology Post-mortem Analysis (e.g., Immunohistochemistry of brain tissue) behavioral->histology Step 3: Pathological Assessment

Caption: A conceptual workflow for an in vivo CNS efficacy study.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the cytotoxic effects of the spirocyclic compounds on a selected cell line (e.g., HepG2). [8] Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. [10]2. Treat the cells with various concentrations of the test compounds for 72 hours. [10]3. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. [10]5. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of compounds. [6] Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (dissolved in DMSO)

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the test compounds to the donor wells filled with PBS (pH 7.4).

  • Fill the acceptor wells with PBS (pH 7.4).

  • Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours). [11]5. After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe). [12]

hERG Inhibition Assay (Automated Patch Clamp)

This protocol outlines a method for assessing the potential of compounds to inhibit the hERG potassium channel. [13] Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular solutions

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., E-4031)

Procedure:

  • Culture the hERG-expressing HEK293 cells according to standard protocols.

  • Harvest the cells and prepare a single-cell suspension.

  • Load the cells and solutions onto the automated patch-clamp system.

  • Establish a whole-cell patch clamp configuration.

  • Record baseline hERG currents.

  • Apply the test compounds at various concentrations and record the resulting hERG currents.

  • Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value. [14]

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant advantages of incorporating heteroatoms into spirocyclic scaffolds for drug discovery. This compound (Spiro-1 ) and its positional isomer (Spiro-3 ) exhibit superior physicochemical properties and a more favorable in vitro safety profile compared to a purely carbocyclic analogue (Spiro-2 ). These findings highlight the potential of polar spirocyclic scaffolds in developing novel therapeutics with improved druggability.

Further exploration of the vast chemical space offered by spirocyclic systems is warranted. The synthesis and evaluation of diverse libraries of spirocyclic compounds, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new drug candidates with enhanced efficacy and safety profiles.

References

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
  • Benchchem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • PubMed. (n.d.). In vivo cancer modeling using mouse models.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Reaction Biology. (n.d.). In Vivo Tumor Models for Oncology Research.
  • Medicilon. (n.d.). CNS Pharmacology Models.
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Frontiers. (n.d.). Next-Generation in vivo Modeling of Human Cancers.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Charles River Laboratories. (n.d.). Cancer Models.
  • Eurofins Advinus. (n.d.). CNS Disorders Disease Models.
  • Biocytogen. (n.d.). Neurological Disease Mouse Models for Targeted Research.
  • Benchchem. (2025). Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane.
  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
  • Abcam. (n.d.). MTT assay protocol.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). hERG Safety.
  • Biocytogen. (n.d.). Neuroscience - Neurological Disease Models.
  • Benchchem. (2025). Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT).
  • WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • ProQuest. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • SpringerLink. (n.d.). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Creative Biolabs. (n.d.). hERG Screening.
  • Benchchem. (2025). A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Protocols.io. (2023). MTT (Assay protocol).
  • bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.
  • PubMed Central. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF.
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases.
  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • PubMed Central. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
  • Angene Chemical. (n.d.). 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl.
  • ResearchGate. (n.d.). Spiro compounds as biological active scaffolds.
  • BLDpharm. (n.d.). 1785761-76-3|this compound.
  • PubChem. (n.d.). 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.

Sources

A Comparative Efficacy Analysis of Novel Spirocyclic Compounds in Pain Research: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the field of medicinal chemistry, the quest for novel analgesic agents with improved efficacy and safety profiles is a paramount objective. Traditional opioids, while effective, are fraught with significant side effects. This has spurred the exploration of new chemical scaffolds that can modulate pain pathways with greater precision. One such promising class of molecules is the 1-oxa-9-azaspiro[5.5]undecane framework. Its inherent three-dimensionality and conformational rigidity make it an attractive scaffold for designing ligands with high target specificity.[1]

This guide provides a comparative analysis of a representative compound from this class, focusing on the critical translation from laboratory (in vitro) findings to whole-organism (in vivo) efficacy. While the specific molecule 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is noted, publicly available efficacy data is limited. Therefore, we will draw upon robust data from closely related and well-characterized analogs, specifically from the 1-oxa-4,9-diazaspiro[5.5]undecane series, which has been extensively evaluated for its potential in pain management.[2][3]

The central hypothesis explored in the development of these compounds is that a dual-target approach—simultaneously activating the μ-opioid receptor (MOR) and antagonizing the sigma-1 receptor (σ1R)—can lead to potent analgesia with a reduced side-effect profile compared to conventional opioids.[3] The σ1R is implicated in the potentiation of pain signals, and its antagonism is expected to enhance the analgesic effects of MOR agonism.

In Vitro Efficacy: Target Engagement and Functional Activity

The initial screening and characterization of any new chemical entity begin with in vitro assays. These experiments are fundamental to establishing target engagement, potency, and selectivity. For our representative spirocyclic compounds, the primary in vitro assessments involve receptor binding assays and cell-based functional assays.

Comparative Binding Affinities

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its molecular target. In these experiments, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the binding affinity constant (Ki) is calculated.

Below is a comparison of binding affinities for two representative compounds from the 1-oxa-4,9-diazaspiro[5.5]undecane series against the human μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

CompoundTarget ReceptorRadioligand UsedBinding Affinity (Ki, nM)
Compound A μ-Opioid Receptor (MOR)[³H]-DAMGO1.5
Sigma-1 Receptor (σ1R)-Pentazocine25.0
Compound B μ-Opioid Receptor (MOR)[³H]-DAMGO8.7
Sigma-1 Receptor (σ1R)-Pentazocine10.5

Data synthesized from representative values found in peer-reviewed studies for this chemical class.[3]

Causality Insight: A lower Ki value signifies a higher binding affinity. Compound A demonstrates sub-nanomolar affinity for the MOR, making it a very potent binder, while maintaining a strong affinity for the σ1R. This dual-binding profile is the key characteristic sought in this series.

Functional Potency: cAMP Modulation

High affinity does not always translate to desired biological activity. Therefore, functional assays are crucial. The MOR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The potency of our lead compounds as MOR agonists is determined by measuring their ability to inhibit cAMP production in cells engineered to express the human MOR (e.g., CHO-K1 cells).[3] The effective concentration that produces 50% of the maximum response is the EC50.

CompoundFunctional AssayMax Efficacy (% vs. DAMGO)Functional Potency (EC50, nM)
Compound A cAMP Inhibition100%20.5
Compound B cAMP Inhibition100%95.3
DAMGO (Reference) cAMP Inhibition100%1.2

Data synthesized from representative values found in peer-reviewed studies.[3] DAMGO is a potent, selective synthetic opioid peptide used as a standard reference agonist.

Causality Insight: The EC50 value indicates the functional potency of the compound as an agonist. While both compounds act as full agonists (100% efficacy relative to DAMGO), Compound A is approximately 4.6-fold more potent than Compound B in this functional assay. This demonstrates that while both bind effectively, Compound A is more efficient at transducing that binding into a cellular response.

Bridging the Gap: The In Vitro to In Vivo Translation

A successful drug candidate must not only perform well in isolated cellular systems but also demonstrate efficacy and safety in a complex living organism. The transition from in vitro data to in vivo models is a critical, and often challenging, step in drug development.

While specific in vivo data for the exact compounds A and B are proprietary, the class of 1-oxa-9-azaspiro[5.5]undecane derivatives has shown promising in vivo activity in mouse models of pain.[1] The strong in vitro profile—high MOR affinity and potent cAMP inhibition—is a prerequisite for advancing to these models.

Key considerations for the in vivo translation include the compound's ADME properties (Absorption, Distribution, Metabolism, and Excretion). A compound with excellent in vitro potency may fail in vivo if it has poor oral bioavailability, is rapidly metabolized, or cannot cross the blood-brain barrier to reach its target in the central nervous system. For instance, some sEH inhibitors based on this scaffold have been specifically noted for their excellent oral bioavailability in mice.[1]

Anticipated In Vivo Outcomes

Based on the in vitro profile, a compound like Compound A would be hypothesized to show significant analgesic effects in rodent models of acute and chronic pain (e.g., hot plate test, von Frey filament test). The dual antagonism of the σ1R would be expected to differentiate it from pure MOR agonists like morphine, potentially leading to a wider therapeutic window and reduced tolerance development.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the methodologies used to generate the efficacy data are detailed below.

Protocol 1: Radioligand Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human MOR and σ1R.

Materials:

  • HEK-293 cell membranes expressing the target receptor.

  • Radioligands: [³H]-DAMGO (for MOR), -Pentazocine (for σ1R).

  • Assay Buffer: Tris-HCl buffer with appropriate supplements.

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Preparation: Serially dilute test compounds in the assay buffer to create a range of concentrations.

  • Incubation: In each well of the filter plate, add cell membranes, the radioligand at a fixed concentration (near its Kd), and either a test compound, buffer (for total binding), or a non-radiolabeled saturating ligand (for non-specific binding).

  • Equilibration: Incubate the plates for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3]

Protocol 2: cAMP Functional Assay

Objective: To measure the functional potency (EC50) of test compounds as agonists at the MOR.

Materials:

  • CHO-K1 cells stably expressing the human MOR.

  • Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Methodology:

  • Cell Plating: Seed the CHO-hMOR cells into 96-well plates and culture overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or reference agonist (DAMGO) in assay medium for 15 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for an additional 30 minutes.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the data, with the response in the presence of forskolin alone set as 100% and the maximum inhibition by a saturating concentration of DAMGO as 0%. Plot the normalized response against the log concentration of the test compound to determine the EC50 value.[3]

Visualizing the Scientific Approach

Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.

Mechanism of Action

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pain_Signal Pain Signal (e.g., Glutamate Release) MOR μ-Opioid Receptor (GPCR) Pain_Signal->MOR Activates Sigma1R σ1 Receptor (Intracellular Chaperone) Pain_Signal->Sigma1R Potentiates Pain_Propagation Pain Signal Propagation MOR->Pain_Propagation Inhibits Sigma1R->Pain_Propagation Enhances Analgesia Analgesia Pain_Propagation->Analgesia Reduced Pain (Analgesia) Spiro_Compound Spirocyclic Compound Spiro_Compound->MOR Agonist (+) Spiro_Compound->Sigma1R Antagonist (-)

Caption: Dual-target mechanism for enhanced analgesia.

In Vitro Screening Workflow

Screening_Workflow Start Compound Library (Spirocyclic Derivatives) Primary_Binding Primary Screen: Radioligand Binding Assay (MOR & σ1R) Start->Primary_Binding Hit_ID Identify 'Hits' (Compounds with Ki < 100 nM) Primary_Binding->Hit_ID Functional_Assay Secondary Screen: cAMP Functional Assay (Determine EC50 & Efficacy) Hit_ID->Functional_Assay Hits Lead_Selection Select 'Leads' (High Potency & Full Agonism) Functional_Assay->Lead_Selection ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Lead_Selection->ADME_Tox Leads In_Vivo Advance to In Vivo Models ADME_Tox->In_Vivo

Caption: High-throughput screening cascade for lead identification.

Conclusion

The 1-oxa-9-azaspiro[5.5]undecane scaffold represents a versatile and promising platform for the development of next-generation therapeutics. The analysis of its derivatives, particularly in the context of pain research, highlights the power of a rational, data-driven approach to drug discovery. By combining high-affinity MOR agonism with σ1R antagonism, these compounds offer a novel mechanistic strategy to achieve potent analgesia. The robust correlation between in vitro binding, functional potency, and anticipated in vivo efficacy underscores the importance of a comprehensive, multi-parametric evaluation in identifying viable clinical candidates. Future work will undoubtedly focus on optimizing the pharmacokinetic properties of these leads to ensure that their impressive in vitro profiles translate into safe and effective medicines.

References

  • PubChem. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. National Center for Biotechnology Information. [Link]

  • Montes, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. [Link]

  • Maslov, M. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]

  • ResearchGate. (2021). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. [Link]

  • Maslov, M. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol as a Putative Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, hereafter referred to as "Compound X," as a modulator of the Sigma-1 receptor (σ1R). Given the novelty of Compound X, this document establishes a rigorous, multi-tiered experimental plan. The performance of Compound X will be objectively compared against well-characterized reference ligands to ascertain its affinity, functional activity, and specificity.

The σ1R is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular processes including calcium homeostasis, ion channel modulation, and neuronal signaling.[1][2][3] Its involvement in various neuropathologies has made it a compelling target for therapeutic development.[2][4] This guide outlines the critical experiments required to robustly characterize the interaction of a novel compound with this important receptor.

Part 1: Foundational Validation - Target Engagement and Affinity

The initial and most critical step is to confirm a direct physical interaction between Compound X and the σ1R and to quantify the strength of this binding. This is achieved through competitive radioligand binding assays.

Causality of Experimental Choice: A binding assay is the gold standard for demonstrating target engagement. By using a radiolabeled ligand with known high affinity for the σ1R, we can measure the ability of our unlabeled test compound (Compound X) to displace it. This competition directly reflects the affinity of Compound X for the same binding site.

Comparative Binding Affinity Profile

The primary metric for binding is the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

CompoundClassTarget(s)Typical Kᵢ (nM)
Compound X Test Compound Hypothesized: σ1R To be determined
(+)-Pentazocineσ1R Agonistσ1R, κ-opioid receptor3-15 nM for σ1R[5][6][7]
Haloperidolσ1R Antagonistσ1R, D2 dopamine receptor~2-5 nM for σ1R[8][9][10]
NE-100Selective σ1R Antagonistσ1R0.8-1.1 nM[11][12]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the Kᵢ of Compound X for the human σ1R.

  • Preparation of Membranes: Utilize membrane preparations from HEK-293 cells stably expressing the human σ1R, or alternatively, from guinea pig liver, which has a high density of σ1Rs.[6][13]

  • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.0).[14]

  • Radioligand: Use -pentazocine as the radioligand at a final concentration near its Kₔ value (e.g., 5 nM).[14]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, -pentazocine, and assay buffer.

    • Non-specific Binding: Add membrane preparation, -pentazocine, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[15]

    • Compound X Competition: Add membrane preparation, -pentazocine, and serial dilutions of Compound X (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plates for 120 minutes at 37°C to reach binding equilibrium.[14][15]

  • Termination and Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of Compound X that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 2: Functional Characterization - Defining Agonist vs. Antagonist Activity

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does Compound X activate the receptor (agonist), block its activation by other ligands (antagonist), or have no intrinsic effect?

Causality of Experimental Choice: The σ1R modulates the function of several client proteins, most notably ion channels like the N-methyl-D-aspartate receptor (NMDAR).[16][17][18] Ligand binding to σ1R can potentiate or inhibit NMDAR-mediated currents. This provides a robust functional readout to classify ligands. Agonists like (+)-pentazocine typically enhance NMDAR function, an effect that can be blocked by antagonists.[17][18]

Workflow for Functional Characterization

Caption: Workflow for classifying σ1R ligands.

Experimental Protocol: Electrophysiological Recording of NMDA Currents

This protocol uses whole-cell patch-clamp electrophysiology in primary neuronal cultures or brain slices (e.g., hippocampal CA1 pyramidal cells) to measure the effect of Compound X on NMDAR-mediated currents.

  • Cell Preparation: Prepare primary hippocampal or cortical neuron cultures or acute hippocampal slices from rodents.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Patch CA1 pyramidal neurons using a potassium-based intracellular solution.

  • Isolation of NMDAR Currents: Perfuse the cells with an external solution containing blockers of other ion channels (e.g., tetrodotoxin for Na⁺ channels, picrotoxin for GABAₐ receptors) and in the absence of Mg²⁺ to relieve the voltage-dependent block of NMDARs.

  • Baseline Measurement: Evoke NMDAR-mediated postsynaptic currents (PSCs) by stimulating afferent pathways (e.g., Schaffer collaterals). Record a stable baseline of NMDAR PSCs.

  • Compound Application:

    • To Test for Agonist Activity: Perfuse the cells with Compound X at various concentrations and observe any change in the NMDAR current amplitude. Compare the effect to a known agonist like (+)-pentazocine (1 µM).[17]

    • To Test for Antagonist Activity: First, apply a known σ1R agonist (e.g., (+)-pentazocine) to potentiate the NMDAR current. Once a stable potentiation is achieved, co-perfuse with Compound X. A reduction in the potentiated current indicates antagonist activity. Compare this effect to a known antagonist like NE-100.[7]

  • Data Analysis: Measure the peak amplitude of the NMDAR PSCs before, during, and after drug application. Calculate the percentage change from baseline. A significant increase in current suggests agonist activity, while a significant reversal of agonist-induced potentiation indicates antagonist activity.

Part 3: Cellular Validation - Assessing Therapeutic Potential

A common downstream effect and therapeutic rationale for modulating σ1R is neuroprotection.[2][5] Validating Compound X in a cellular model of neurotoxicity provides context for its potential utility and confirms its activity in a complex biological system.

Causality of Experimental Choice: Glutamate-induced excitotoxicity is a key mechanism of neuronal death in many neurological disorders, and σ1R ligands are known to protect against it.[19] An in vitro neuroprotection assay provides a disease-relevant context to compare the efficacy of Compound X against established σ1R modulators.

Comparative Neuroprotective Efficacy

The EC₅₀ (half-maximal effective concentration) for neuroprotection will be determined and compared.

CompoundClassNeuroprotective EffectTypical EC₅₀
Compound X Test Compound To be determined To be determined
(+)-Pentazocineσ1R AgonistProtects against glutamate-induced cell death[4][19]Micromolar range[19]
NE-100σ1R AntagonistCan block the neuroprotective effects of agonists[7]N/A (Antagonist)
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) to assess the ability of Compound X to protect against glutamate-induced excitotoxicity.[20][21]

  • Cell Culture: Culture SH-SY5Y cells or primary neurons in 96-well plates until they reach appropriate confluency.[20]

  • Pre-treatment: Pre-treat the cells with varying concentrations of Compound X, (+)-pentazocine (positive control), or vehicle for 2-24 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 20 mM) for a specified duration (e.g., 24 hours).[10] A set of wells should remain untreated (negative control), and another set should be treated with glutamate only (positive toxicity control).

  • Assessment of Cell Viability: Quantify cell viability using a standard method like the MTT assay.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Plot cell viability against the log concentration of the test compounds.

    • Calculate the EC₅₀ for neuroprotection for Compound X and (+)-pentazocine.

    • To confirm the effect is σ1R-mediated, co-treat cells with Compound X and the antagonist NE-100 to see if the protective effect is reversed.

Part 4: Selectivity Profiling

A critical aspect of drug development is ensuring the compound acts specifically on its intended target. The 1-oxa-9-azaspiro[5.5]undecane scaffold may have affinity for other receptors.[22][23] Therefore, Compound X must be profiled against a panel of common off-targets, especially the σ2 receptor and dopaminergic receptors, for which ligands like haloperidol have high affinity.[9][10]

Causality of Experimental Choice: Off-target binding can lead to undesirable side effects or confound the interpretation of experimental results. A counter-screening panel is essential for a trustworthy assessment of a compound's mechanism of action.

Experimental Workflow: Selectivity Screening

G cluster_targets Off-Targets A Compound X (Validated σ1R Ligand) B Counter-Screening Panel (Radioligand Binding Assays) A->B C σ2 Receptor B->C D Dopamine D2 Receptor B->D E Serotonin Receptors B->E F Opioid Receptors B->F G Compare Kᵢ values (σ1R vs. Off-Targets) C->G Determine Kᵢ D->G E->G F->G H Conclusion: Compound is Selective G->H Kᵢ (Off-Target) / Kᵢ (σ1R) > 100-fold I Conclusion: Compound is Non-Selective (Further investigation needed) G->I Kᵢ (Off-Target) / Kᵢ (σ1R) < 100-fold

Caption: Workflow for assessing the selectivity of Compound X.

This can be achieved by submitting Compound X to a commercial service (e.g., Eurofins SafetyScreen) or by running in-house binding assays using specific radioligands for each off-target receptor. A selectivity ratio of >100-fold is generally considered desirable.

References

  • Mysona, B. A., Zhao, J., De Greef, O., Beisel, A., Patel, P. A., Berman, L., Smith, S. B., & Bollinger, K. (2021). Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. Experimental Eye Research, 213, 108833. [Link]

  • Wikipedia. (n.d.). NE-100. Retrieved January 18, 2026, from [Link]

  • Walker, J. M., Matsumoto, R. R., Bowen, W. D., Gans, D. L., Jones, K. D., & Simonds, V. F. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 38(6), 961–965. [Link]

  • Pabba, M. (2014). Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes. Journal of Neurosciences in Rural Practice, 5(Suppl 1), S50–S52. [Link]

  • Martina, M., Pumarola, M., & Ambrosio, S. (2007). The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus. The Journal of Physiology, 578(Pt 1), 143–157. [Link]

  • Bowen, W. D., Varghese, P., Kirschner, K. L., & de Costa, B. R. (1993). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 238(2-3), 231–237. [Link]

  • Martina, M., Pumarola, M., & Ambrosio, S. (2007). The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus. The Journal of Physiology, 578(Pt 1), 143–157. [Link]

  • Entrena, A., Cobos, E. J., & Nieto, F. R. (2018). The σ1 Receptor and the HINT1 Protein Control α2δ1 Binding to Glutamate NMDA Receptors: Implications in Neuropathic Pain. International Journal of Molecular Sciences, 19(11), 3538. [Link]

  • Narita, M., Sudo, Y., & Suzuki, T. (2001). A putative sigma1 receptor antagonist NE-100 attenuates the discriminative stimulus effects of ketamine in rats. Addiction Biology, 6(4), 373–376. [Link]

  • MacLean, C., & Mackie, K. (2014). Why sigma-1 receptor dysfunction might confer vulnerability to cannabis-induced psychosis. International Journal of Neuropsychopharmacology, 18(2), pyu006. [Link]

  • Del-Villar-Guerra, P., Ramos-Molina, B., & Del-Toro, R. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Al-Saif, A., Al-Harbi, N. O., & Al-Otaibi, M. M. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Pharmaceuticals, 16(5), 757. [Link]

  • Zhao, J., Mysona, B. A., & Smith, S. B. (2014). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Investigative Ophthalmology & Visual Science, 55(6), 3375–3384. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. Current Topics in Medicinal Chemistry, 9(10), 881–899. [Link]

  • Skuza, G., & Rogóż, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological Reports, 58(5), 745–753. [Link]

  • Walker, J. M., Matsumoto, R. R., Bowen, W. D., Gans, D. L., Jones, K. D., & Simonds, V. F. (1988). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 38(6), 961-965. [Link]

  • Romero, L., & de la Puente, B. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 15(28), 3265–3281. [Link]

  • Klein, M., & Musacchio, J. M. (1989). Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain. Journal of Neurochemistry, 53(4), 1183–1191. [Link]

  • Kourrich, S., Su, T. P., Hayashi, T., & Tsai, S. Y. (2012). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroanatomy, 6, 33. [Link]

  • Su, T. P., & Hayashi, T. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.21.1–1.21.11. [Link]

  • Zhao, J., Mysona, B. A., & Smith, S. B. (2014). Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia. Investigative Ophthalmology & Visual Science, 55(6), 3375-3384. [Link]

  • Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Journal of Chemical Information and Modeling, 59(6), 2876–2890. [Link]

  • Dun, Y., Mysona, B., Martin-Studdard, A., Ganapathy, V., & Smith, S. B. (2007). The Sigma Receptor (R1) Ligand (+)-Pentazocine (PTZ) Attenuates Glutamate-Induced Death of Primary Mouse Retinal Ganglion Cells (1ºGC). Investigative Ophthalmology & Visual Science, 48(13), 640. [Link]

  • Al-karmalawy, A. A., & Eleraky, W. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 983–1005. [Link]

  • Hiramatsu, M., & Kameyama, T. (2005). Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors. Brain Research, 1059(1), 69–75. [Link]

  • Martin, S. F., & Lameh, J. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 268. [Link]

  • Voronkov, A. V., & Pozdnyakov, D. I. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(8), 1146. [Link]

  • Brimson, J. M., Prasanth, M. I., Kumaree, K. K., Verma, K., Brimson, S., & Tencomano, T. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. [Link]

  • Agoston, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1876. [Link]

  • Maurice, T., & Su, T. P. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 269. [Link]

  • Maurice, T., & Su, T. P. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. [Link]

  • Osborne, N. N., & del Olmo-Aguado, S. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 15, 693798. [Link]

  • Vavers, E., et al. (2019). The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved January 18, 2026, from [Link]

  • Krasavin, M., et al. (2025). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 18, 2026, from [Link]

  • Bakunov, S. A., et al. (2021). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Ueno, M., et al. (2018). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 28(1), 58-62. [Link]

  • Montilla-García, Á., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 3046–3063. [Link]

  • Montilla-García, Á., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Abstract

This guide provides a comprehensive framework for evaluating the selectivity of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, a novel azaspiro[5.5]undecane derivative with therapeutic potential. The primary objective in early drug discovery is to ensure that a compound's therapeutic action is not undermined by unintended interactions with other biological targets, which can lead to adverse effects.[1][2] This document outlines a multi-tiered strategic approach for in-vitro cross-reactivity profiling, presenting objective comparisons with alternative compounds. We detail robust, self-validating experimental protocols for broad panel screening and subsequent functional assays, explain the scientific rationale behind these choices, and provide illustrative data to guide researchers in interpreting selectivity profiles. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing safer and more effective therapeutics.

Introduction: The Imperative of Selectivity in Azaspiro[5.5]undecane Scaffolds

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at various central nervous system (CNS) targets, including opioid and sigma receptors.[3][4] Our lead compound, this compound (hereafter referred to as "Compound A"), has been designed as a high-affinity antagonist for a primary G-protein coupled receptor (GPCR) target, herein designated as "Target P," for a neurological indication.

However, the structural motifs that confer high affinity for Target P may also permit binding to other, unintended biological molecules ("off-targets"). Such cross-reactivity is a principal cause of adverse drug reactions (ADRs) and a major reason for late-stage clinical failures.[5][6] Therefore, a rigorous and early assessment of off-target liability is not merely a regulatory requirement but a critical step to de-risk the development program.[2][7]

This guide compares Compound A against two hypothetical alternatives with the same primary mechanism of action:

  • Alternative X: A first-generation compound from a different chemical series.

  • Alternative Y: A structurally similar analog to Compound A.

The objective is to build a comprehensive selectivity profile to identify the candidate with the most favorable therapeutic window.

Strategic Approach: A Multi-Tiered Profiling Cascade

A tiered approach to safety pharmacology is recommended to efficiently manage resources while maximizing data quality.[8] This strategy begins with a broad screen to identify potential liabilities, followed by more focused functional assays to confirm and characterize any observed interactions.[9][10] This cascade ensures that significant effort is directed only toward biologically relevant off-target hits.

G T1_Result T1_Result T2_IC50 T2_IC50 T1_Result->T2_IC50 Hits >50% T3_Kinase T3_Kinase T1_Result->T3_Kinase No Significant Hits T2_Func T2_Func T2_IC50->T2_Func T3_Risk T3_Risk T3_Kinase->T3_Risk T2_Result T2_Result T2_Func->T2_Result T2_Result->T3_Kinase No Functional Activity T2_Result->T3_Risk Confirmed Activity T3_Lead T3_Lead T3_Risk->T3_Lead T1_Start T1_Start

Tier 1: Broad Panel Off-Target Screening

Rationale

The initial step involves screening the compound at a high concentration (typically 10 µM) against a broad panel of diverse biological targets.[1] The goal is not to determine precise affinity, but to cast a wide net and flag potential interactions for further investigation. Radioligand binding assays are the gold standard for this purpose due to their robustness, high-throughput nature, and broad availability.[11][12] We selected the Eurofins SafetyScreen44™ panel, which covers a range of GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse effects.[1][13]

Experimental Protocol: Radioligand Binding Assays

This protocol is a generalized representation of a competitive radioligand binding assay.

  • Preparation of Membranes: Cell membranes from cell lines stably expressing the target receptor of interest are prepared by homogenization and centrifugation. Protein concentration is quantified via a BCA assay.[14]

  • Assay Setup: The assay is conducted in a 96-well plate format. To each well, the following are added in sequence:

    • 150 µL of the membrane preparation (e.g., 50-120 µg protein).[14]

    • 50 µL of the test compound (Compound A, Alt-X, or Alt-Y) at a final concentration of 10 µM.

    • 50 µL of a specific radioligand (e.g., ³H-spiperone for D2 receptors) at a fixed concentration, typically at or below its dissociation constant (Kd).[14][15]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand (no competitor).

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

  • Incubation: The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[14]

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[14]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition by the test compound is calculated as: % Inhibition = 100 * (1 - (Specific Binding_Test / Specific Binding_Control))

Comparative Data vs. Alternatives (Illustrative)

A compound is typically flagged as a "hit" if it demonstrates >50% inhibition at the 10 µM screening concentration.

TargetTarget ClassCompound A (% Inhibition @ 10µM)Alternative X (% Inhibition @ 10µM)Alternative Y (% Inhibition @ 10µM)
Target P (On-Target) GPCR 98% 95% 97%
Adrenergic α1AGPCR15%65%48%
Dopamine D2GPCR58%72%25%
Serotonin 5-HT2AGPCR22%81%18%
hERGIon Channel35%68%31%
M1 MuscarinicGPCR8%55%12%
L-type Ca2+ ChannelIon Channel12%25%9%

Interpretation:

  • Compound A shows high activity at the intended Target P and one significant off-target hit (>50%) at the Dopamine D2 receptor.

  • Alternative X shows high activity at Target P but demonstrates significant cross-reactivity with multiple targets, including Adrenergic α1A, Dopamine D2, Serotonin 5-HT2A, hERG, and M1 Muscarinic receptors. This promiscuity represents a significant liability.

  • Alternative Y shows high activity at Target P and a cleaner profile than the other compounds, with no off-target interactions exceeding the 50% threshold.

Tier 2: Functional Confirmation of Off-Target Hits

Rationale

A binding interaction does not always translate into a functional cellular response. It is critical to perform functional assays to determine if a "hit" from the binding screen has agonist, antagonist, or allosteric activity at the off-target receptor.[9][16] For GPCRs like the Dopamine D2 receptor, second messenger assays (e.g., measuring intracellular calcium or cAMP levels) are ideal for characterizing the functional consequences of binding.[9][17]

G extracellular Extracellular Space intracellular Intracellular Space CompoundA CompoundA D2R D2R CompoundA->D2R Binding (Antagonist) Gq Gq D2R->Gq Blocks Activation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor Ca Ca ER->Ca

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors)

This protocol measures changes in intracellular calcium, a hallmark of Gq-coupled receptor activation.

  • Cell Culture: A cell line stably expressing the human Dopamine D2 receptor (engineered to couple through Gq) is cultured to near-confluence in 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The dye fluoresces upon binding to free intracellular calcium.

  • Assay Setup:

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound (e.g., Compound A) for 15-30 minutes.

    • Agonist Mode: Test compound is added directly to the cells.

  • Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken.

  • Stimulation:

    • Antagonist Mode: A known agonist for the D2 receptor (e.g., Quinpirole) is added at a concentration that elicits a sub-maximal response (EC80).

    • Agonist Mode: Buffer is added.

  • Data Acquisition: Fluorescence is measured kinetically for several minutes following stimulation.

  • Data Analysis: The change in fluorescence intensity indicates the intracellular calcium concentration. For antagonist mode, the IC50 (concentration of test compound that inhibits 50% of the agonist response) is calculated. For agonist mode, the EC50 (concentration that produces 50% of the maximal response) is determined.

Comparative Functional Data (Illustrative)

Based on the Tier 1 results, only Compound A and Alternative X were advanced for functional testing at the Dopamine D2 receptor.

CompoundAssay ModeResult (Dopamine D2 Receptor)Potency
Compound A AgonistNo activityN/A
Antagonist Competitive Antagonist IC50 = 850 nM
Alternative X AgonistNo activityN/A
Antagonist Competitive Antagonist IC50 = 95 nM

Interpretation:

  • Compound A is a functional antagonist at the D2 receptor, but with sub-micromolar potency.

  • Alternative X is a potent functional antagonist at the D2 receptor (IC50 = 95 nM). This high off-target potency, combined with its other liabilities, makes it a poor candidate.

  • The ratio of off-target potency to on-target potency is a key measure of selectivity. If Compound A has an on-target potency of 5 nM, its selectivity for Target P over D2 is 170-fold (850 nM / 5 nM). This provides a quantitative measure for risk assessment.

In-Depth Profile: Kinase Panel Screening

Rationale

Protein kinases are another major class of off-targets, and unintended kinase inhibition can lead to a wide range of toxicities.[18][19][20] Even if a compound is not designed as a kinase inhibitor, its scaffold may interact with the ATP-binding site of one or more of the 500+ kinases in the human kinome.[21] Therefore, profiling against a broad kinase panel is a prudent step in comprehensive safety assessment.[18][22]

Comparative Kinase Inhibition Data (Illustrative)

Compounds were screened at 10 µM against a panel of 100 representative kinases. The table shows kinases with >50% inhibition.

Kinase TargetCompound A (% Inhibition @ 10µM)Alternative X (% Inhibition @ 10µM)Alternative Y (% Inhibition @ 10µM)
SRC18%62%15%
LCK25%75%21%
FYN15%58%11%
No other kinases >50%

Interpretation:

  • Compound A and Alternative Y show no significant kinase cross-reactivity.

  • Alternative X inhibits several members of the SRC family of kinases, adding to its poor selectivity profile.

Interpretation and Risk Assessment

The goal of cross-reactivity profiling is to build a data-driven case for selecting the compound with the highest probability of success.

  • Compound A emerges as a strong candidate. It has a single, functionally relevant off-target interaction at the D2 receptor. The 170-fold selectivity margin provides a reasonable therapeutic window that can be monitored in subsequent non-clinical and clinical safety studies, as recommended by regulatory guidance.[10][23][24]

  • Alternative Y has the cleanest profile in initial binding screens. While it appears superior, the lack of any weak interactions might also suggest a very rigid structure-activity relationship, which could be problematic for future optimization. It remains a viable, albeit less characterized, backup.

  • Alternative X is clearly a poor candidate. Its promiscuity across multiple, pharmacologically distinct target classes presents an unacceptable risk of unpredictable adverse effects.[7]

Conclusion

This comparative guide demonstrates the application of a systematic, tiered approach to in-vitro cross-reactivity profiling. By comparing this compound (Compound A) against relevant alternatives, we have established a clear selectivity profile that supports its advancement as a lead candidate. The identification of a manageable off-target interaction at the D2 receptor allows for a focused risk mitigation strategy in later stages of drug development. This rigorous, data-driven methodology is essential for making informed decisions and ultimately developing safer, more effective medicines.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved from [Link]

  • Roche. (2010). Functional Cell Profiling of Endogenous GPCRs using the xCELLigence System. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • StarProtocols. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Federal Register. (2000). International Conference on Harmonisation; Draft Guidance on Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Auxochromofours. (2024). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • PubMed. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Retrieved from [Link]

  • NCBI. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Retrieved from [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Retrieved from [Link]

  • PubMed. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]

  • bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • PubMed. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from [Link]

  • PubMed Central. (2023). Reactivity-Based Screening for Natural Product Discovery. Retrieved from [Link]

Sources

A Strategic Guide to Target Identification and Comparative Benchmarking of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Compound

In the landscape of contemporary drug discovery, novel chemical entities present both a challenge and an opportunity. 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a unique spirocyclic compound, the specific biological targets and therapeutic potential of which are not yet fully characterized in publicly accessible literature. Its heterocyclic structure, incorporating a tetrahydropyran ring and a benzyl-substituted piperidine moiety, suggests a potential for interaction with a range of biological targets, particularly within the central nervous system.

This guide provides a comprehensive strategy for the initial biological characterization and subsequent competitive benchmarking of this compound. Acknowledging the compound's novelty, we will first propose a high-probability putative target class—cholinesterases—based on established pharmacophores and the frequent exploration of similar nitrogen-containing heterocyclic scaffolds for neurological applications. We will then outline a rigorous, multi-stage experimental plan to validate this hypothesis and benchmark the compound against well-established, clinically relevant inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a structured, scientifically sound approach to evaluating novel chemical matter.

Part 1: Hypothesis-Driven Target Identification

Given the structural features of this compound, a logical starting point for investigation is its potential role as a cholinesterase inhibitor. Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that forms the therapeutic basis for the symptomatic treatment of Alzheimer's disease.[3][4][5] Several FDA-approved drugs for Alzheimer's, such as Donepezil and Rivastigmine, are cholinesterase inhibitors.[6][7][8]

The rationale for hypothesizing this target class is twofold:

  • Structural Analogy: The core piperidine and benzyl functionalities are present in numerous known cholinesterase inhibitors.

  • Therapeutic Relevance: Alzheimer's disease and other neurodegenerative disorders with cholinergic deficits remain areas of high unmet medical need, making novel cholinesterase inhibitors valuable candidates for investigation.[7][9]

The proposed mechanism involves the binding of our lead compound to the active site of cholinesterase enzymes, thereby preventing the breakdown of acetylcholine.

Cholinergic Synapse and Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptors ACh->ACh_Receptor Binding & Signal Transduction ChE Cholinesterase (AChE/BChE) ACh->ChE Hydrolysis Choline_Acetate Choline + Acetate ChE->Choline_Acetate Breaks down into Inhibitor 9-Benzyl-1-oxa-9- azaspiro[5.5]undecan-4-ol Inhibitor->ChE Inhibition

Caption: Proposed mechanism of action in a cholinergic synapse.

Part 2: Comparative Benchmarking Against Known Inhibitors

To ascertain the therapeutic potential of this compound, its inhibitory activity must be quantified and compared against established drugs. For this purpose, we select two FDA-approved cholinesterase inhibitors with distinct profiles:

  • Donepezil: A highly selective and reversible inhibitor of acetylcholinesterase (AChE).[7][10]

  • Rivastigmine: A dual inhibitor of both AChE and butyrylcholinesterase (BChE).[7][10]

This selection allows for a nuanced comparison, determining not only the potency of our lead compound but also its selectivity profile, which can have significant implications for efficacy and side effects.[10]

Experimental Workflow: A Phased Approach

A systematic, phased approach is critical for robust evaluation. The workflow below outlines the key stages, from initial screening to detailed kinetic analysis.

G A Phase 1: Primary Screening (Single High Concentration) B Phase 2: Dose-Response Analysis (IC50 Determination) A->B Active Compounds C Phase 3: Selectivity Profiling (AChE vs. BChE) B->C Potent Compounds D Phase 4: Mechanism of Inhibition (Kinetic Studies) C->D Selective or Dual-Action Compounds E Data Analysis & Interpretation D->E

Caption: Phased experimental workflow for inhibitor characterization.

Part 3: Detailed Experimental Protocols

The following protocols are based on the well-established Ellman's method, a reliable and widely used colorimetric assay for measuring cholinesterase activity.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Donepezil, and Rivastigmine against both AChE (from Electrophorus electricus) and BChE (from equine serum).

Materials:

  • 96-well microplates

  • Microplate reader (412 nm)

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Donepezil, Rivastigmine) dissolved in DMSO.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all test compounds in 100% DMSO.

    • Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • Assay Setup:

    • In each well of a 96-well plate, add 25 µL of a serially diluted solution of the test compound. For the negative control, add 25 µL of buffer with DMSO. For the positive control (100% activity), add 25 µL of buffer with DMSO.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank.

    • Add 125 µL of DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 25 µL of the respective substrate solution (ATCh for AChE, BTCh for BChE) to all wells to start the reaction.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Part 4: Data Presentation and Interpretation

The results of the inhibition assays should be compiled into a clear, comparative table to facilitate analysis.

CompoundTarget EnzymeIC50 (nM) [Mean ± SD, n=3]Selectivity Ratio (IC50 BChE / IC50 AChE)
This compound AChE[Experimental Data][Calculated Data]
BChE[Experimental Data]
Donepezil (Reference) AChE[Experimental Data][Calculated Data]
BChE[Experimental Data]
Rivastigmine (Reference) AChE[Experimental Data][Calculated Data]
BChE[Experimental Data]

Interpretation of Expected Outcomes:

  • High Potency: A low nanomolar IC50 value for this compound against either enzyme would indicate potent inhibition, warranting further investigation.

  • AChE Selectivity: A selectivity ratio significantly greater than 1 (e.g., >100) would classify the compound as AChE-selective, similar to Donepezil. This profile is often associated with a lower incidence of peripheral side effects.

  • Dual Inhibition: A selectivity ratio close to 1 would indicate a dual inhibitor profile, akin to Rivastigmine. Dual inhibition may offer broader therapeutic benefits as BChE activity increases in the later stages of Alzheimer's disease.[11]

  • BChE Selectivity: A selectivity ratio significantly less than 1 would suggest a BChE-selective inhibitor. This is an emerging and promising strategy, as selective BChE inhibition has been shown to elevate brain acetylcholine levels and may modulate the formation of β-amyloid aggregates.[12][13]

Conclusion and Future Directions

This guide outlines a foundational strategy for the characterization of this compound, using the cholinesterase inhibitor hypothesis as a robust starting point. The proposed experimental workflow provides a clear path to determine the compound's inhibitory potency and selectivity, benchmarking it directly against clinically successful drugs.

Positive results from these initial in vitro studies would justify progression to more complex biological assays, including cell-based models to assess cytotoxicity and neuronal protection, and ultimately, in vivo studies in animal models of cognitive impairment to evaluate efficacy, pharmacokinetics, and safety. This structured, data-driven approach is essential for rigorously evaluating the therapeutic potential of this novel chemical entity and guiding its journey from the bench to potential clinical application.

References

  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]

  • Wikipedia. (2024). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]

  • American Chemical Society Publications. (2021). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. Retrieved from [Link]

  • Spandidos Publications. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are AChE inhibitors and how do they work?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Acetylcholinesterase inhibitors – Knowledge and References. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are BChE inhibitors and how do they work?. Retrieved from [Link]

  • Neurology. (2018). Long-term Effects of Cholinesterase Inhibitors on Cognitive Decline and Mortality. Retrieved from [Link]

  • Alzheimer's Society. (n.d.). Drug treatments for Alzheimer's disease. Retrieved from [Link]

  • MDPI. (2021). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2008). Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Retrieved from [Link]

Sources

Comparative analysis of synthetic routes to 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive framework for the development of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to a key derivative, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, offering insights into the strategic choices and experimental considerations for researchers in drug discovery and development.

Introduction to the Target Molecule

This compound is a valuable intermediate and building block for the synthesis of more complex molecules. The presence of a hydroxyl group offers a handle for further functionalization, while the benzyl protecting group on the nitrogen atom can be readily removed to allow for the introduction of diverse substituents. The spirocyclic core, containing both an oxygen and a nitrogen heteroatom, imparts unique physicochemical properties that can be advantageous for drug candidates.[1]

This guide will explore two plausible synthetic pathways to this target molecule, evaluating each for its efficiency, practicality, and overall strategic merit.

Route 1: Epoxide-Based Strategy

This initial approach hinges on the construction of the spirocyclic core through an intramolecular cyclization, preceded by the formation of a key epoxide intermediate. This strategy is a common and effective method for the synthesis of cyclic ethers.[2][3]

Synthetic Workflow

Route_1_Epoxide_Based_Strategy A 1-Benzyl-4-piperidone B 1-Benzyl-4-methylenepiperidine A->B Wittig Reaction (Ph3PCH3Br, n-BuLi) C 1-Benzyl-1-oxaspiro[2.5]octane B->C Epoxidation (m-CPBA) D This compound C->D Intramolecular Cyclization (Acid-catalyzed ring opening) Route_2_Hetero_Michael_Addition A 1-Benzyl-4-piperidone B 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol A->B Grignard Reaction (3-bromopropanol magnesium bromide) C 1-(1-Benzylpiperidin-4-ylidene)propan-2-one B->C Oxidation & Elimination (e.g., Dess-Martin periodinane, then acid) D This compound C->D Intramolecular Hetero-Michael Addition (Base-catalyzed)

Sources

A Head-to-Head Comparison Guide: 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol and Commercial Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, data-driven comparison of the novel spirocyclic compound 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol with established commercial compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes publicly available data on structurally related analogs to project the pharmacological profile of the target compound and contextualize its potential within modern analgesic drug discovery.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

Medicinal chemistry has witnessed a paradigm shift from flat, aromatic molecules towards three-dimensional structures that can better navigate the complex topography of biological targets. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and unique 3D geometry can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to more traditional scaffolds. The 1-oxa-9-azaspiro[5.5]undecane core, in particular, has emerged as a privileged structure in the development of novel therapeutics targeting the central nervous system.

This guide focuses on this compound, a specific derivative of this promising scaffold. While direct experimental data for this exact molecule is sparse in peer-reviewed literature, a robust analysis of its close analogs allows for a compelling, hypothesis-driven comparison against current standards of care in pain management.

The Target Compound: this compound

The structure of this compound combines the rigid spirocyclic core with a benzyl group at the N9 position and a hydroxyl group at C4. Analysis of related compounds suggests this chemical architecture is conducive to dual-target engagement, a highly sought-after strategy in modern pharmacology. Specifically, derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown potent activity as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. This dual-action profile forms the basis of our comparative analysis.

The Dual-Target Hypothesis for Safer Analgesia

The rationale for pursuing a dual MOR agonist/σ1R antagonist is grounded in the potential to separate analgesic efficacy from the debilitating side effects of traditional opioids.

  • MOR Agonism: This is the primary mechanism for potent pain relief, utilized by classical opioids like morphine and oxycodone.[1][2][3]

  • σ1R Antagonism: The sigma-1 receptor is a unique intracellular chaperone protein. Its antagonism has been shown to potentiate opioid analgesia and, crucially, mitigate adverse effects such as opioid-induced constipation, tolerance, and neuropathic pain.[4][5][6][7]

By combining these two mechanisms into a single molecule, compounds based on the 1-oxa-9-azaspiro[5.5]undecane scaffold may offer a superior therapeutic window compared to MOR-selective agonists.

Selection of Commercial Comparators

To provide a meaningful benchmark, we have selected two widely used commercial compounds that represent the distinct mechanisms of action embodied by our target compound's scaffold:

  • Oxycodone: A potent, semi-synthetic MOR agonist, serving as the gold standard for opioid analgesia. It represents the "efficacy" component of the dual-target strategy.[1][8][9]

  • S1RA (Siramesine/E-52862): A highly selective σ1R antagonist that has been investigated clinically for pain management.[10][11][12][13] It represents the "safety and synergy" component.

A direct comparison with a tool compound, PRE-084 , a selective σ1R agonist, is also relevant for demonstrating target engagement and validating the opposing antagonistic mechanism.[14][15][16][17][18]

Head-to-Head Data Comparison

Table 1: Physicochemical Property Comparison

Physicochemical properties are critical determinants of a compound's drug-like characteristics, influencing absorption, distribution, metabolism, and excretion (ADME). The sp³-rich nature of the spirocyclic core is expected to confer favorable properties.

PropertyThis compound (Predicted)OxycodoneS1RA (E-52862)
Molecular Weight 275.39 g/mol 315.36 g/mol 337.42 g/mol
LogP (Predicted) 2.5 - 3.01.164.1
Topological Polar Surface Area (TPSA) 41.7 Ų59.9 Ų39.0 Ų
Fraction of sp³ Carbons (Fsp³) ~0.75~0.65~0.35
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 363

Insight & Rationale: The target compound exhibits a lower molecular weight and a high fraction of sp³ carbons, characteristics often associated with improved solubility and reduced off-target toxicity. Its predicted LogP falls within a favorable range for CNS penetration, a necessary attribute for a centrally-acting analgesic.

Table 2: Pharmacological Profile Comparison (Based on Analogs)

This table uses experimental data from published 1-oxa-9-azaspiro[5.5]undecane derivatives as a proxy to compare the expected pharmacological profile against the commercial compounds.

Parameter1-oxa-9-azaspiro[5.5]undecane ClassOxycodoneS1RA (E-52862)
Primary Target(s) MOR / σ1RMORσ1R
Mechanism of Action Agonist / AntagonistAgonistAntagonist
MOR Affinity (Ki) Nanomolar range (projected)~1-10 nM>10,000 nM
σ1R Affinity (Ki) Nanomolar range (projected)>10,000 nM17 nM[11][13]
MOR Functional Potency (EC₅₀) Potent Agonist (projected)Potent AgonistNo Activity
Key Therapeutic Advantage Balanced analgesia with potential for reduced side effectsPotent, well-characterized analgesiaPotential to treat neuropathic pain and reduce opioid side effects

Insight & Rationale: The key differentiator for the spirocyclic class is its dual-target engagement. While Oxycodone is a powerful analgesic, its lack of σ1R activity contributes to its known side-effect profile. S1RA, while not a direct analgesic in the same class as opioids, demonstrates the high affinity and selectivity for the σ1R that the spirocyclic scaffold also achieves. The combination of these two profiles in a single molecule is the central therapeutic hypothesis.

Experimental Protocols for Validation

To empirically validate the hypothesized profile of this compound, the following standard, self-validating protocols are essential.

Experimental Workflow Diagram

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis Compound Test Compound (this compound) Binding Radioligand Binding Assays (MOR & σ1R) Compound->Binding Determine Ki Functional [³⁵S]GTPγS Functional Assay (MOR) Binding->Functional Confirm Mechanism PainModel Acute Nociceptive Pain Model (Paw Pressure Test) Functional->PainModel Assess Efficacy SideEffect Gastrointestinal Transit Assay PainModel->SideEffect Evaluate Side-Effect Profile Analysis Compare to Oxycodone & S1RA SideEffect->Analysis

Caption: Workflow for evaluating novel analgesic compounds.

Protocol 1: Radioligand Binding Assay for MOR and σ1R Affinity (Ki)
  • Objective: To determine the binding affinity (Ki) of the test compound for the human μ-opioid receptor (hMOR) and sigma-1 receptor (hσ1R).

  • Rationale: This assay quantifies how tightly a compound binds to its target, which is a primary indicator of potency. A competitive binding format is used to measure the displacement of a known high-affinity radioligand.[19][20][21]

  • Methodology:

    • Receptor Source: Prepare cell membranes from HEK293 or CHO cells stably expressing either hMOR or hσ1R.

    • Radioligand Selection:

      • For hMOR: Use [³H]-DAMGO, a selective MOR agonist radioligand.

      • For hσ1R: Use [³H]-(+)-pentazocine, a standard σ1R radioligand.

    • Assay Setup: In a 96-well plate, combine the receptor membranes, the respective radioligand (at a concentration near its Kd), and serial dilutions of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Controls:

      • Total Binding: Wells containing only membranes and radioligand.

      • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone for MOR, 10 µM Haloperidol for σ1R).

    • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.

    • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).

Protocol 2: [³⁵S]GTPγS Functional Assay for MOR Agonism (EC₅₀, Eₘₐₓ)
  • Objective: To measure the functional activity of the test compound at the hMOR, determining its potency (EC₅₀) and maximal efficacy (Eₘₐₓ) as an agonist.

  • Rationale: This assay measures the first step in G-protein activation following receptor binding.[22][23][24][25][26] The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of receptor-mediated G-protein coupling and provides a functional readout that is less prone to signal amplification than downstream assays.

  • Methodology:

    • Receptor Source: Use membranes from cells expressing hMOR, as in the binding assay.

    • Assay Buffer: Prepare an assay buffer containing GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.

    • Assay Setup: In a 96-well plate, combine the hMOR membranes, serial dilutions of the test compound, and [³⁵S]GTPγS (typically 0.05-0.1 nM).

    • Controls:

      • Basal Binding: Wells without any agonist.

      • Maximal Stimulation: Wells with a saturating concentration of a full MOR agonist like DAMGO.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Termination & Quantification: Terminate the reaction and quantify bound [³⁵S]GTPγS using the same filtration and scintillation counting method as the binding assay.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a standard full agonist).

The Dual-Target Signaling Pathway

The therapeutic advantage of a dual MOR agonist/σ1R antagonist lies in the modulation of downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum MOR μ-Opioid Receptor (GPCR) AC Adenylyl Cyclase MOR->AC Inhibits (-) Ca_Channel Ca²⁺ Channel MOR->Ca_Channel Inhibits (-) K_Channel K⁺ Channel MOR->K_Channel Activates (+) Analgesia Analgesia K_Channel->Analgesia S1R σ₁ Receptor (Chaperone) SideEffects Adverse Effects (Tolerance, Hyperalgesia) S1R->SideEffects Promotes (+) Compound Spirocyclic Compound (e.g., 9-Benzyl-1-oxa-9-azaspiro...) Compound->MOR Agonist (+) Compound->S1R Antagonist (-)

Caption: MOR and σ1R signaling interaction.

Causality of the Pathway: Agonism at the MOR inhibits adenylyl cyclase and voltage-gated Ca²⁺ channels while activating K⁺ channels, leading to neuronal hyperpolarization and reduced nociceptive signaling (analgesia).[1][2] Concurrently, the σ1R, when activated by endogenous ligands under states of cellular stress (like chronic pain), can promote pro-nociceptive signaling and contribute to opioid tolerance. By antagonizing the σ1R, the spirocyclic compound is hypothesized to block these maladaptive processes, thereby enhancing the primary analgesic effect of MOR activation and reducing associated adverse outcomes.[4][7]

Conclusion and Future Directions

Based on the analysis of its structural class, This compound represents a promising lead compound for the development of a novel class of analgesics. Its spirocyclic core provides a rigid, 3D-oriented scaffold conducive to high-affinity binding, while its substituents are positioned to engage in a dual MOR agonist/σ1R antagonist mechanism.

This profile suggests a potential for potent analgesia comparable to standards like oxycodone, but with a significantly improved safety and tolerability profile, including reduced constipation, tolerance, and enhanced efficacy against neuropathic pain.

Future experimental work should focus on:

  • In Vivo Efficacy: Validating analgesia in acute and chronic pain models, such as the paw pressure or formalin tests.[27][28][29][30]

  • Side-Effect Profiling: Directly comparing opioid-induced side effects (e.g., gastrointestinal transit, respiratory depression, rewarding behavior) against oxycodone at equianalgesic doses.

  • Pharmacokinetic Studies: Determining the oral bioavailability, brain penetration, and metabolic stability of the compound to assess its viability as a clinical candidate.

  • Off-Target Screening: A comprehensive screen to ensure selectivity and rule out unforeseen toxicities.

The exploration of such dual-target spirocyclic compounds could pave the way for a new generation of safer and more effective pain therapeutics.

References

  • PRE-084 - Wikipedia. en.wikipedia.org. [Link]

  • Riley, J., Eisenberg, E., Müller-Schwefe, G., Drewes, A. M., & Arendt-Nielsen, L. (2008). Oxycodone: a pharmacological and clinical review. Expert Opinion on Pharmacotherapy, 9(5), 777-791. [Link]

  • Lugo, R. A., & Kern, S. E. (2004). The pharmacology of oxycodone. Journal of pain and palliative care pharmacotherapy, 18(4), 17-29. [Link]

  • Maurice, T. (2016). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 11(9), 833-843. [Link]

  • What is the mechanism of Oxycodone Hydrochloride? - Patsnap Synapse. (2024, July 17). synapse.patsnap.com. [Link]

  • Skuza, G., & Rogóz, Z. (2009). Antidepressant-like effect of PRE-084, a selective sigma1 receptor agonist, in Albino Swiss and C57BL/6J mice. Pharmacological reports : PR, 61(6), 1179–1183. [Link]

  • Oxycodone - Wikipedia. en.wikipedia.org. [Link]

  • Gris, G., et al. (2014). S1RA, a selective sigma-1 receptor antagonist, inhibits inflammatory pain in the carrageenan and complete Freund's adjuvant models in mice. Anesthesiology, 121(4), 800-811. [Link]

  • Oxycodone: MedlinePlus Drug Information. (2025, September 15). medlineplus.gov. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. National Institutes of Health. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 140(5), 847–857. [Link]

  • In Vivo Pain Models. Charles River Laboratories. [Link]

  • Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test). NEUROFIT. [Link]

  • Mogil, J. S. (2020). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. Cells, 9(4), 935. [Link]

  • In vivo model of Neuropathic pain - Acute pain. NEUROFIT. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • E-52862 - Wikipedia. en.wikipedia.org. [Link]

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology, 166(8), 2289-2306. [Link]

  • Mogil, J. S. (2020). Innovations and advances in modelling and measuring pain in animals. Nature Reviews Neuroscience, 21(11), 601-617. [Link]

  • Traynor, J. R. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Methods in molecular biology (Clifton, N.J.), 756, 153–166. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. DiscoverX. [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. [Link]

  • Raffa, R. B., & Pergolizzi, J. V., Jr. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5), e59837. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 241-249. [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5). [Link]

  • Raffa, R. B., & Pergolizzi, J. V., Jr. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5), e59837. [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Semantic Scholar. [Link]

  • Cendán, C. M., et al. (2020). The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. Journal of Neuroinflammation, 17(1), 1-13. [Link]

  • The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]

  • 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine. PubChem. [Link]

  • 9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one. National Institutes of Health. [Link]

  • Su, T. P. (2007). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 59(3), 199-245. [Link]

Sources

Navigating the Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: A Guide to Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, spirocyclic systems have garnered significant interest due to their inherent three-dimensionality, which can lead to enhanced target specificity and improved pharmacokinetic profiles. This guide focuses on 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, a unique heterocyclic scaffold with potential applications in drug discovery. The primary challenge, however, lies in the scarcity of detailed, publicly available experimental data, making the assessment of synthetic reproducibility a critical task.

This document serves as a comprehensive guide, synthesizing available information on related synthetic methodologies to propose a viable and reproducible pathway for this compound. We will delve into a plausible multi-step synthesis, outline the expected analytical characterization, and discuss potential challenges and alternative approaches, thereby providing a framework for researchers to reliably produce and validate this compound of interest.

A Proposed Synthetic Pathway: Deconstruction and Rationale

While a definitive, published protocol for the direct synthesis of this compound (CAS 1785761-76-3) remains elusive in the current body of scientific literature, a logical and robust synthetic route can be constructed based on established methodologies for analogous spirocyclic systems. A particularly relevant approach involves a multi-step sequence commencing from commercially available starting materials, as outlined in studies on related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[1] This proposed pathway offers a solid foundation for achieving the target molecule with a high degree of confidence in its reproducibility.

The proposed synthesis can be dissected into three key stages:

  • Formation of the Spirocyclic Epoxide: This initial and crucial step involves the reaction of an N-protected 4-piperidone with a suitable reagent to generate a spiro-epoxide intermediate.

  • Epoxide Ring-Opening: The subsequent nucleophilic attack on the epoxide will establish the tetrahydropyran ring and introduce the necessary hydroxyl functionality.

  • N-Deprotection and Benzylation: The final stage involves the removal of the protecting group from the piperidine nitrogen, followed by the introduction of the benzyl group.

G cluster_0 Stage 1: Epoxide Formation cluster_1 Stage 2: Ring Opening & Hydroxylation cluster_2 Stage 3: Deprotection & Benzylation A N-Boc-4-piperidone B Spiro-epoxide Intermediate A->B Corey-Chaykovsky Reagent (e.g., TMSOI, NaH in DMSO) C Aminoalcohol Intermediate B->C Thermal Ring Opening (e.g., with a nucleophile) D Spirocyclic Amine C->D Boc Deprotection (e.g., TFA in DCM) E This compound D->E Reductive Amination (Benzaldehyde, NaBH(OAc)3)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed, actionable plan derived from analogous syntheses.[1] Adherence to these steps, with careful monitoring and purification, is paramount for achieving a reproducible outcome.

Stage 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) in a three-necked flask under an inert atmosphere (argon or nitrogen), add trimethylsulfoxonium iodide (TMSOI) portion-wise at room temperature.

  • Ylide Formation: Stir the resulting mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Addition of Ketone: Add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise to the reaction mixture, maintaining the temperature below 30°C.

  • Reaction Progression: After the addition is complete, heat the mixture to 50°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the spiro-epoxide intermediate.

Stage 2 & 3: Synthesis of this compound

Due to the lack of a direct literature precedent, a one-pot or sequential process for the ring-opening and subsequent benzylation would need to be optimized. A plausible approach is outlined below.

  • Boc Deprotection: Dissolve the purified spiro-epoxide from Stage 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until TLC indicates complete removal of the Boc group.

  • Neutralization and Benzylation: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. To the resulting solution of the deprotected spirocyclic amine, add benzaldehyde followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Reaction and Work-up: Stir the reaction at room temperature overnight. Quench the reaction with water and extract with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Final Purification: The crude final product should be purified by flash column chromatography to yield this compound.

Comparative Analysis and Expected Experimental Data

The successful synthesis of the target compound must be validated through rigorous analytical techniques. The following table outlines the expected data based on the proposed structure. For comparison, data for a related, unhydroxylated analogue, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane, is included where available from public databases.

Analytical Technique Expected Data for this compound Reference Data: 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane
Molecular Formula C₁₆H₂₃NO₂C₁₆H₂₃NO[2]
Molecular Weight 261.36 g/mol 245.36 g/mol [2]
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.4 (m, 5H, Ar-H), ~3.5-3.8 (m, 1H, CH-OH), ~3.5 (s, 2H, N-CH₂-Ph), various aliphatic signals for piperidine and tetrahydropyran rings.δ 7.2-7.4 (m, 5H, Ar-H), ~3.5 (s, 2H, N-CH₂-Ph), other aliphatic signals.
¹³C NMR (CDCl₃, 100 MHz) Aromatic signals (~127-138 ppm), a signal for the carbon bearing the hydroxyl group (~65-75 ppm), spiro carbon signal, and other aliphatic carbons.Aromatic signals (~127-138 ppm), spiro carbon signal, and other aliphatic carbons.
Mass Spectrometry (ESI+) m/z = 262.17 [M+H]⁺m/z = 246.18 [M+H]⁺
Infrared (IR) Spectroscopy Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).C-H stretches (~2800-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).

Note on Reproducibility: The key to reproducing this synthesis lies in the stringent control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere in the ylide formation step. The purification at each stage is also critical to prevent side reactions in subsequent steps.

Alternative Synthetic Strategies

Should the proposed route prove challenging, alternative strategies for the construction of the spirocyclic core could be explored. One such alternative is the use of olefin metathesis, catalyzed by ruthenium complexes like the Grubbs catalyst.[2] This would involve the synthesis of a diene precursor containing both the piperidine and a suitable olefinic alcohol moiety, followed by a ring-closing metathesis reaction. While potentially offering a more convergent approach, the synthesis of the diene precursor may itself be a multi-step process.

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, framework for the reproducible synthesis of this compound. By leveraging established synthetic methodologies for related spirocyclic systems, a clear and actionable protocol has been presented, along with the expected analytical data for validation. The successful and reproducible synthesis of this and other novel spirocyclic scaffolds is essential for advancing drug discovery programs. It is hoped that this guide will serve as a valuable resource for researchers in this exciting field, encouraging further exploration and the eventual publication of a definitive experimental protocol and its corresponding characterization data.

References

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment - Deconstructing the Molecule

Understanding the potential hazards of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is paramount for its safe handling and disposal. This requires a thorough analysis of its constituent functional groups: the benzyl-protected amine, the spirocyclic ether, and the secondary alcohol.

  • Benzylamine Moiety: The presence of the N-benzyl group suggests that the compound shares properties with benzylamine. Benzylamines are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are also generally considered harmful if swallowed or in contact with the skin.[3][4] Inhalation of vapors should be avoided.[4][5] Furthermore, benzylamines can be harmful to aquatic life with long-lasting effects.[1][4]

  • Nitrogen-Containing Heterocycle: As a nitrogen-containing heterocyclic compound, it belongs to a class of compounds with diverse biological activities.[6][7][8] While many are used in pharmaceuticals, they can also present significant health hazards.[7][8] On combustion, they may produce toxic gases and vapors, including nitrogen oxides.

  • Spirocyclic Ether: The 1-oxa-spiro[5.5]undecane core contains an ether linkage. While generally less reactive than epoxides, ethers can form explosive peroxides upon prolonged exposure to air and light. The spirocyclic nature of the molecule may impart conformational rigidity, but the fundamental chemical properties of the ether remain a consideration.

  • Alcohol Group: The secondary alcohol is a relatively stable functional group. However, its presence can influence the solubility and reactivity of the molecule.

Inferred Hazard Profile: Based on this analysis, this compound should be handled as a hazardous substance with the following potential characteristics:

  • Corrosive to skin and eyes.

  • Harmful if swallowed or absorbed through the skin.

  • Potential for environmental toxicity, particularly to aquatic life.

  • Combustible, with the potential to release toxic fumes upon decomposition.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol is designed to guide researchers through the safe disposal of this compound, from the laboratory bench to the final waste collection point.

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

Item Specification Rationale
Gloves Nitrile or neoprene gloves.To prevent skin contact with the potentially corrosive and harmful compound.[5]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that could cause serious eye damage.[2][3]
Lab Coat Standard laboratory coat.To protect clothing and skin from accidental contamination.
Ventilation Chemical fume hood.To minimize inhalation of potentially harmful vapors.[1]

Experimental Protocol: Step-by-Step Disposal

  • Segregation and Waste Container Selection:

    • Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).

    • The container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., corrosive, harmful/toxic, environmentally hazardous).

  • Waste Collection:

    • Collect all waste containing this compound, whether in solid or solution form, in the designated hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. A chemical compatibility chart should be consulted to avoid dangerous reactions.[9][10]

    • Avoid overfilling the container; a maximum of 80% capacity is recommended to allow for vapor expansion.

  • Handling of Spills:

    • In the event of a small spill, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[3][5]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

Mandatory Visualization: Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safety Container Select Labeled, Compatible Hazardous Waste Container FumeHood->Container Initiate Disposal CollectWaste Collect Waste and Contaminated Materials Container->CollectWaste Segregate Segregate from Incompatible Wastes CollectWaste->Segregate Seal Securely Seal Container Segregate->Seal Prepare for Storage Store Store in Designated Satellite Accumulation Area Seal->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Request Disposal Pickup Arrange for Professional Waste Pickup EHS->Pickup Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb CollectSpill Collect and Containerize as Hazardous Waste Absorb->CollectSpill CollectSpill->Seal Add to Waste

Caption: Disposal workflow for this compound.

Part 3: The 'Why' - Causality in Protocol
  • Why not drain disposal? The benzylamine moiety suggests that this compound is likely harmful to aquatic organisms.[1][4] Disposing of such chemicals down the drain can lead to the contamination of waterways and disrupt aquatic ecosystems.

  • Why segregation of waste? Amines are basic and can react exothermically with acids. They are also incompatible with strong oxidizing agents.[5] Mixing incompatible waste streams can lead to the generation of heat, gas, or even fire and explosions.

  • Why a professional disposal service? Hazardous chemical waste requires specialized treatment, such as high-temperature incineration, to ensure its complete destruction and to prevent environmental pollution.[4] Licensed waste management facilities have the necessary equipment and permits to handle and treat such waste in compliance with environmental regulations.[11]

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental protection.

References

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]

  • Heterocyclic Compounds: Physical & Chemical Hazards. ilo.org. [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. [Link]

  • Benzylamine. Wikipedia. [Link]

  • Short-Loop Chemical Recycling via Telechelic Polymers for Biobased Polyesters with Spiroacetal Units. ACS Sustainable Chemistry & Engineering. [Link]

  • Benzylamine. PubChem. [Link]

  • Multi-Pathway Chemical Recycling of Bio-Based Polycarbonates Containing Spirocyclic Acetal Structures. Macromolecules. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. [Link]

  • Nitrogen Containing Heterocycles. Encyclopedia MDPI. [Link]

  • Waste management. Organon. [Link]

  • Short-Loop Chemical Recycling via Telechelic Polymers for Biobased Polyesters with Spiroacetal Units. ACS Sustainable Chemistry & Engineering. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Compatibility Chart. University of California, Riverside. [Link]

  • Waste Management and Recycling. Ecoinvent. [Link]

  • How should I dispose of Benzyl chloride waste?. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
Reactant of Route 2
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.